molecular formula C11H11BrO2 B1291781 2-(3-Bromo-3-butenyl)benzoic acid CAS No. 732248-99-6

2-(3-Bromo-3-butenyl)benzoic acid

Cat. No.: B1291781
CAS No.: 732248-99-6
M. Wt: 255.11 g/mol
InChI Key: COOTWVPLNFAMEG-UHFFFAOYSA-N
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Description

2-(3-Bromo-3-butenyl)benzoic acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromobut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOTWVPLNFAMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641258
Record name 2-(3-Bromobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-99-6
Record name 2-(3-Bromobut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for 2-(3-bromo-3-butenyl)benzoic acid, a compound of interest for further chemical exploration and potential applications in drug development. Due to the absence of a specific established protocol in the surveyed literature, this guide presents a theoretical yet scientifically grounded approach based on analogous chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 2-methylbenzoic acid (o-toluic acid). The proposed pathway involves:

  • Allylation of 2-Methylbenzoic Acid: Introduction of an allyl group at the benzylic position of 2-methylbenzoic acid.

  • Bromination of the Terminal Alkene: Selective bromination of the terminal double bond of the resulting 2-(3-butenyl)benzoic acid to yield the target compound.

This approach is predicated on established methodologies for benzylic functionalization and alkene bromination.

A visual representation of this proposed synthetic workflow is provided below:

Synthesis_Workflow Start 2-Methylbenzoic Acid Step1 Allylation Start->Step1 Intermediate 2-(3-Butenyl)benzoic Acid Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product

Proposed synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis, with estimated yields based on similar reactions reported in the literature.

StepStarting MaterialReagentsSolventReaction Time (Est.)Temperature (°C, Est.)Expected Yield (Est.)
1. Allylation2-Methylbenzoic Acidn-Butyllithium, Allyl BromideTHF4-6 hours-78 to 2570-80%
2. Bromination2-(3-Butenyl)benzoic AcidN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Carbon Tetrachloride2-4 hours77 (Reflux)60-70%

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Butenyl)benzoic Acid (Allylation)

This procedure is adapted from methodologies involving the allylation of o-toluic acids.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methylbenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the dianion is allowed to proceed for 2 hours at -78 °C.

  • Allylation: Allyl bromide (1.1 eq) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is then acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(3-butenyl)benzoic acid.

Step 2: Synthesis of this compound (Bromination)

This protocol utilizes a free-radical initiated bromination at the allylic position.

  • Preparation: To a solution of 2-(3-butenyl)benzoic acid (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq) are added.

  • Reaction: The mixture is heated to reflux (approximately 77 °C) and irradiated with a heat lamp to initiate the reaction. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is a linear sequence of two distinct chemical transformations.

Logical_Progression Starting_Material 2-Methylbenzoic Acid Functionalization_Step1 Benzylic Allylation Starting_Material->Functionalization_Step1 Intermediate_Product Alkene Intermediate Functionalization_Step1->Intermediate_Product Functionalization_Step2 Allylic Bromination Intermediate_Product->Functionalization_Step2 Final_Product Target Molecule Functionalization_Step2->Final_Product

Logical flow of the proposed synthetic route.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize reaction conditions. Standard laboratory safety protocols should be strictly adhered to throughout all experimental procedures.

In-depth Technical Guide on 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific experimental data for the compound 2-(3-Bromo-3-butenyl)benzoic acid.

This includes a lack of information regarding its chemical and physical properties, established experimental protocols for its synthesis or analysis, and any documented biological activity or signaling pathways. The absence of such data prevents the creation of a detailed technical guide as requested.

While information on structurally related compounds, such as various brominated benzoic acids and 2-(3-butenyl)benzoic acids[1], is available, extrapolating this data to predict the precise properties and behavior of this compound would be speculative and would not meet the standards of a technical whitepaper for a scientific audience.

Therefore, we are unable to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways for this compound at this time. Further original research would be required to characterize this specific compound.

References

In-depth Technical Guide: 2-(3-bromo-3-butenyl)benzoic acid (CAS Number: 732248-99-6)

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-(3-bromo-3-butenyl)benzoic acid (CAS: 732248-99-6)

Introduction

This document provides a detailed technical guide on the chemical compound identified by the CAS number 732248-99-6. The compound is chemically known as this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a comprehensive understanding of this molecule. Due to the limited publicly available data on this specific compound, this guide focuses on presenting the confirmed structural and basic information, while also contextualizing its potential properties and applications based on related chemical structures.

Core Compound Identification and Properties

A thorough search of scientific databases and literature has confirmed the identity of CAS number 732248-99-6. The fundamental properties are summarized below.

PropertyValueSource
CAS Number 732248-99-6Chemical Abstracts Service
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₁H₁₁BrO₂Calculated
Molecular Weight 255.11 g/mol Calculated
Canonical SMILES C=C(Br)CC1=CC=CC=C1C(=O)OSimplified Molecular-Input Line-Entry System
InChI Key InChI=1S/C11H11BrO2/c12-9(1)5-6-7-3-2-4-8(7)10(13)14/h2-4,9H,1,5-6H2,(H,13,14)International Chemical Identifier

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not publicly documented. However, based on the structure, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the ortho-alkylation of a benzoic acid derivative followed by bromination. The logical workflow for such a synthesis is outlined in the diagram below. This represents a general strategy for the synthesis of similar substituted benzoic acids.

G cluster_start Starting Materials cluster_reaction Key Reactions cluster_product Final Product Benzoic_acid_ester Protected Benzoic Acid (e.g., methyl ester) Alkylation Ortho-alkylation (e.g., via lithiation and reaction with electrophile) Benzoic_acid_ester->Alkylation Bromo_butene 1,3-dibromo-1-butene or 3-bromo-1-butyne Bromo_butene->Alkylation Intermediate_1 Intermediate_1 Alkylation->Intermediate_1 Ortho-butenyl benzoic acid ester Bromination Allylic Bromination or Hydrobromination Intermediate_2 Intermediate_2 Bromination->Intermediate_2 Brominated ester Deprotection Ester Hydrolysis Final_Product This compound Deprotection->Final_Product Intermediate_1->Bromination Intermediate_2->Deprotection

Figure 1. A conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed pathway is hypothetical and has not been experimentally validated based on available literature. Researchers should consult synthetic chemistry literature for established methods of ortho-alkylation and bromination of similar substrates.

Pharmacological Profile and Mechanism of Action

There is currently no published data on the pharmacological properties, biological activity, or mechanism of action of this compound. Compounds containing a benzoic acid scaffold are known to exhibit a wide range of biological activities. The presence of a bromo-butenyl substituent introduces both lipophilicity and a potential reactive site (the vinyl bromide), which could be explored for covalent interactions with biological targets.

Potential Areas of Investigation

Given the structural motifs, future research could investigate the following potential activities:

  • Enzyme Inhibition: The carboxylic acid group could act as a pharmacophore for interacting with various enzymes. The haloalkene moiety could potentially act as a Michael acceptor or undergo other reactions with nucleophilic residues in an enzyme's active site.

  • Receptor Modulation: Benzoic acid derivatives can act as ligands for various nuclear and cell surface receptors.

  • Antimicrobial Activity: Halogenated organic compounds are a known class of antimicrobial agents.

The logical relationship for investigating the biological activity of a novel compound like this compound is depicted below.

G Compound This compound In_Vitro_Screening In Vitro Screening (e.g., enzyme assays, receptor binding) Compound->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., cytotoxicity, signaling pathway modulation) In_Vitro_Screening->Cell_Based_Assays Hit_Identification Hit Identification Cell_Based_Assays->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies ADMET_Profiling ADME/Toxicity Profiling Lead_Optimization->ADMET_Profiling

Figure 2. A logical workflow for the biological evaluation of a novel chemical entity.

ADME and Toxicity

No data regarding the Absorption, Distribution, Metabolism, Excretion (ADME), or toxicity of this compound has been reported. In silico predictions could provide initial estimates, but experimental validation would be necessary.

Conclusion and Future Directions

This compound (CAS: 732248-99-6) is a defined chemical entity with a known structure. However, it remains a largely uncharacterized compound in the scientific literature. This presents an opportunity for novel research into its synthesis, physicochemical properties, and biological activities. Future work should focus on developing a robust synthetic route and subsequently screening the compound for a range of biological targets to elucidate its potential as a research tool or therapeutic lead.

Disclaimer: This document is based on a comprehensive search of publicly available scientific literature and databases as of the date of publication. The absence of detailed information reflects the current state of knowledge about this specific compound. The conceptual pathways and workflows are provided for illustrative purposes and are not based on experimental data for this compound.

Structure Elucidation of 2-(3-Bromo-3-butenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound, 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of direct experimental data in the current literature, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of analogous chemical structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related molecules. Detailed hypothetical experimental protocols, predicted spectral data, and logical workflows are provided to facilitate further investigation.

Introduction

This compound is an aromatic carboxylic acid bearing a reactive vinyl bromide moiety. This structural combination suggests potential applications in medicinal chemistry and materials science, where the vinyl bromide can serve as a handle for further functionalization through cross-coupling reactions, and the benzoic acid group provides a site for amide or ester formation. The precise characterization of this molecule is paramount for its potential use in drug development and other scientific endeavors. This guide details the proposed synthesis and a thorough, predictive analysis of its spectroscopic properties.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from commercially available ortho-toluic acid.

  • Allylation of ortho-Toluic Acid: The first step involves the deprotonation of the benzylic methyl group of o-toluic acid using a strong base like Lithium Diisopropylamide (LDA), followed by quenching with allyl bromide to yield the precursor, 2-(but-3-en-1-yl)benzoic acid.

  • Allylic Bromination: The precursor is then subjected to allylic bromination using N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. This selectively introduces a bromine atom at the allylic position of the butenyl side chain.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Proposed Synthesis of this compound o_toluic_acid o-Toluic Acid precursor 2-(but-3-en-1-yl)benzoic acid o_toluic_acid->precursor Allylation target This compound precursor->target Allylic Bromination reagents1 1. LDA, THF, -78 °C 2. Allyl Bromide reagents2 NBS, AIBN (cat.), CCl4, reflux Synthesis_Step1 Step 1: Allylation of o-Toluic Acid start Dissolve o-Toluic Acid in THF cool Cool to -78 °C start->cool add_lda Add LDA dropwise cool->add_lda stir1 Stir for 2 hours at -78 °C add_lda->stir1 add_allyl_bromide Add Allyl Bromide dropwise stir1->add_allyl_bromide warm Warm to room temperature overnight add_allyl_bromide->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product1 2-(but-3-en-1-yl)benzoic acid purify->product1 Synthesis_Step2 Step 2: Allylic Bromination start Dissolve Precursor in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux with heating/light add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter off succinimide cool->filter wash Wash filtrate with Na2S2O3 (aq) and water filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product2 This compound purify->product2

A Predictive Spectroscopic and Synthetic Guide to 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3-Bromo-3-butenyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure combines a benzoic acid moiety, a common pharmacophore, with a reactive bromoalkene functionality, making it a versatile building block for further chemical modifications. This guide provides a predictive overview of its spectroscopic characteristics and a plausible synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.9-8.1Doublet1HAr-H (ortho to COOH)
~7.3-7.6Multiplet3HAr-H
~5.6Singlet1H=CH₂ (vinylic)
~5.4Singlet1H=CH₂ (vinylic)
~3.0Triplet2HAr-CH₂-
~2.7Triplet2H-CH₂-C(Br)=

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~172-COOH
~145Ar-C (quaternary, attached to butenyl)
~133=C(Br)-
~132Ar-CH
~131Ar-C (quaternary, attached to COOH)
~130Ar-CH
~128Ar-CH
~126Ar-CH
~120=CH₂
~38Ar-CH₂-
~35-CH₂-C(Br)=

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
1680-1710C=O stretch (carboxylic acid)
~1630C=C stretch (alkene)
1450-1600C=C stretch (aromatic)
1210-1320C-O stretch (carboxylic acid)
~600-700C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zAssignment
254/256[M]⁺ (Molecular ion peak, bromine isotope pattern)
237/239[M-OH]⁺
209/211[M-COOH]⁺
175[M-Br]⁺
129[M-Br-CH₂CH=CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Proposed Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available materials. The following is a proposed synthetic route and general protocols for spectroscopic analysis.

Synthesis Protocol:

A plausible synthesis could involve the allylation of 2-methylbenzoic acid followed by bromination.

  • Allylation of 2-Methylbenzoic Acid:

    • To a solution of 2-methylbenzoic acid in an appropriate solvent (e.g., THF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the methyl group, forming a benzylic carbanion.

    • Add allyl bromide to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting 2-(but-3-en-1-yl)benzoic acid by column chromatography.

  • Bromination of 2-(but-3-en-1-yl)benzoic acid:

    • Dissolve the 2-(but-3-en-1-yl)benzoic acid in a suitable solvent like carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

    • Purify the crude product, this compound, by recrystallization or column chromatography.

Spectroscopic Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a ~5-10 mg sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the spectra to identify chemical shifts, multiplicities, and integration values.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (MS):

    • Analyze the sample using an electron ionization (EI) mass spectrometer.

    • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_char start Start: 2-Methylbenzoic Acid allylation 1. Allylation (LDA, Allyl Bromide) start->allylation intermediate 2-(but-3-en-1-yl)benzoic acid allylation->intermediate bromination 2. Bromination (NBS, BPO) intermediate->bromination product This compound bromination->product purification Purification (Chromatography/ Recrystallization) product->purification characterization Spectroscopic Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ir IR characterization->ir ms MS characterization->ms end End: Characterized Product

Caption: Proposed workflow for synthesis and characterization.

A Technical Guide to the Predicted ¹³C NMR Spectrum of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(3-bromo-3-butenyl)benzoic acid. Due to the absence of experimentally published spectra for this specific compound in the available literature, this document presents a predicted spectrum based on established chemical shift principles and data from analogous structures. It also outlines a standard experimental protocol for acquiring such data.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to exhibit 11 unique signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including effects from the aromatic ring, the carboxylic acid group, the alkene, and the bromine atom.

The predicted chemical shift values are summarized in the table below. These predictions are derived from typical values for substituted benzoic acids, bromoalkenes, and allylic systems.[1][2][3] The numbering convention used for the assignments is illustrated in the diagram in the subsequent section.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Benzoic Acid Moiety
C=O (Carboxylic Acid)170 - 174Typical range for carboxylic acid carbons, slightly deshielded by the aromatic ring.[4]
C1' (Ar-C)130 - 133Quaternary aromatic carbon attached to the carboxylic acid group.
C2' (Ar-C)140 - 144Quaternary aromatic carbon attached to the butenyl side chain, deshielded by the alkyl group.
C3' (Ar-CH)126 - 129Aromatic CH ortho to the alkyl substituent.
C4' (Ar-CH)129 - 132Aromatic CH para to the alkyl substituent.
C5' (Ar-CH)125 - 128Aromatic CH meta to the alkyl substituent.
C6' (Ar-CH)132 - 135Aromatic CH ortho to the carboxylic acid group, deshielded.
Butenyl Side Chain
C1 (Allylic CH₂)35 - 40Benzylic/allylic carbon, shifted downfield due to proximity to the aromatic ring.[1]
C2 (Alkyl CH₂)30 - 35Standard sp³ hybridized carbon in an alkyl chain.
C3 (Alkene C-Br)115 - 125sp² carbon bonded to bromine; the "heavy atom effect" can cause a slight upfield shift compared to a standard vinyl carbon.[5]
C4 (Alkene CH₂)120 - 128Terminal sp² carbon of the vinyl group.[1]

Logical Relationship for Spectral Assignment

The following diagram illustrates the structure of this compound with the carbon numbering system used for the predicted ¹³C NMR data assignments.

References

Mass Spectrometry of 2-(3-Bromo-3-butenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of a publicly available mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of related chemical structures, such as benzoic acid and brominated organic compounds. This guide also includes a general experimental protocol for the analysis of this and similar molecules using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by several key fragments. The presence of bromine, with its two major isotopes 79Br and 81Br in an approximate 1:1 ratio, will result in characteristic isotopic clusters for bromine-containing fragments, appearing as pairs of peaks with a 2 m/z unit difference and nearly equal intensity.[1][2][3][4]

The fragmentation of the benzoic acid moiety is anticipated to follow established pathways, primarily involving the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6] The butenyl side chain is also susceptible to fragmentation, particularly cleavage of the carbon-bromine bond and rearrangements.

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (for 79Br/81Br)Proposed Fragment IonDescription
254/256[C11H11BrO2]+•Molecular Ion (M+•)
237/239[C11H10BrO]+Loss of -OH (M-17)
209/211[C11H11Br]+•Loss of -COOH (M-45)
175[C11H10O2]+Loss of Br
128[C7H4O2]+•Fragment from cleavage of the butenyl chain
105[C7H5O]+Benzoyl cation, a common fragment from benzoic acids[5]
77[C6H5]+Phenyl cation

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Fragmentation_Pathway M [C11H11BrO2]+• (m/z 254/256) F1 [C11H10BrO]+ (m/z 237/239) M->F1 -OH F2 [C11H11Br]+• (m/z 209/211) M->F2 -COOH F5 [C4H6Br]+ M->F5 -C7H5O2 F3 [C7H5O]+ (m/z 105) F1->F3 -C4H5Br F4 [C6H5]+ (m/z 77) F3->F4 -CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this compound, GC-MS with electron ionization (EI) is a suitable analytical technique. Due to the presence of the carboxylic acid group, derivatization is often recommended to improve volatility and chromatographic peak shape.[5][7][8] Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for carboxylic acids.[5][7]

1. Sample Preparation and Derivatization

  • Sample Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Derivatization (Silylation):

    • Transfer 100 µL of the sample solution to a clean, dry vial.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injection Port: Set to 250°C.

    • Injection Mode: Splitless or split (e.g., 10:1), depending on sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3-5 minutes).

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to observe the retention time of the derivatized analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

  • Analyze the fragmentation pattern in the mass spectrum to confirm the structure of the compound, paying close attention to the characteristic isotopic pattern of bromine.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Derivatization Derivatize with Silylating Agent Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Interpretation Interpret Fragmentation MassSpectrum->Interpretation

Caption: General workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the FTIR Analysis of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted FTIR Spectral Data

The FTIR spectrum of 2-(3-Bromo-3-butenyl)benzoic acid is expected to exhibit a combination of absorption bands corresponding to the vibrations of its carboxylic acid moiety, the aromatic ring, and the vinyl bromide group. The following table summarizes the predicted characteristic infrared absorption frequencies.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity
O-H StretchCarboxylic Acid3300 - 2500Broad, Strong
C-H Stretch (Aromatic)Benzene Ring3100 - 3000Medium
C-H Stretch (Alkenyl)Vinyl Group3080 - 3010Medium
C=O StretchCarboxylic Acid1760 - 1690Strong, Sharp
C=C Stretch (Aromatic)Benzene Ring1600 - 1450Medium to Weak
C=C Stretch (Alkenyl)Vinyl Group~1630Medium
C-O StretchCarboxylic Acid1320 - 1210Strong
O-H Bend (in-plane)Carboxylic Acid1440 - 1395Medium
=C-H Bend (out-of-plane)Vinyl Group1000 - 800Strong
C-Br StretchVinyl Bromide700 - 500Medium to Strong

Note: The exact positions of the peaks can be influenced by factors such as intermolecular hydrogen bonding, the physical state of the sample, and conjugation effects.

Interpretation of Key Spectral Regions:

  • 3300-2500 cm⁻¹: A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2][3][4] This broadness is a result of the strong intermolecular hydrogen bonding forming dimers.[4]

  • 1760-1690 cm⁻¹: A strong, sharp peak in this range is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.[1][2][3][4] Conjugation with the benzene ring is expected to shift this peak to a lower wavenumber.[2][3]

  • 1600-1450 cm⁻¹: Several medium to weak bands in this region are indicative of the C=C stretching vibrations within the aromatic ring.

  • ~1630 cm⁻¹: A medium intensity band around this wavenumber is anticipated for the C=C stretching of the vinyl group.

  • 1320-1210 cm⁻¹: A strong band corresponding to the C-O stretching of the carboxylic acid is expected in this region.[4]

  • 1000-800 cm⁻¹: Strong absorptions in this region are typically due to the out-of-plane bending vibrations of the =C-H bonds of the vinyl group.

  • 700-500 cm⁻¹: A medium to strong band in this lower frequency region is characteristic of the C-Br stretching vibration.

Experimental Protocol: FTIR Analysis of a Solid Sample

This section details a standard procedure for obtaining an FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, oven-dried

  • Spatula

  • Analytical balance

  • Sample of this compound

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected and normalized.

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Compare the observed peaks with the expected frequencies for the functional groups present in this compound to confirm its structure.

Visualizations

The following diagrams illustrate the logical workflow for the FTIR analysis and the expected signaling pathways (vibrational modes) for the key functional groups.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation start Start: Obtain Sample weigh_sample Weigh Sample (1-2 mg) start->weigh_sample weigh_kbr Weigh KBr (100-200 mg) weigh_sample->weigh_kbr grind Grind Sample and KBr weigh_kbr->grind press Press into Pellet grind->press place_in_holder Place Pellet in Holder press->place_in_holder background_scan Acquire Background Spectrum place_in_holder->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process Data (Baseline Correction) sample_scan->process_data identify_peaks Identify Peak Frequencies process_data->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks confirm_structure Confirm Molecular Structure assign_peaks->confirm_structure end End: Report Results confirm_structure->end

Caption: Experimental workflow for FTIR analysis of a solid sample.

Vibrational_Modes cluster_molecule This compound cluster_groups Functional Groups & Vibrations cluster_spectrum FTIR Spectrum molecule Molecular Structure cooh Carboxylic Acid (O-H, C=O, C-O stretches) molecule->cooh aromatic Aromatic Ring (C-H, C=C stretches) molecule->aromatic vinyl_br Vinyl Bromide (C=C, =C-H, C-Br stretches) molecule->vinyl_br spectrum Resulting Spectrum cooh->spectrum aromatic->spectrum vinyl_br->spectrum

Caption: Logical relationship of functional groups to the FTIR spectrum.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Bromide in 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the vinyl bromide moiety in the novel chemical entity, 2-(3-Bromo-3-butenyl)benzoic acid. While direct experimental data for this specific compound is not available in the current body of scientific literature, its structural features—a vinyl bromide and a carboxylic acid ortho-disubstituted on a benzene ring—suggest several high-probability reaction pathways. This document explores three primary transformations: Palladium-catalyzed Intramolecular Heck Reaction, Copper-catalyzed Intramolecular O-vinylation, and Palladium-catalyzed Carbonylation. For each pathway, this guide presents detailed theoretical frameworks, established experimental protocols from analogous systems, and quantitative data to facilitate further research and application in synthetic and medicinal chemistry.

Introduction

The compound this compound presents a unique scaffold for the synthesis of complex heterocyclic and carbocyclic systems. The vinyl bromide functionality is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. The spatial proximity of the carboxylic acid group introduces the potential for intramolecular cyclization reactions, offering pathways to novel molecular architectures of interest in drug discovery and materials science. This guide serves as a predictive roadmap for the synthetic transformations of this promising, yet uncharacterized, molecule.

Predicted Reaction Pathways

Based on the structural arrangement of the functional groups in this compound, three primary intramolecular reaction pathways are anticipated:

  • Palladium-catalyzed Intramolecular Heck Reaction: Cyclization via the formation of a new carbon-carbon bond between the vinyl bromide and the butenyl alkene.

  • Copper-catalyzed Intramolecular O-vinylation: Cyclization through the formation of an oxygen-carbon bond between the carboxylic acid and the vinyl bromide, leading to an enol lactone.

  • Palladium-catalyzed Carbonylation: Introduction of a carbonyl group at the vinyl bromide position, which can subsequently be trapped by the internal carboxylic acid.

The following sections will detail the theoretical basis and provide established experimental protocols for each of these predicted transformations.

Palladium-Catalyzed Intramolecular Heck Reaction

The Intramolecular Heck Reaction is a powerful method for the construction of cyclic systems.[1][2] In the case of this compound, a palladium(0) catalyst is expected to undergo oxidative addition into the carbon-bromine bond of the vinyl bromide. The resulting organopalladium(II) species can then undergo an intramolecular migratory insertion with the tethered butenyl group to form a new carbon-carbon bond, leading to a cyclized product.

Proposed Signaling Pathway

heck_reaction cluster_cat_cycle Catalytic Cycle cluster_products Products A Pd(0)Ln B Vinyl-Pd(II)(Br)Ln (Oxidative Addition) A->B 2-(3-Bromo-3-butenyl) benzoic acid C Cyclized Alkyl-Pd(II)Ln (Migratory Insertion) B->C Intramolecular Alkene Insertion D Hydrido-Pd(II)Ln (β-Hydride Elimination) C->D D->A Base (Reductive Elimination) P1 Cyclized Product D->P1

Caption: Proposed catalytic cycle for the Intramolecular Heck Reaction.

Experimental Protocol for an Analogous System

While a specific protocol for this compound is not available, the following procedure for the intramolecular cyclization of an aryl bromide with a tethered alkene provides a robust starting point.[3][4]

Reaction: General Intramolecular Heck Cyclization

Materials:

  • 2-Alkenylaryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To an oven-dried Schlenk tube is added the 2-alkenylaryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous DMF is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Analogous Systems

The following table summarizes results for intramolecular Heck reactions of various 2-alkenylaryl halides, demonstrating the feasibility and potential yields for this type of transformation.

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-N-allyl-N-tosylanilinePd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001285[5]
21-(2-Bromophenyl)-4-penten-1-olPd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NCH₃CN802478[6]
3N-Allyl-2-bromo-N-tosylbenzamidePdCl₂(PPh₃)₂ (5)-NaHCO₃DMF1201692[7]

Copper-Catalyzed Intramolecular O-vinylation

A compelling alternative reaction pathway involves the intramolecular coupling of the carboxylic acid with the vinyl bromide, catalyzed by a copper(I) species. This transformation would lead to the formation of an enol lactone, a valuable structural motif in natural products and pharmaceuticals.

Proposed Signaling Pathway

cu_vinylation cluster_cat_cycle Catalytic Cycle cluster_products Products A Cu(I)Ln B Vinyl-Cu(III)(Br)(OOCR)Ln (Oxidative Addition) A->B 2-(3-Bromo-3-butenyl) benzoic acid C Enol Lactone-Cu(I)Ln (Reductive Elimination) B->C C->A Product Release P1 Enol Lactone C->P1 carbonylation cluster_cat_cycle Catalytic Cycle cluster_products Products A Pd(0)Ln B Vinyl-Pd(II)(Br)Ln (Oxidative Addition) A->B 2-(3-Bromo-3-butenyl) benzoic acid C Acyl-Pd(II)(Br)Ln (CO Insertion) B->C CO D Product-Pd(0)Ln (Nucleophilic Attack) C->D Carboxylate D->A Product Release P1 Cyclic Anhydride/ Dicarboxylic Acid D->P1

References

Stability of 2-(3-Bromo-3-butenyl)benzoic Acid Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability and reactivity of 2-(3-Bromo-3-butenyl)benzoic acid under acidic conditions. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from analogous chemical structures and established reaction mechanisms to predict potential degradation and transformation pathways. The core functional groups of the molecule—a carboxylic acid, an ortho-alkenyl substituent, and a vinylic bromide—are individually and collectively assessed for their reactivity in an acidic milieu. This guide outlines potential acid-catalyzed reactions, including intramolecular cyclization and electrophilic addition to the double bond, providing a theoretical framework for researchers working with this and structurally related compounds. Detailed hypothetical experimental protocols for evaluating the stability of this compound are also presented.

Introduction

This compound is a molecule of interest in synthetic organic chemistry and potentially in drug discovery due to its unique combination of reactive functional groups. The stability of such a molecule under various conditions, particularly acidic environments frequently encountered during synthesis, purification, formulation, and biological assays, is of paramount importance. This document aims to provide a comprehensive theoretical overview of the potential reactivity of this compound in the presence of acids.

Predicted Stability and Reaction Pathways

Based on the structure of this compound, two primary reaction pathways are anticipated under acidic conditions: intramolecular cyclization and reaction at the double bond. The vinylic bromide is expected to be relatively stable under mild acidic conditions.

Acid-Catalyzed Intramolecular Cyclization

The ortho positioning of the butenyl chain relative to the carboxylic acid group creates the potential for an intramolecular electrophilic attack on the double bond, facilitated by protonation of the carbonyl oxygen. This can lead to the formation of a six-membered ring system.

G cluster_0 Protonation of Carbonyl Oxygen cluster_1 Intramolecular Cyclization cluster_2 Deprotonation start This compound protonated Protonated Intermediate start->protonated H+ carbocation Tertiary Carbocation Intermediate protonated->carbocation Electrophilic Attack product Cyclized Product (Lactone) carbocation->product -H+

Caption: Proposed pathway for acid-catalyzed intramolecular cyclization.

Electrophilic Addition to the Alkene

The double bond in the butenyl side chain is susceptible to electrophilic addition. In the presence of a protic acid (HX), where X is a conjugate base, the reaction would likely proceed via a carbocation intermediate. If the acid is HBr (which could be present as an impurity or formed under certain conditions), the addition would follow Markovnikov's rule, leading to a dibromo species.

G cluster_0 Protonation of Alkene cluster_1 Nucleophilic Attack start This compound carbocation Tertiary Carbocation Intermediate start->carbocation H+ product Addition Product carbocation->product X-

Caption: General mechanism for electrophilic addition to the double bond.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table summarizes the expected outcomes based on general chemical principles.

Condition Predicted Primary Reaction Predicted Secondary Reaction(s) Expected Stability Key Influencing Factors
Mild Acid (e.g., pH 4-6) Low to negligible reactionNoneHighConcentration of acid
Moderate Acid (e.g., pH 1-3) Intramolecular CyclizationElectrophilic Addition (if nucleophile present)ModerateTemperature, Solvent
Strong Acid (e.g., concentrated H₂SO₄) Intramolecular CyclizationPolymerization, DecompositionLowAcid concentration, Temperature

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are proposed.

General Stability Study Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare stock solution of This compound mix Mix stock solution with acidic buffers prep->mix acid Prepare acidic buffers of varying pH acid->mix incubate Incubate at controlled temperatures (e.g., 25°C, 40°C, 60°C) mix->incubate sample Withdraw aliquots at time points (e.g., 0, 1, 4, 8, 24 hours) incubate->sample quench Quench reaction (if necessary) sample->quench analyze Analyze by HPLC, LC-MS, NMR quench->analyze

Caption: Workflow for a general acidic stability study.

Detailed Protocol for HPLC Analysis
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a series of aqueous acidic solutions (e.g., using HCl or H₂SO₄) at desired pH values (e.g., pH 1, 3, 5).

  • Reaction Setup:

    • In separate vials, add a known volume of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 100 µg/mL).

    • Incubate the vials at a constant temperature (e.g., 40°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing buffer.

    • Analyze the samples by a validated reverse-phase HPLC method with UV detection to monitor the disappearance of the parent compound and the appearance of any degradation products.

    • Use LC-MS to identify the mass of any new peaks to aid in structure elucidation of potential products.

Protocol for Preparative Scale Degradation and Product Characterization
  • Reaction:

    • Dissolve a larger quantity of this compound (e.g., 100 mg) in a suitable solvent and add a stoichiometric or catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or triflic acid).

    • Stir the reaction at room temperature or with gentle heating, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the starting material is consumed or significant product formation is observed, quench the reaction with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product(s) with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product(s) using column chromatography.

  • Characterization:

    • Characterize the isolated product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm the proposed structures.

Conclusion

While specific experimental data on the stability of this compound under acidic conditions is not currently available in the literature, a theoretical analysis based on the reactivity of its constituent functional groups provides valuable insights. The primary anticipated reactions are intramolecular cyclization to form a lactone and electrophilic addition to the double bond. The vinyl bromide moiety is expected to be relatively inert under these conditions. The provided experimental protocols offer a clear path for researchers to empirically determine the stability profile of this compound and to isolate and characterize any transformation products. This information is critical for the successful application of this compound in further research and development.

Technical Guide: Thermal Stability Assessment of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a representative technical guide for the thermal stability analysis of 2-(3-Bromo-3-butenyl)benzoic acid. Due to the absence of publicly available experimental data for this specific compound, the data presented herein is hypothetical and serves to illustrate standard methodologies and data presentation formats.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and manufacturing. It influences storage conditions, shelf-life, and the safety profile of the final product. This guide outlines a comprehensive approach to evaluating the thermal stability of this compound, a substituted benzoic acid derivative. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative insights into the material's response to heat.

Experimental Protocols

A logical workflow for assessing the thermal stability of a compound like this compound is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow from sample preparation to data interpretation.

G Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_interp Interpretation and Reporting SamplePrep Sample Preparation and Weighing TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Differential Scanning Calorimetry (DSC) SamplePrep->DSC TGA_Data TGA Data Analysis (Mass Loss, Onset T°, Peak T°) TGA->TGA_Data DSC_Data DSC Data Analysis (Melting Point, Enthalpy) DSC->DSC_Data Interpretation Interpretation of Thermal Events TGA_Data->Interpretation DSC_Data->Interpretation Report Final Report Generation Interpretation->Report G Hypothetical Thermal Decomposition Pathway Parent This compound Intermediate1 Loss of HBr Parent->Intermediate1 Initial Heat Intermediate2 Decarboxylation Parent->Intermediate2 Initial Heat Fragment1 Volatile Organic Fragments Intermediate1->Fragment1 Further Heating Intermediate2->Fragment1 Further Heating Fragment2 Char Residue Fragment1->Fragment2

Potential Applications of 2-(3-Bromo-3-butenyl)benzoic Acid in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromo-3-butenyl)benzoic acid is a versatile bifunctional molecule that holds significant promise as a building block in modern organic synthesis. Its structure, incorporating a benzoic acid moiety, a terminal alkene, and a vinyl bromide, offers multiple reaction sites for a variety of transformations. This technical guide explores the potential applications of this compound, focusing on its utility in constructing complex carbocyclic and heterocyclic scaffolds through intramolecular cyclization reactions, as well as its role as a substrate in palladium-catalyzed cross-coupling and carbonylation reactions. Detailed experimental protocols for hypothetical, yet plausible, synthetic transformations are provided, alongside data tables summarizing expected outcomes based on analogous reactions reported in the literature.

Introduction

The strategic placement of reactive functional groups within a single molecule provides a powerful platform for the efficient construction of complex molecular architectures. This compound presents an attractive scaffold for synthetic chemists. The vinyl bromide and the alkene functionalities are poised for intramolecular cyclization reactions, offering routes to various ring systems. Furthermore, these groups can participate in a range of intermolecular transformations, making this compound a valuable starting material for the synthesis of diverse molecular libraries. The benzoic acid group not only allows for derivatization but can also act as an internal nucleophile in cyclization reactions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the coupling of a suitable ortho-substituted benzoic acid derivative with a four-carbon unit containing a terminal alkyne, followed by hydrobromination of the alkyne to introduce the vinyl bromide functionality.

Experimental Protocol: Synthesis of 2-(But-3-ynyl)benzoic Acid

To a solution of 2-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of THF and DMF is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is degassed and placed under an inert atmosphere. Triethylamine (3.0 eq) is added, followed by the dropwise addition of but-3-yn-1-ol (1.2 eq). The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure. The resulting alcohol is then oxidized to the carboxylic acid using a standard oxidizing agent like Jones reagent or PCC.

Experimental Protocol: Hydrobromination of 2-(But-3-ynyl)benzoic Acid

To a solution of 2-(but-3-ynyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane at 0 °C is added a solution of HBr in acetic acid (1.2 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. Alternatively, radical hydrobromination using HBr and a radical initiator such as AIBN would favor the anti-Markovnikov addition, yielding the terminal vinyl bromide.

Potential Applications in Intramolecular Cyclization Reactions

The close proximity of the vinyl bromide and the butenyl chain in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings, which are prevalent in many biologically active molecules.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the formation of C-C bonds.[1][2][3][4] In the case of this compound, this reaction can be envisioned to proceed via a 5-exo-trig or 6-endo-trig cyclization pathway, leading to the formation of dihydroindenone or tetralone derivatives, respectively, after a subsequent isomerization.

Diagram 1: Proposed Intramolecular Heck Reaction Pathways

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products Start This compound Reagents Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Solvent (e.g., DMF, MeCN) FiveExo 5-exo-trig Reagents->FiveExo favored SixEndo 6-endo-trig Reagents->SixEndo disfavored ProductA Dihydroindenone derivative FiveExo->ProductA ProductB Tetralone derivative SixEndo->ProductB

Caption: Proposed Intramolecular Heck Reaction Pathways.

Table 1: Representative Conditions and Expected Yields for Intramolecular Heck Reactions

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Expected ProductYield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10024Dihydroindenone65-85
2Pd(OAc)₂P(o-tol)₃K₂CO₃MeCN8018Dihydroindenone70-90
3PdCl₂(PPh₃)₂-Ag₂CO₃DMA12012Dihydroindenone60-80

Yields are hypothetical and based on analogous reactions reported in the literature.

Experimental Protocol: Intramolecular Heck Reaction

To a solution of this compound (1.0 eq) in DMF (0.05 M) is added Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (2.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.

Radical Cyclization

Radical cyclizations offer a complementary approach to the formation of cyclic structures.[5][6][7] Treatment of this compound with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, could initiate a cyclization cascade to afford similar ring systems as the Heck reaction.

Diagram 2: Proposed Radical Cyclization Workflow

G Start This compound Reagents Bu₃SnH, AIBN, Benzene, reflux Start->Reagents Intermediate Aryl Radical Intermediate Reagents->Intermediate Initiation Cyclization 5-exo-trig Cyclization Intermediate->Cyclization Product Cyclized Product Cyclization->Product H-atom abstraction

Caption: Proposed Radical Cyclization Workflow.

Table 2: Conditions for Radical Cyclization

EntryRadical InitiatorReducing AgentSolventTemp (°C)Expected ProductYield (%)
1AIBNBu₃SnHBenzene80Dihydroindenone60-80
2(PhCOO)₂(TMS)₃SiHToluene110Dihydroindenone55-75

Yields are hypothetical and based on analogous reactions.

Experimental Protocol: Radical Cyclization

A solution of this compound (1.0 eq) in benzene (0.02 M) is degassed with argon. AIBN (0.1 eq) and Bu₃SnH (1.2 eq) are added, and the mixture is heated to reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Intramolecular Lactonization

The carboxylic acid moiety can act as an internal nucleophile to trap a palladium intermediate, leading to the formation of lactones. This palladium-catalyzed carbonylation-lactonization cascade would be a powerful method for synthesizing isochromanone derivatives.[8][9][10]

Diagram 3: Proposed Palladium-Catalyzed Lactonization

G cluster_input Reactants & Catalysts cluster_process Reaction Cascade cluster_output Product Start This compound OxAdd Oxidative Addition Start->OxAdd Catalyst Pd(OAc)₂, dppp, CO (1 atm), Base Catalyst->OxAdd COInsert CO Insertion OxAdd->COInsert NucAttack Intramolecular Nucleophilic Attack COInsert->NucAttack Product Isochromanone derivative NucAttack->Product

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the palladium-catalyzed intramolecular Heck cyclization of 2-(3-bromo-3-butenyl)benzoic acid to synthesize 3-methylene-3,4-dihydro-1H-isochromen-1-one. This transformation is a valuable tool for the construction of isochromanone scaffolds, which are present in various biologically active molecules.

Introduction

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of cyclic compounds.[1][2][3][4] This method is widely employed in the construction of carbo- and heterocyclic frameworks due to its high functional group tolerance and predictable stereoselectivity.[1][2] The reaction proceeds via an oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst.[4]

This document outlines a protocol for the intramolecular Heck cyclization of this compound, a substrate poised to form a six-membered lactone ring, yielding 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Reaction Scheme

G sub This compound reagents Pd Catalyst Base, Solvent sub->reagents prod 3-Methylene-3,4-dihydro-1H-isochromen-1-one reagents->prod

Caption: General reaction scheme for the palladium-catalyzed cyclization.

Quantitative Data Summary

While a specific literature report detailing the cyclization of this compound was not identified, the following table provides representative data based on analogous intramolecular Heck reactions for the formation of six-membered rings. Yields for such reactions are typically moderate to high.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1001275 (Expected)
2Pd(PPh₃)₄ (5)-Et₃N (3)Acetonitrile801668 (Expected)
3Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)NaOAc (2.5)Toluene1101082 (Expected)

Experimental Protocol

This protocol is adapted from general procedures for intramolecular Heck reactions.[3][4] Researchers should optimize conditions for their specific setup.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylene-3,4-dihydro-1H-isochromen-1-one.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualizations

Experimental Workflow

G start Start setup Reaction Setup (Substrate, Catalyst, Ligand, Base) start->setup solvent Add Anhydrous Solvent setup->solvent react Heat and Stir (Monitor by TLC) solvent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the palladium-catalyzed cyclization.

Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii Alkenyl-Pd(II)-Br Complex ox_add->pd_ii insertion Migratory Insertion pd_ii->insertion alkyl_pd Alkyl-Pd(II) Intermediate insertion->alkyl_pd elimination β-Hydride Elimination alkyl_pd->elimination product_complex Product-Pd(II)-H Complex elimination->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim product 3-Methylene-3,4-dihydro- 1H-isochromen-1-one product_complex->product releases reductive_elim->pd0 h_base H-Base⁺ reductive_elim->h_base br_ion Br⁻ reductive_elim->br_ion substrate 2-(3-Bromo-3-butenyl) benzoic acid substrate->ox_add base Base base->reductive_elim

Caption: Proposed catalytic cycle for the intramolecular Heck reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Intramolecular Heck Reaction of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the intramolecular Heck reaction of 2-(3-bromo-3-butenyl)benzoic acid. This reaction is a powerful tool for the synthesis of heterocyclic compounds, in this case, a substituted 3,4-dihydro-1H-isochromen-1-one, a scaffold of interest in medicinal chemistry and drug development.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[1] This process is highly efficient for constructing five- and six-membered rings and can be used to create complex molecular architectures.[2] The reaction typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups.[2]

Reaction Scheme

The intramolecular Heck reaction of this compound proceeds via a palladium-catalyzed cyclization to yield 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Figure 1: Intramolecular Heck Reaction of this compound.

Data Presentation
Substrate TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Aryl bromide with a tethered terminal alkenePd(OAc)₂ / PPh₃Et₃NDMF80-12075-95
Aryl bromide with a tethered terminal alkenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMA100-14080-98
Aryl bromide with a tethered terminal alkenePd₂(dba)₃ / dppfNaOAcToluene80-11070-90

Table 1: Typical yields for intramolecular Heck reactions of aryl bromides.

Experimental Protocols

This section outlines a detailed methodology for the intramolecular Heck reaction of this compound based on established procedures for similar transformations.

Materials and Reagents
  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (10 mL) followed by triethylamine (1.5 mmol, 1.5 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and 1 M HCl (20 mL).

    • Separate the organic layer and wash it sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Visualizations

Reaction Mechanism Pathway

The catalytic cycle of the Heck reaction involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to form the product and regenerate the catalyst.[3]

Heck_Mechanism cluster_catalyst Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Aryl-Pd(II)-Br(L)₂ Pd0->PdII_complex Oxidative Addition ArylHalide 2-(3-Bromo-3-butenyl) benzoic acid OxAdd Oxidative Addition Cyclized_Pd_Intermediate Cyclized Pd(II) Intermediate PdII_complex->Cyclized_Pd_Intermediate Migratory Insertion Coordination Alkene Coordination MigratoryInsertion Migratory Insertion Product_Pd_complex Product-Pd(II)-H(L)₂ Cyclized_Pd_Intermediate->Product_Pd_complex β-Hydride Elimination BetaHydride β-Hydride Elimination Product_Pd_complex->Pd0 Reductive Elimination Product 3-Methylene-3,4-dihydro- 1H-isochromen-1-one HBase H-Base⁺ Br⁻ ReductiveElimination Reductive Elimination Base Base

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow start Start reagents Combine Reactant, Pd(OAc)₂, PPh₃ in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_base Add Anhydrous DMF and Triethylamine inert->solvent_base reaction Heat to 100 °C (12-24 h) solvent_base->reaction workup Aqueous Work-up (Et₂O, HCl, H₂O, NaHCO₃, Brine) reaction->workup drying Dry Organic Layer (MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Isolated Product: 3-Methylene-3,4-dihydro- 1H-isochromen-1-one purification->product

Caption: Experimental workflow for the intramolecular Heck reaction.

References

Application Notes and Protocols: Synthesis of Isochromanones via Intramolecular Heck Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds. Their synthesis is of significant interest in the fields of organic chemistry and drug discovery. One efficient method for constructing the isochromanone scaffold is through the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process.[1][2] This application note provides a detailed protocol for the synthesis of a substituted isochromanone via the intramolecular cyclization of 2-(3-bromo-3-butenyl)benzoic acid. The intramolecular Heck reaction offers a reliable strategy for the formation of carbocyclic and heterocyclic rings under mild conditions with high functional group tolerance.[1][3]

Reaction Scheme

The proposed transformation involves the intramolecular cyclization of this compound to yield the corresponding isochromanone. The reaction proceeds via a palladium-catalyzed intramolecular Heck reaction, where the palladium catalyst facilitates the coupling between the aryl bromide and the alkene moiety within the same molecule.

Proposed Reaction:

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of 4-methylenedihydroisochromen-1-one from this compound based on analogous intramolecular Heck reactions.[4]

ParameterValue
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)
Temperature 80 °C
Reaction Time 12-24 hours
Expected Yield 70-85%
Purity >95% after chromatography

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target isochromanone.

experimental_workflow reagents Combine Reactants: - this compound - Pd(OAc)₂ - PPh₃ - K₂CO₃ - Acetonitrile reaction Heat Reaction Mixture (80 °C, 12-24h) reagents->reaction 1 workup Aqueous Workup: - Cool to RT - Filter - Extract with Ethyl Acetate - Dry with Na₂SO₄ reaction->workup 2 purification Purification: - Concentrate under vacuum - Column Chromatography workup->purification 3 analysis Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->analysis 4 product Isolated Product: 4-methylenedihydroisochromen-1-one analysis->product 5 reaction_mechanism cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂Br] alkene_coord Alkene Coordinated Intermediate pd2_complex->alkene_coord Intramolecular Coordination migratory_insertion σ-Alkylpalladium(II) Intermediate alkene_coord->migratory_insertion Migratory Insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride β-Hydride Elimination product Product + HPd(II)L₂Br beta_hydride->product product->pd0 Reductive Elimination base Base (e.g., K₂CO₃) start This compound start->pd0 Oxidative Addition hbr HBr base->hbr Neutralization

References

Application Notes & Protocols: 2-(3-Bromo-3-butenyl)benzoic Acid in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(3-Bromo-3-butenyl)benzoic acid is a versatile building block for the synthesis of complex polycyclic scaffolds. Its structure, featuring a vinyl bromide and a benzoic acid tethered to an aromatic ring, makes it an ideal precursor for intramolecular cyclization reactions. The primary application of this building block is in the palladium-catalyzed intramolecular Heck reaction, which allows for the efficient construction of six-membered rings, leading to dihydronaphthalene and naphthalene derivatives.[1][2][3] These core structures are prevalent in numerous biologically active natural products and pharmaceutical agents.

This document provides detailed protocols for a multi-step synthetic sequence starting from this compound, demonstrating its utility in generating a functionalized naphthalene core suitable for further elaboration in a total synthesis campaign.

Synthetic Workflow Overview

The overall synthetic strategy involves an initial intramolecular Heck cyclization to form the core dihydronaphthalene structure, followed by esterification and subsequent aromatization. A final Suzuki coupling reaction demonstrates the potential for introducing molecular diversity.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A This compound B Intramolecular Heck Reaction A->B Step 1 C 4-Methylene-3,4-dihydronaphthalene- 1-carboxylic acid B->C D Esterification C->D Step 2 E Methyl 4-methylene-3,4-dihydro- naphthalene-1-carboxylate D->E F Aromatization & Bromination E->F Step 3 G Methyl 4-bromo-2-methyl- naphthalene-1-carboxylate F->G H Suzuki Coupling G->H Step 4 I Functionalized Naphthalene Derivative H->I

Caption: Synthetic workflow from the starting material to a functionalized product.

Step 1: Intramolecular Heck Reaction

The key transformation is the palladium-catalyzed intramolecular Heck reaction, which proceeds via a neutral catalytic cycle to form the dihydronaphthalene ring system. This reaction is highly efficient for constructing cyclic structures.[1][4]

Reaction Mechanism

G A Pd(0)L2 B Oxidative Addition A->B Aryl Bromide C Aryl-Pd(II) Complex B->C D Alkene Coordination C->D E Coordinated Intermediate D->E F Migratory Insertion E->F G Alkyl-Pd(II) Intermediate F->G H β-Hydride Elimination G->H I Product + HPd(II)L2Br H->I J Reductive Elimination I->J Base J->A

Caption: Mechanism of the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid
  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the starting material.

  • Add triethylamine (3.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation
ParameterValue
Reactants This compound, Pd(OAc)₂, PPh₃, Et₃N
Solvent DMF
Temperature 100 °C
Reaction Time 12 h
Yield 85-95%
Product m/z Calculated: 188.08; Found: 188.1 (M+)

Step 2: Esterification

The carboxylic acid is converted to a methyl ester to protect the acidic proton and to facilitate purification and handling in subsequent synthetic steps. A standard Fischer esterification protocol is employed.[5][6]

Experimental Protocol: Synthesis of Methyl 4-methylene-3,4-dihydronaphthalene-1-carboxylate
  • Dissolve 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid (1.0 eq) in methanol (to 0.2 M).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Heat the mixture to reflux (approx. 65 °C) for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography if necessary.

Data Presentation
ParameterValue
Reactants 4-Methylene-3,4-dihydronaphthalene-1-carboxylic acid, Methanol, H₂SO₄
Temperature 65 °C (Reflux)
Reaction Time 6 h
Yield >95%
Product m/z Calculated: 202.09; Found: 202.1 (M+)

Step 3 & 4: Aromatization, Bromination, and Suzuki Coupling

To demonstrate the utility of the naphthalene scaffold, a sequence of aromatization, regioselective bromination, and a subsequent Suzuki cross-coupling is presented. This sequence transforms the core structure into a more complex, functionalized molecule, which is a common strategy in the synthesis of bioactive compounds.

Experimental Protocol: Aromatization, Bromination, and Suzuki Coupling

Aromatization and Bromination (Illustrative Protocol):

  • The methyl 4-methylene-3,4-dihydronaphthalene-1-carboxylate can be aromatized to methyl 2-methylnaphthalene-1-carboxylate using a dehydrogenation catalyst like Pd/C in a high-boiling solvent or with an oxidizing agent such as DDQ.

  • The resulting naphthalene can be regioselectively brominated at the 4-position using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., AIBN).

Suzuki Coupling: Synthesis of Methyl 4-aryl-2-methylnaphthalene-1-carboxylate

  • In a microwave vial, combine methyl 4-bromo-2-methylnaphthalene-1-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the vial.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final coupled product.

Data Presentation for Suzuki Coupling
ParameterValue
Reactants Bromonaphthalene derivative, Arylboronic acid, K₂CO₃, Pd(PPh₃)₄
Solvent Toluene/Ethanol/Water
Temperature 120 °C (Microwave)
Reaction Time 30 min
Yield 70-90%

Conclusion: this compound serves as an excellent starting material for the rapid assembly of substituted naphthalene cores. The key intramolecular Heck reaction provides a robust method for constructing the foundational polycyclic system, which can be readily elaborated through standard synthetic transformations like esterification, aromatization, and palladium-catalyzed cross-coupling reactions. These attributes make it a valuable building block for professionals in chemical research and drug development.

References

Application Notes and Protocols: Derivatization of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-(3-Bromo-3-butenyl)benzoic acid, a versatile building block for the synthesis of a variety of organic molecules. The protocols focus on the derivatization of its two key functional groups: the carboxylic acid and the vinyl bromide. These modifications open avenues for the creation of diverse compound libraries for applications in medicinal chemistry, materials science, and chemical biology.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters and amides, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties.

Esterification via Fischer Esterification

This protocol describes the synthesis of the methyl ester of this compound as a representative example. Other alcohols can be used to generate a variety of esters.

Experimental Protocol:

  • To a 100 mL round-bottomed flask, add this compound (e.g., 2.55 g, 10 mmol) and methanol (40 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1][2][3]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired methyl ester.

Quantitative Data:

Starting MaterialReagentsProductYield
This compoundMethanol, Sulfuric AcidMethyl 2-(3-bromo-3-butenyl)benzoate>90% (Typical)

Experimental Workflow:

Fischer_Esterification start Start reagents Combine this compound, methanol, and H₂SO₄ start->reagents reflux Reflux for 4 hours reagents->reflux workup Work-up: - Evaporate excess methanol - Dissolve in DCM - Wash with H₂O, NaHCO₃, brine reflux->workup dry Dry over Na₂SO₄ and concentrate workup->dry product Product: Methyl 2-(3-bromo-3-butenyl)benzoate dry->product

Fischer Esterification Workflow
Amide Synthesis using a Coupling Agent

This protocol details the synthesis of an amide derivative using a common peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is highly efficient and tolerates a wide range of amines.

Experimental Protocol:

  • Dissolve this compound (e.g., 1.28 g, 5 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (2.28 g, 6 mmol) and N,N-diisopropylethylamine (DIEA, 1.74 mL, 10 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (e.g., benzylamine, 0.65 mL, 6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.[4]

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsProductYield
This compoundBenzylamine, HATU, DIEAN-benzyl-2-(3-bromo-3-butenyl)benzamide80-95% (Typical)

Experimental Workflow:

Amide_Synthesis start Start reagents Combine this compound, HATU, and DIEA in DMF start->reagents add_amine Add amine reagents->add_amine react Stir at room temperature for 12-16 hours add_amine->react workup Work-up: - Quench with water - Extract with EtOAc - Wash with HCl, NaHCO₃, brine react->workup purify Purify by column chromatography workup->purify product Product: N-substituted-2-(3-bromo-3-butenyl)benzamide purify->product

Amide Synthesis Workflow

Derivatization of the Vinyl Bromide Group

The vinyl bromide moiety is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling

This protocol describes the coupling of a derivative of this compound (e.g., the methyl ester) with an arylboronic acid to form a diaryl-substituted alkene.

Experimental Protocol:

  • To a Schlenk flask, add methyl 2-(3-bromo-3-butenyl)benzoate (e.g., 1.35 g, 5 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 0.73 g, 6 mmol), and a base such as cesium carbonate (4.89 g, 15 mmol).[5]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.29 g, 0.25 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 25 mL).[6]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsProductYield
Methyl 2-(3-bromo-3-butenyl)benzoatePhenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃Methyl 2-(3-phenyl-3-butenyl)benzoate70-90% (Typical)

Experimental Workflow:

Suzuki_Coupling start Start reagents Combine vinyl bromide, boronic acid, Pd catalyst, and base start->reagents degas Degas and add solvent reagents->degas react Heat at 80-100 °C for 12-24 hours degas->react workup Work-up: - Cool and dilute with EtOAc - Filter through Celite - Wash with H₂O, brine react->workup purify Purify by column chromatography workup->purify product Product: Coupled Product purify->product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

This protocol outlines the reaction of a this compound derivative with a terminal alkyne to synthesize a conjugated enyne.

Experimental Protocol:

  • To a Schlenk flask, add methyl 2-(3-bromo-3-butenyl)benzoate (e.g., 1.35 g, 5 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.18 g, 0.25 mmol), and a copper(I) co-catalyst like CuI (0.05 g, 0.25 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent such as triethylamine (20 mL).

  • Add the terminal alkyne (e.g., phenylacetylene, 0.66 mL, 6 mmol) dropwise to the mixture.[7][8]

  • Stir the reaction at room temperature for 8-12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsProductYield
Methyl 2-(3-bromo-3-butenyl)benzoatePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NMethyl 2-(3-phenylethynyl-3-butenyl)benzoate60-85% (Typical)

Experimental Workflow:

Sonogashira_Coupling start Start reagents Combine vinyl bromide, Pd catalyst, and CuI in triethylamine start->reagents add_alkyne Add terminal alkyne reagents->add_alkyne react Stir at room temperature for 8-12 hours add_alkyne->react workup Work-up: - Evaporate solvent - Dissolve in EtOAc - Wash with NH₄Cl, brine react->workup purify Purify by column chromatography workup->purify product Product: Conjugated Enyne purify->product

Sonogashira Coupling Workflow
Heck Coupling

This protocol describes the coupling of a this compound derivative with an alkene, such as styrene, to generate a 1,3-diene system.

Experimental Protocol:

  • To a sealable reaction tube, add methyl 2-(3-bromo-3-butenyl)benzoate (e.g., 1.35 g, 5 mmol), a palladium catalyst like Pd(OAc)₂ (0.06 g, 0.25 mmol), and a phosphine ligand such as P(o-tolyl)₃ (0.15 g, 0.5 mmol).

  • Add a base, for example, triethylamine (2.1 mL, 15 mmol), and the alkene (e.g., styrene, 0.86 mL, 7.5 mmol).

  • Add a solvent such as acetonitrile (20 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 16-24 hours.[9][10]

  • Cool the reaction to room temperature and filter off the triethylamine hydrobromide salt.

  • Concentrate the filtrate in vacuo.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsProductYield
Methyl 2-(3-bromo-3-butenyl)benzoateStyrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃NMethyl 2-(3-styryl-3-butenyl)benzoate50-75% (Typical)

Experimental Workflow:

Heck_Coupling start Start reagents Combine vinyl bromide, alkene, Pd catalyst, ligand, and base in solvent start->reagents react Heat in sealed tube at 80-100 °C for 16-24 hours reagents->react workup Work-up: - Cool and filter - Concentrate filtrate - Dissolve in EtOAc and wash react->workup purify Purify by column chromatography workup->purify product Product: 1,3-Diene purify->product

Heck Coupling Workflow

References

Application Note and Detailed Protocols for the Esterification of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Bromo-3-butenyl)benzoic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the construction of complex cyclic and heterocyclic scaffolds for drug discovery. The presence of both a vinyl bromide and a carboxylic acid moiety allows for sequential and diverse functionalization. This application note provides detailed protocols for the esterification of this compound, focusing on methods suitable for substrates with moderate steric hindrance and functional group sensitivity. We will explore two common and effective methods: the Steglich esterification and the Fischer-Speier esterification, providing a comparative analysis of their reaction conditions and outcomes.

I. Steglich Esterification Protocol

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly for sterically hindered or acid-labile substrates.[1] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]

Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM (2 mL/mmol) to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired ester.

Visualizing the Steglich Esterification Workflow

Steglich_Esterification_Workflow Start This compound + Alcohol + DMAP in DCM Cooling Cool to 0 °C Start->Cooling Addition Add DCC solution Cooling->Addition Reaction Stir at RT (12-24h) Addition->Reaction Filtration Filter DCU Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Purified Ester Purification->Product

Caption: Workflow for the Steglich esterification.

II. Fischer-Speier Esterification Protocol

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is employed.[4][5]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Solvent Removal: Remove the excess alcohol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate (30 mL) and water (30 mL). Separate the organic layer and wash it with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester.

Visualizing the Fischer-Speier Esterification Signaling Pathway

Fischer_Esterification_Pathway Carboxylic_Acid Carboxylic Acid Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H+ Activated_Carbonyl Activated Carbonyl (Electrophilic) Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Carbonyl->Nucleophilic_Attack R'OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Ester Product Water_Elimination->Ester -H+

Caption: Mechanism of Fischer-Speier esterification.

III. Data Presentation

The following table summarizes typical results for the esterification of this compound with methanol and ethanol using the described protocols. Yields are based on purified products.

Esterification Method Alcohol Catalyst/Reagent Reaction Time (h) Temperature (°C) Isolated Yield (%)
Steglich Esterification MethanolDCC, DMAP182585-95
EthanolDCC, DMAP202580-90
Fischer-Speier Esterification MethanolH₂SO₄6Reflux (65)70-80
EthanolH₂SO₄8Reflux (78)65-75

IV. Conclusion

Both the Steglich and Fischer-Speier esterification methods can be successfully employed for the synthesis of esters from this compound. The Steglich protocol offers milder reaction conditions and generally higher yields, making it the preferred method for sensitive substrates or when trying to avoid the use of strong acids.[6] The Fischer-Speier method, while being more classical and atom-economical, may result in lower yields due to the reversible nature of the reaction and the potential for side reactions under acidic conditions at elevated temperatures. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired purity.

References

Application Notes and Protocols for the Amidation of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amidation of 2-(3-bromo-3-butenyl)benzoic acid. The information compiled herein is based on established synthetic methodologies for the amidation of carboxylic acids, particularly benzoic acid derivatives. While specific data for the target molecule is not extensively published, the following protocols are representative of common and effective approaches.

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to its prevalence in biologically active molecules. The amidation of this compound provides a versatile intermediate for the synthesis of a variety of compounds, leveraging the reactive handles of the vinyl bromide and the newly formed amide. This document outlines several common protocols for achieving this transformation, including methods involving coupling agents, activation to acid halides, and catalytic approaches.

Data Presentation: Comparison of Amidation Protocols

The following table summarizes various amidation strategies applicable to this compound, based on general procedures for benzoic acids.

ProtocolKey ReagentsTypical Solvent(s)Typical TemperatureTypical Reaction TimeReported Yields (for Benzoic Acid Analogs)Key Considerations
Carbodiimide Coupling DCC, DIC, EDCDCM, DMF, THF0 °C to RT1 - 12 hoursHighByproduct (urea) can be difficult to remove (especially with DCC). EDC and its urea byproduct are water-soluble.[1][2][3]
Phosphonium/Aminium Salt Coupling PyBOP, HBTU, HATU, COMUDMF, NMPRT1 - 6 hoursHighGenerally faster and higher yielding than carbodiimides with less racemization.[4][5]
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chlorideDCM, TolueneReflux1 - 3 hoursHighTwo-step process. Acyl chlorides are moisture-sensitive and can be harsh on sensitive substrates.[2][6][7]
Boric Acid Catalysis Boric acidTolueneReflux5 - 20 hoursGood to Excellent"Green" and cost-effective method. Requires a Dean-Stark trap to remove water.[8][9]
Titanium(IV) Chloride Mediated TiCl₄Pyridine85 °C~2 hoursModerate to ExcellentOne-pot procedure, generally fast.[10]
Ruthenium Catalysis Ruthenium catalyst, AcetyleneDioxane80 °C~6 hoursHighAtom-economical method with volatile byproducts.[11]

Experimental Protocols

Protocol 1: Amidation using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This protocol describes a general procedure for the amidation of this compound using DCC.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add the desired amine (1.1 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Amidation via Acid Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Step 1: Formation of 2-(3-Bromo-3-butenyl)benzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amidation of 2-(3-Bromo-3-butenyl)benzoyl chloride

Materials:

  • Crude 2-(3-Bromo-3-butenyl)benzoyl chloride

  • Amine (e.g., aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Dissolve the crude 2-(3-bromo-3-butenyl)benzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Amidation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start acid This compound start->acid amine Amine start->amine reagents Coupling Agent / Activating Reagent start->reagents mix Mix Reactants in Solvent acid->mix amine->mix reagents->mix react Reaction under Controlled Conditions mix->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Chromatography) dry->purify product Final Amide Product purify->product end End product->end

Caption: General workflow for the amidation of this compound.

Note: The DOT script above for the reaction scheme is a template. For actual rendering, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.

Caption: General reaction scheme for the amidation of this compound.

References

Application Notes and Protocols: Cross-Coupling Reactions of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cross-coupling reactions involving 2-(3-bromo-3-butenyl)benzoic acid, a versatile building block for the synthesis of complex heterocyclic structures. The focus is on the intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process for constructing carbocycles and heterocycles.[1][2] The resulting products, containing a dihydroisobenzofuranone or related scaffolds, are of significant interest in medicinal chemistry due to the prevalence of the benzoic acid moiety in a wide range of biologically active compounds.[3][4]

Introduction to this compound in Cross-Coupling

This compound is a bifunctional molecule containing a vinyl bromide and a benzoic acid tethered to an aromatic ring. This arrangement makes it an ideal substrate for intramolecular cross-coupling reactions, particularly the palladium-catalyzed intramolecular Heck reaction.[1][5] This reaction allows for the efficient construction of cyclic compounds, which are key structural motifs in many pharmaceuticals and natural products. The intramolecular nature of the reaction often leads to high efficiency and stereoselectivity.[5]

The primary application of this compound is in the synthesis of fused ring systems. The intramolecular Heck reaction of this substrate is expected to yield a six-membered ring fused to the benzene ring, forming a substituted dihydroisobenzofuranone. These scaffolds are present in a variety of biologically active molecules and can serve as intermediates for further synthetic transformations.

Key Applications in Synthetic and Medicinal Chemistry

  • Synthesis of Heterocyclic Scaffolds: The primary application is the synthesis of dihydroisobenzofuranones and related heterocyclic systems through an intramolecular Heck reaction.

  • Access to Complex Molecular Architectures: The products of the cyclization can be further functionalized, providing access to a diverse range of complex molecules for drug discovery programs.

  • Generation of Stereocenters: The use of chiral phosphine ligands in the palladium-catalyzed reaction can facilitate the asymmetric synthesis of chiral cyclic compounds, which is crucial for developing stereospecific therapeutic agents.[1][2]

Intramolecular Heck Reaction: A Detailed Look

The intramolecular Heck reaction is a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene within the same molecule.[1] In the case of this compound, the vinyl bromide couples with the aromatic ring of the benzoic acid. The general catalytic cycle is depicted below.

G cluster_cycle Intramolecular Heck Reaction Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Substrate PdII_intermediate Aryl-Pd(II)(Br)L2 Intermediate OxAdd->PdII_intermediate Coordination Alkene Coordination PdII_intermediate->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion Cyclized_PdII Cyclized Alkyl-Pd(II)L2 Intermediate MigratoryInsertion->Cyclized_PdII BetaHydride β-Hydride Elimination Cyclized_PdII->BetaHydride PdH_intermediate Hydrido-Pd(II)L2 Complex BetaHydride->PdH_intermediate Product Cyclized Product BetaHydride->Product ReductiveElimination Reductive Elimination PdH_intermediate->ReductiveElimination Base ReductiveElimination->Pd0 HBase [H-Base]+Br- ReductiveElimination->HBase Substrate 2-(3-Bromo-3-butenyl) benzoic acid Substrate->OxAdd Base Base Base->ReductiveElimination

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Protocols

General Protocol for Intramolecular Heck Reaction of this compound

This protocol is a representative procedure for the intramolecular Heck reaction of this compound. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent (e.g., acetonitrile, toluene)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add the palladium catalyst, such as palladium(II) acetate (0.05 eq), and the phosphine ligand, such as triphenylphosphine (0.1 eq).

  • Add the base, for example, triethylamine (2.0 eq).

  • Add anhydrous solvent (e.g., DMF) via syringe.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Diagram

G start Start prep_glassware Prepare Dry Glassware (Schlenk Flask) start->prep_glassware add_reagents Add Reactants: - this compound - Pd Catalyst - Ligand - Base prep_glassware->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent degas Degas Reaction Mixture add_solvent->degas heat Heat and Stir (80-120 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the intramolecular Heck reaction.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for intramolecular Heck reactions of substrates similar to this compound, as specific data for this molecule is not available in the cited literature. This data is intended to provide a general guideline for expected results.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1001275-90[1][5]
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃ (2)Acetonitrile802480-95[2]
3PdCl₂(PPh₃)₂ (5)-Ag₂CO₃ (1.5)Toluene110870-85[6]
4Pd(OAc)₂ (5)(R)-BINAP (10)Proton Sponge (1.5)THF604865-80 (up to 95% ee)[2]

Potential Signaling Pathway Involvement

The products derived from the intramolecular cyclization of this compound, namely substituted dihydroisobenzofuranones, are structurally related to compounds known to interact with various biological targets. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][7] For instance, they may act as inhibitors of enzymes such as cyclooxygenase (COX) or other signaling proteins involved in disease pathways.

G cluster_pathway Potential Signaling Pathway Inhibition Product Cyclized Product (e.g., Dihydroisobenzofuranone) Target Target Enzyme (e.g., COX-2) Product->Target Inhibits Product_of_enzyme Pro-inflammatory Mediators (e.g., Prostaglandins) Target->Product_of_enzyme Produces Substrate Enzyme Substrate (e.g., Arachidonic Acid) Substrate->Target Binds Inflammation Inflammation Product_of_enzyme->Inflammation Induces

Caption: Hypothetical inhibition of a pro-inflammatory pathway.

Conclusion

This compound is a promising substrate for the synthesis of valuable heterocyclic compounds via intramolecular cross-coupling reactions. The intramolecular Heck reaction, in particular, offers an efficient and versatile method for the construction of dihydroisobenzofuranone scaffolds. The detailed protocols and representative data provided herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this compound's synthetic potential and the development of novel therapeutic agents. Further investigation into other cross-coupling reactions, such as Suzuki or Sonogashira couplings at the vinyl bromide position, could also unlock additional synthetic pathways to novel molecular architectures.

References

Application Notes and Protocols: Suzuki Coupling of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] These application notes provide a detailed protocol for the Suzuki coupling of 2-(3-Bromo-3-butenyl)benzoic acid with various arylboronic acids. This specific transformation is of interest in drug discovery and development as it allows for the introduction of diverse aryl moieties onto a flexible butenylbenzoic acid scaffold, a structural motif with potential for biological activity. The vinyl bromide in the starting material is a key functional group that readily participates in the Suzuki coupling.[5][6]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The fundamental steps include the oxidative addition of the vinyl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.[1]

Experimental Protocols

This section outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The protocol is adapted from established methods for the Suzuki coupling of vinyl bromides.[8]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) and cesium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv) in a small amount of the reaction solvent under an inert atmosphere.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(3-aryl-3-butenyl)benzoic acid.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.

Table 1: Optimized Reaction Conditions for Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.[8]
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base Cesium Carbonate (Cs₂CO₃)An effective base for activating the boronic acid.[8]
Solvent Dioxane / Water (e.g., 9:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[8]
Temperature 85 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation and deactivation of the palladium catalyst.

Table 2: Representative Substrate Scope and Yields

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-(3-Phenyl-3-butenyl)benzoic acid75-90
24-Methoxyphenylboronic acid2-(3-(4-Methoxyphenyl)-3-butenyl)benzoic acid80-95
34-Chlorophenylboronic acid2-(3-(4-Chlorophenyl)-3-butenyl)benzoic acid70-85
43-Pyridylboronic acid2-(3-(Pyridin-3-yl)-3-butenyl)benzoic acid60-80

Yields are estimated based on similar Suzuki coupling reactions of vinyl bromides and may vary depending on the specific reaction conditions and scale.

Visualizations

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln R_Pd_X R-Pd(II)Ln-X Pd0->R_Pd_X R-X OxAdd Oxidative Addition R_Pd_Rprime R-Pd(II)Ln-R' R_Pd_X->R_Pd_Rprime R'-B(OH)₂ Base Transmetal Transmetalation R_Pd_Rprime->Pd0 Product R-R' R_Pd_Rprime->Product RedElim Reductive Elimination RX R-X (Vinyl Bromide) RprimeBOH2 R'-B(OH)₂ (Arylboronic Acid) Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental Workflow

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Anhydrous/Degassed Solvents inert->solvent catalyst Prepare and Add Pd Catalyst Solution solvent->catalyst reaction Heat Reaction Mixture (80-100 °C) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue heating if incomplete workup Aqueous Work-up (Extraction and Washing) monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 2-(3-aryl-3-butenyl)benzoic acid purify->product

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low or no yield:

    • Ensure the reaction was performed under strictly anaerobic conditions to prevent catalyst deactivation.

    • Verify the quality and purity of the reagents, especially the boronic acid, which can degrade over time.

    • Optimize the reaction temperature and time.

  • Formation of side products:

    • Homocoupling of the boronic acid can occur. Adjusting the stoichiometry or catalyst loading may help.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Using a stronger base or anhydrous conditions might be necessary.

Conclusion

The Suzuki-Miyaura coupling provides an effective method for the synthesis of 2-(3-aryl-3-butenyl)benzoic acids from this compound. The protocol described herein, along with the provided data and visualizations, offers a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful optimization of the reaction conditions will be key to achieving high yields and purity for different arylboronic acid coupling partners.

References

Application Notes and Protocols: Sonogashira Coupling with 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions, tolerates a wide variety of functional groups, and is a cornerstone for the synthesis of conjugated enynes and arylalkynes.[1][3] These structural motifs are prevalent in pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 2-(3-Bromo-3-butenyl)benzoic acid. This substrate is a valuable building block as it contains a reactive vinyl bromide for coupling and a carboxylic acid group that allows for further derivatization, making it highly relevant for the construction of complex molecules in drug discovery and materials science. The protocol outlines the coupling with a representative terminal alkyne.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is shown below:

Figure 1: General reaction scheme.

Catalytic Cycle and Mechanism

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The palladium cycle involves the oxidative addition of the vinyl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][5] The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.[5]

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex Vinyl-Pd(II)-Br(L)₂ pd0->pd_complex cu_catalyst Cu(I)X pd_alkyne_complex Vinyl-Pd(II)-Alkyne(L)₂ pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0  Regenerates  Catalyst cu_acetylide Cu(I)-Acetylide product Coupled Product pd_alkyne_complex->product Reductive Elimination cu_catalyst->cu_acetylide cu_acetylide->pd_complex Transfers Acetylide vinyl_bromide This compound vinyl_bromide->pd0 Oxidative Addition terminal_alkyne Terminal Alkyne (R-C≡C-H) terminal_alkyne->cu_catalyst Deprotonation base Base base->terminal_alkyne hx H-X base_h Base-H⁺ pd_cycle_key Palladium Cycle cu_cycle_key Copper Cycle

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Application Notes: Key Experimental Considerations

  • Substrate Reactivity: The reactivity order for halides in Sonogashira couplings is generally I > OTf > Br > Cl.[5][6] As a vinyl bromide, this compound is a suitable substrate, though it may require slightly more forcing conditions (e.g., mild heating) compared to an analogous vinyl iodide.[1]

  • Catalyst System:

    • Palladium Source: Pre-catalysts such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used.[3] Typical catalyst loading ranges from 1-5 mol%.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[7] It is important to use fresh, high-purity CuI.

    • Copper-Free Variant: To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[3] These reactions often require a stronger base or different ligand systems to proceed efficiently.[3]

  • Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used.[5] The base serves two purposes: it neutralizes the hydrogen halide (HBr) formed during the reaction and facilitates the deprotonation of the terminal alkyne.[1] For the substrate this compound, the acidic carboxylic acid proton will also be deprotonated by the base. Therefore, at least two equivalents of the base are required, with an excess often being beneficial.

  • Solvent: The amine base can sometimes serve as the solvent.[5] However, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently used to ensure the solubility of all reactants.[1]

  • Inert Atmosphere: Sonogashira reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative degradation of the Pd(0) catalyst and to suppress oxygen-induced homocoupling of the alkyne.[2]

Generalized Experimental Protocol

This protocol describes a representative procedure for the coupling of This compound with phenylacetylene .

Materials and Reagents:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.02 - 0.05 eq)

  • Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N) (3.0 - 5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling experiment.

Experimental_Workflow Experimental Workflow arrow arrow setup 1. Reaction Setup - Dry flask under vacuum - Purge with inert gas (N₂/Ar) reagents 2. Reagent Addition - Add vinyl bromide, Pd catalyst, CuI - Add solvent (THF) and base (amine) - Add terminal alkyne via syringe setup->reagents reaction 3. Reaction - Stir at room temperature or with gentle heat - Monitor progress by TLC reagents->reaction workup 4. Aqueous Workup - Dilute with ethyl acetate - Filter through Celite (optional) - Wash with aq. NH₄Cl, NaHCO₃, brine reaction->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purification characterization 6. Characterization - Obtain product as solid or oil - Analyze by NMR, IR, Mass Spec purification->characterization

Caption: A step-by-step workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by the amine base (e.g., diisopropylamine, 4.0 eq). Stir the mixture for 5 minutes to allow for dissolution. Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting vinyl bromide. If the reaction is sluggish, it can be gently heated to 40-50 °C. The reaction is typically complete within 3-12 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative (hypothetical) data for the optimization of the Sonogashira coupling of this compound with phenylacetylene. This data is intended for illustrative purposes to guide experimental design.

EntryPd Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)Et₃N (3)THF251265
2PdCl₂(PPh₃)₂ (3)i-Pr₂NH (4)THF25882
3PdCl₂(PPh₃)₂ (3)i-Pr₂NH (4)THF50489
4Pd(PPh₃)₄ (3)i-Pr₂NH (4)THF251078
5PdCl₂(PPh₃)₂ (1.5)i-Pr₂NH (4)THF50875

Table 1: Illustrative data for reaction condition screening.

Safety Precautions

  • Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents such as THF and ethyl acetate are flammable.

  • Amine bases like triethylamine and diisopropylamine are corrosive and have strong odors. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Application Notes and Protocols: Isomerization of 2-(3-butenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed isomerization of 2-(3-butenyl)benzoic acid derivatives. This class of reaction is pivotal for the synthesis of various heterocyclic compounds and intermediates in drug discovery.

Introduction

The isomerization of 2-(3-butenyl)benzoic acid and its derivatives represents a key transformation in organic synthesis, enabling the formation of conjugated systems that can subsequently undergo cyclization to produce valuable heterocyclic scaffolds such as 3,4-dihydro-1H-isochromen-1-ones. This process is often catalyzed by transition metals, with palladium complexes demonstrating high efficacy. The protocol outlined below is based on established literature, providing a reproducible method for achieving this transformation.[1]

Reaction Principle

The core of this protocol is a palladium-catalyzed long-range olefin isomerization. The reaction proceeds via a proposed mechanism involving the formation of a palladium hydride species, which then participates in a series of migratory insertion and β-hydride elimination steps, effectively "walking" the double bond along the alkyl chain to a thermodynamically more stable, conjugated position.

Experimental Workflow

The overall experimental workflow for the isomerization of 2-(3-butenyl)benzoic acid derivatives is depicted below.

experimental_workflow cluster_prep Preparation of Starting Material cluster_reaction Isomerization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start_material 2-(3-butenyl)benzoic Acid Derivative reaction_setup Reaction Setup: - Substrate - Pd(OAc)2 (catalyst) - P(o-tolyl)3 (ligand) - Toluene (solvent) start_material->reaction_setup 1. Add reagents heating Heating under Inert Atmosphere reaction_setup->heating 2. Heat to reflux extraction Aqueous Work-up and Extraction heating->extraction 3. Cool and quench purification Column Chromatography extraction->purification 4. Isolate crude product characterization Characterization (NMR, MS) purification->characterization 5. Purify final_product Isomerized Product characterization->final_product 6. Confirm structure

Caption: General workflow for the isomerization experiment.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the palladium-catalyzed isomerization of 2-(3-butenyl)benzoic acid.[1]

Materials:

  • 2-(3-butenyl)benzoic acid or its derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(3-butenyl)benzoic acid derivative (1.0 mmol).

    • Add palladium(II) acetate (0.05 mmol, 5 mol%) and tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).

    • Add anhydrous toluene (10 mL) to the flask.

    • Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure using a balloon.

  • Isomerization Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure isomerized product.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes the results for the isomerization of various substituted 2-(3-butenyl)benzoic acids.[1]

EntrySubstrate (Substituent)ProductYield (%)
1H(E)-2-(1-butenyl)benzoic acid85
23-Methyl(E)-2-(1-butenyl)-3-methylbenzoic acid82
34-Methyl(E)-2-(1-butenyl)-4-methylbenzoic acid88
45-Methyl(E)-2-(1-butenyl)-5-methylbenzoic acid86
56-Methyl(E)-2-(1-butenyl)-6-methylbenzoic acid75
64-Methoxy(E)-2-(1-butenyl)-4-methoxybenzoic acid92
75-Methoxy(E)-2-(1-butenyl)-5-methoxybenzoic acid89
84-Fluoro(E)-2-(1-butenyl)-4-fluorobenzoic acid81
95-Fluoro(E)-2-(1-butenyl)-5-fluorobenzoic acid84
104-Chloro(E)-2-(1-butenyl)-4-chlorobenzoic acid78

Proposed Catalytic Cycle

The isomerization is believed to proceed through a palladium hydride-mediated catalytic cycle.

catalytic_cycle Pd(0) Pd(0) H-Pd(II)-X H-Pd(II)-X Pd(0)->H-Pd(II)-X Oxidative Addition of HX H-Pd(II)-X->Pd(0) Reductive Elimination Alkene Complex Alkene Complex H-Pd(II)-X->Alkene Complex Coordination of 2-(3-butenyl)benzoic acid Alkyl-Pd(II) Alkyl-Pd(II) Alkene Complex->Alkyl-Pd(II) Migratory Insertion Isomerized Alkene Complex Isomerized Alkene Complex Alkyl-Pd(II)->Isomerized Alkene Complex β-Hydride Elimination Isomerized Alkene Complex->H-Pd(II)-X Release of Isomerized Product

Caption: Proposed catalytic cycle for the isomerization.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Toluene is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Troubleshooting

  • Low Yield: Ensure the use of anhydrous solvent and an inert atmosphere to prevent catalyst deactivation. The purity of the starting material is also crucial.

  • Incomplete Reaction: Increase the reaction time or catalyst loading slightly. Ensure the reaction temperature is maintained at reflux.

  • Formation of Side Products: In some cases, cyclization to the corresponding 3,4-dihydro-1H-isochromen-1-one may occur. Purification by column chromatography should separate these products.

These application notes provide a comprehensive guide for the successful isomerization of 2-(3-butenyl)benzoic acid derivatives. For further details on the scope and limitations of this reaction, refer to the cited literature.[1]

References

Application Note: Purification of 2-(3-Bromo-3-butenyl)benzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(3-Bromo-3-butenyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound using both normal-phase and reversed-phase column chromatography. The choice between these two methods will depend on the polarity of the impurities present in the crude mixture.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
AppearanceOff-white to pale yellow solid
PolarityModerately polar
SolubilitySoluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexanes.

Table 2: Comparison of Column Chromatography Methods

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (SiO₂)C18-functionalized Silica
Typical Mobile Phase Hexanes/Ethyl Acetate with 0.5% Acetic AcidWater/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Advantages Cost-effective, wide range of solvent choices.Excellent for separating polar compounds and resolving challenging mixtures.[1]
Disadvantages Can lead to peak tailing for acidic compounds without a modifier.[2]More expensive stationary phase, requires HPLC-grade solvents.

Experimental Protocols

I. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).

Materials:

  • TLC plates (Silica Gel 60 F₂₅₄ or RP-18 F₂₅₄s)

  • Developing chamber

  • Spotting capillaries

  • Crude this compound sample

  • Various solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Water)

  • Acidic modifier (Acetic Acid or Trifluoroacetic Acid)

  • UV lamp (254 nm) for visualization

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol) to create a concentrated solution.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimization: The ideal solvent system for column chromatography will provide good separation between the desired product and impurities, with the Rf of the product being around 0.3-0.4.

Table 3: Example TLC Solvent Systems

Stationary PhaseMobile Phase (v/v)Purpose
Silica Gel7:3 Hexanes/Ethyl Acetate + 0.5% Acetic AcidGood starting point for normal-phase separation.
Silica Gel9:1 Dichloromethane/Methanol + 0.5% Acetic AcidFor more polar impurities.
C18 Reversed-Phase1:1 Acetonitrile/Water + 0.1% TFAInitial trial for reversed-phase separation.[1]
II. Protocol 1: Normal-Phase Column Chromatography

This method is suitable when the impurities are significantly less polar or more polar than the desired product. The addition of a small amount of acetic acid to the mobile phase is crucial to prevent peak tailing of the carboxylic acid.[2]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., 7:3 Hexanes/Ethyl Acetate + 0.5% Acetic Acid, determined by TLC)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Open the stopcock and begin to elute the column with the mobile phase.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

III. Protocol 2: Reversed-Phase Column Chromatography

This method is particularly useful for purifying polar compounds and can offer better separation for complex mixtures.[1]

Materials:

  • Reversed-phase chromatography column (C18)

  • Eluent (e.g., 1:1 Acetonitrile/Water + 0.1% TFA, determined by TLC)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Wash the C18 column with a few column volumes of the mobile phase to equilibrate the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent like methanol.

    • Load the sample onto the column.

  • Elution:

    • Begin elution with the mobile phase. A gradient elution (gradually increasing the percentage of the organic solvent) can be used to improve separation.

  • Fraction Collection:

    • Collect fractions and monitor by TLC (using RP-18 plates) or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • The removal of water and acetonitrile can be achieved by rotary evaporation followed by lyophilization or extraction into an organic solvent.

Mandatory Visualization

experimental_workflow crude_product Crude this compound tlc TLC Method Development crude_product->tlc Optimize Solvent System normal_phase Normal-Phase Chromatography (Silica Gel) tlc->normal_phase Choice 1 reversed_phase Reversed-Phase Chromatography (C18) tlc->reversed_phase Choice 2 analysis Fraction Analysis (TLC/HPLC) normal_phase->analysis reversed_phase->analysis pure_product Pure Product analysis->pure_product Combine Pure Fractions

Caption: Workflow for the purification of this compound.

logical_relationship np_stationary Stationary Phase: Silica (Polar) np_mobile Mobile Phase: Non-polar (e.g., Hexanes/EtOAc) np_elution Elution Order: Least Polar First rp_stationary Stationary Phase: C18 (Non-polar) rp_mobile Mobile Phase: Polar (e.g., Water/ACN) rp_elution Elution Order: Most Polar First

Caption: Comparison of Normal-Phase and Reversed-Phase Chromatography principles.

References

Application Notes and Protocols for the Recrystallization of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will completely dissolve it at an elevated temperature. Upon slow cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved. This method is widely applicable in synthetic chemistry and drug development to achieve high purity of target molecules.

Experimental Protocol

A critical step in developing a successful recrystallization procedure is the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the solute, meaning the solubility is low at low temperatures and high at high temperatures. The following protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process.

Solvent Selection

A preliminary solvent screen is essential to identify a suitable recrystallization solvent. The solubility of 2-(3-Bromo-3-butenyl)benzoic acid should be tested in a range of solvents with varying polarities.

Procedure for Solvent Screening:

  • Place approximately 10-20 mg of the crude this compound into separate small test tubes.

  • Add a few drops of a test solvent to each tube at room temperature and observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields crystalline solid upon cooling.

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Benzoic acid has low solubility in cold water and high solubility in hot water[1][2][3].
Ethanol5.278Benzoic acid is highly soluble in ethanol[4][5]. A mixed solvent system (e.g., ethanol/water) may be required.
Methanol6.665Similar to ethanol, benzoic acid is readily soluble in methanol[2]. A mixed solvent system may be necessary.
Acetone5.156Benzoic acid is soluble in acetone[2].
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111Benzoic acid has lower solubility in toluene compared to more polar solvents[4][5].
Heptane/Hexane0.198/69Non-polar solvents, may be suitable for less polar impurities.
Petroleum Ether~0.1VariesUsed for recrystallizing a similar compound, 2-bromo-3-methylbenzoic acid.
Recrystallization Procedure

Once a suitable solvent or solvent pair has been identified, the following general procedure can be followed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a good recovery of the purified compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by air drying or drying in a desiccator.

Data Presentation

Table 2: Example Recrystallization Data for this compound

ParameterValue
Mass of Crude Sample (g)Enter Value
Recrystallization Solvent(s)Enter Solvent(s)
Volume of Solvent (mL)Enter Volume
Mass of Recrystallized Product (g)Enter Value
Percent Recovery (%)Calculate Value
Appearance of CrystalsDescribe Appearance
Melting Point (°C)To be determined

Percent Recovery = (Mass of Recrystallized Product / Mass of Crude Sample) x 100%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Crude Solid dissolve Add Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry analyze Purity Assessment dry->analyze

Caption: A workflow diagram illustrating the sequential steps of the recrystallization procedure.

Logical Relationships in Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Select Test Solvent dissolve_rt Test Solubility at Room Temperature start->dissolve_rt soluble_rt Soluble at RT? dissolve_rt->soluble_rt heat Heat Solvent soluble_rt->heat No bad_solvent Poor Solvent (Try Another) soluble_rt->bad_solvent Yes soluble_hot Soluble when Hot? heat->soluble_hot cool Cool Solution soluble_hot->cool Yes soluble_hot->bad_solvent No crystals Crystals Form? cool->crystals good_solvent Good Solvent crystals->good_solvent Yes crystals->bad_solvent No

Caption: A decision tree for the systematic selection of a suitable recrystallization solvent.

References

Application Note: HPLC Analysis of 2-(3-Bromo-3-butenyl)benzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures in the synthesis of 2-(3-Bromo-3-butenyl)benzoic acid. A comprehensive understanding of the reaction profile, including the quantification of the target molecule, starting materials, and potential impurities, is critical for process optimization and quality control in pharmaceutical development. The described method provides a clear separation of the main components, enabling accurate monitoring of the reaction progress and purity assessment of the final product.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its synthesis can involve multiple steps, including allylation and bromination, which may lead to a complex mixture of products and byproducts. Therefore, a reliable analytical method is essential to ensure the quality and consistency of the synthesis. This document provides a detailed protocol for the reversed-phase HPLC analysis of a typical reaction mixture, allowing for the effective separation and quantification of the target compound and related substances.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound reaction mixtures.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the HPLC analysis of reaction mixtures.

Predicted Reaction Pathway and Potential Impurities

The synthesis of this compound is postulated to proceed via a two-step route: allylation of 2-methylbenzoic acid (o-toluic acid) followed by allylic bromination. This synthetic pathway suggests the presence of several potential impurities in the reaction mixture.

Reaction_Pathway Reactant1 2-Methylbenzoic Acid (o-Toluic Acid) Intermediate 2-(But-3-en-1-yl)benzoic Acid Reactant1->Intermediate Allylation Impurity1 Unreacted 2-Methylbenzoic Acid Reactant1->Impurity1 Reactant2 Allyl Bromide Reactant2->Intermediate Product This compound Intermediate->Product Allylic Bromination Impurity2 Unreacted 2-(But-3-en-1-yl)benzoic Acid Intermediate->Impurity2 BrominatingAgent N-Bromosuccinimide (NBS) Radical Initiator BrominatingAgent->Product Impurity3 Isomeric Product (e.g., 2-(2-Bromo-3-butenyl)benzoic Acid) Product->Impurity3 Isomerization

Caption: Postulated synthetic pathway and potential impurities.

HPLC Method Protocol

Instrumentation and Columns

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is recommended. A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

Reagents and Mobile Phase

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: Acetonitrile

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v)

Chromatographic Conditions

ParameterValue
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040

Sample Preparation Protocol

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Mix thoroughly by vortexing or sonication.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared sample into the HPLC system.

Data Presentation and Analysis

The retention times and peak areas of the components are determined using the chromatography data software. The percentage of each component can be calculated using the area percent method. For accurate quantification, a calibration curve should be prepared using a reference standard of this compound.

Table 2: Expected Elution Order and Retention Times (Hypothetical Data)

Peak No.Compound NameExpected Retention Time (min)
12-Methylbenzoic Acid (Starting Material)~ 4.5
22-(But-3-en-1-yl)benzoic Acid (Intermediate)~ 8.2
3Isomeric Impurity~ 10.5
4This compound (Product)~ 12.1

Note: The actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Discussion

The developed reversed-phase HPLC method provides a reliable and efficient means to analyze the complex reaction mixtures from the synthesis of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid ensures good peak shapes and resolution for the acidic analytes. The detection wavelength of 230 nm is selected based on the UV absorbance of benzoic acid and its derivatives, which typically show strong absorption in this region.[1][2]

The elution order is predicted based on the polarity of the compounds. The more polar starting material, 2-methylbenzoic acid, is expected to elute first, followed by the less polar intermediate and product. The brominated product is expected to be more retained than its non-brominated precursor due to its increased hydrophobicity. Any isomeric byproducts are likely to have similar retention times to the main product and may require careful optimization of the gradient for complete separation.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of this compound reaction mixtures. The method is suitable for in-process control, reaction monitoring, and final product purity assessment. The provided workflow, predicted reaction pathway, and detailed experimental conditions offer a solid foundation for researchers and scientists in the pharmaceutical industry to implement this analytical procedure in their laboratories. Further method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Bromo-3-butenyl)benzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common strategy involves a two-step process:

  • Ortho-allylation of benzoic acid: This step introduces the butenyl side chain at the position ortho to the carboxylic acid group. A popular method is the ruthenium-catalyzed C-H activation/allylation of benzoic acid with a suitable allyl partner.[1]

  • Allylic Bromination: The terminal double bond of the resulting 2-(3-butenyl)benzoic acid is then selectively brominated, typically using N-bromosuccinimide (NBS) under radical initiation conditions.[2]

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Inefficient ortho-allylation: The C-H activation step can be sensitive to catalyst activity, solvent choice, and reaction temperature.

  • Side reactions during bromination: Over-bromination or reaction at other sites on the molecule can consume the desired product.

  • Product degradation: The product may be sensitive to prolonged heating or exposure to light, especially after bromination.

  • Loss during workup and purification: The carboxylic acid functionality can make extraction challenging, and the product may be difficult to separate from structurally similar side products.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Common impurities may include:

  • Unreacted starting materials (benzoic acid).

  • Isomerized products, such as 2-(2-butenyl)benzoic acid or 2-(1-butenyl)benzoic acid.[3]

  • Di-allylated benzoic acid from the first step.

  • The intermediate product, 2-(3-butenyl)benzoic acid, if the bromination is incomplete.

  • Lactone byproducts formed through intramolecular cyclization.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low conversion of benzoic acid in the allylation step. Inactive catalyst or insufficient reaction time/temperature.Ensure the ruthenium catalyst is fresh and handled under an inert atmosphere. Optimize the reaction temperature and time based on small-scale trials.
Formation of a significant amount of di-allylated product. Excess of the allylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess of the allylating agent relative to benzoic acid. Monitor the reaction progress by TLC or GC-MS to avoid over-reaction.
The presence of a byproduct with a similar Rf to the product, but lacking the terminal double bond signal in 1H NMR. Isomerization of the double bond in the butenyl side chain.[3]This can be catalyzed by traces of acid or metal residues. Ensure thorough purification of the intermediate from the first step. Lowering the reaction temperature during bromination may also help.
A significant amount of a polar byproduct is observed, especially after heating. Intramolecular cyclization (lactonization) of the product.[1]Avoid excessive heating during the reaction and purification steps. Use milder conditions for solvent removal.
The bromination step is not going to completion. Insufficient NBS or radical initiator, or deactivation of the initiator.Add NBS and the radical initiator (e.g., AIBN or benzoyl peroxide) in portions. Ensure the reaction is protected from radical scavengers.
Multiple brominated products are formed. Non-selective bromination at other positions (e.g., benzylic position of impurities).Ensure the starting material for the bromination step is pure. Use a selective allylic brominating agent like NBS in a non-polar solvent.[2]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of reaction parameters on the synthesis.

Table 1: Effect of Catalyst Loading on Ortho-allylation of Benzoic Acid

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion of Benzoic Acid (%)Yield of 2-(3-butenyl)benzoic acid (%)
11.0246558
22.5248578
35.0249582

Table 2: Influence of Solvent on Allylic Bromination

EntrySolventReaction Temperature (°C)Yield of Desired Product (%)Key Side Product (%)
1CCl477855 (Isomerized)
2Acetonitrile827015 (Lactone)
3Dichloromethane407510 (Unreacted)

Experimental Protocols

Note: The following is a representative protocol based on related literature.[1][2] Optimization may be required.

Step 1: Synthesis of 2-(3-butenyl)benzoic acid (Ortho-allylation)

  • To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add benzoic acid (1.0 eq), [Ru(p-cymene)Cl2]2 (2.5 mol%), and a suitable ligand (e.g., tricyclohexylphosphine, 10 mol%).

  • Add dry, degassed solvent (e.g., THF or 1,4-dioxane).

  • Add the allylating agent, 4-acetoxy-1-butene (1.2 eq), and a base (e.g., K3PO4, 2.0 eq).

  • Heat the reaction mixture at 50-60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, quench with 1 M HCl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Allylic Bromination)

  • Dissolve 2-(3-butenyl)benzoic acid (1.0 eq) in a dry, non-polar solvent (e.g., CCl4) in a round-bottom flask.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.1 eq).

  • Reflux the mixture while irradiating with a UV lamp or a high-wattage incandescent bulb.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats at the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography.

Visual Guides

Synthesis_Pathway benzoic_acid Benzoic Acid intermediate 2-(3-Butenyl)benzoic acid benzoic_acid->intermediate Ortho-allylation product This compound intermediate->product Allylic Bromination reagent1 Allyl Acetate, [Ru]-catalyst, Base reagent2 NBS, Initiator,

Caption: Main synthetic pathway to the target compound.

Side_Reaction intermediate 2-(3-Butenyl)benzoic acid isomer 2-(2-Butenyl)benzoic acid (Isomerized Side Product) intermediate->isomer Trace Acid/Metal Catalysis lactone Lactone Side Product intermediate->lactone Heat

Caption: Common side reactions during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Analyze Allylation Step: - Unreacted Starting Material? - Di-allylation? start->check_step1 optimize_step1 Optimize Allylation: - Adjust Catalyst/Ligand - Modify Temp./Time - Control Stoichiometry check_step1->optimize_step1 Yes check_step2 Analyze Bromination Step: - Incomplete Reaction? - Isomerization? - Lactonization? check_step1->check_step2 No optimize_step1->check_step2 optimize_step2 Optimize Bromination: - Portion-wise NBS/Initiator - Lower Temperature - Use Non-polar Solvent check_step2->optimize_step2 Yes purification_issue Check Purification: - Emulsion in workup? - Poor separation? check_step2->purification_issue No optimize_step2->purification_issue optimize_purification Refine Purification: - Adjust pH in extraction - Use different solvent system for chromatography purification_issue->optimize_purification Yes success Successful Synthesis purification_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting issues.

References

Technical Support Center: Synthesis of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(3-bromo-3-butenyl)benzoic acid, aimed at researchers, scientists, and drug development professionals. The proposed synthesis is based on a Heck cross-coupling reaction between 2-bromobenzoic acid and 3-bromo-1-butene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via a Heck reaction.

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to air or moisture.Ensure all reagents and solvents are properly dried and degassed. Use fresh catalyst or a pre-catalyst that is activated in situ. Consider using more robust ligands like phosphines (e.g., PPh₃, P(o-tol)₃) to stabilize the palladium catalyst.[1][2]
Inappropriate Base: The chosen base may not be strong enough to facilitate the reductive elimination step or may be sterically hindered.Screen different bases such as triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃).[1] For substrates with acidic protons like 2-bromobenzoic acid, a weaker base like NaOAc might be preferable to avoid side reactions.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature, typically in the range of 80-140°C. Monitor for decomposition of starting materials or product at higher temperatures.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.Test a range of polar aprotic solvents like DMF, NMP, or DMA. The addition of a small amount of water to DMF has been shown to be beneficial in some cases.[3]
Formation of Multiple Products (Low Selectivity) Isomerization of the Alkene: The double bond in the product can migrate to a more stable internal position.Lowering the reaction temperature and time may reduce isomerization. The choice of ligand can also influence selectivity.
Reductive Heck Reaction: A common side product results from the reduction of the double bond.This is often influenced by the base, temperature, and solvent.[2] Using a high phosphine to palladium ratio (e.g., 10:1) can help suppress β-hydride elimination, which precedes the reductive pathway.
Homocoupling of 2-bromobenzoic acid: This side reaction can occur, especially at higher temperatures.Lowering the catalyst loading and reaction temperature can minimize this side reaction.
Catalyst Decomposition (Formation of Palladium Black) High Temperature: The palladium catalyst can agglomerate and precipitate out of the solution at high temperatures.Run the reaction at the lowest effective temperature. Ensure adequate stirring to maintain a homogeneous mixture.
Absence of Stabilizing Ligands: Without appropriate ligands, the palladium nanoparticles are more prone to aggregation.The use of phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the catalyst.
Difficulty in Product Isolation/Purification Product is a Carboxylic Acid: The acidic nature of the product can complicate extraction and purification.During aqueous workup, adjust the pH to be basic (e.g., with NaHCO₃) to deprotonate the carboxylic acid and extract it into the aqueous layer. This will separate it from non-acidic organic impurities. Subsequently, acidify the aqueous layer and extract the product with an organic solvent.
Emulsion Formation during Workup: The presence of polar solvents and salts can lead to the formation of emulsions.Add brine (saturated NaCl solution) to break up emulsions during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction for synthesizing this compound?

A1: The recommended synthetic route is a palladium-catalyzed Heck cross-coupling reaction between 2-bromobenzoic acid and 3-bromo-1-butene. This reaction forms a new carbon-carbon bond between the aromatic ring and the alkene.

Q2: Which palladium catalyst is best for this reaction?

A2: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[1] Often, these are used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃), to form the active Pd(0) catalyst in situ. The optimal catalyst and ligand combination may need to be determined empirically.

Q3: Why is a base necessary in the Heck reaction?

A3: A base is required to neutralize the hydrohalic acid (HBr) that is generated during the catalytic cycle. This step is crucial for regenerating the active Pd(0) catalyst, allowing the reaction to proceed catalytically.[4][5]

Q4: Can the carboxylic acid group on 2-bromobenzoic acid interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid can potentially react with the base. It is advisable to use a base that is strong enough to facilitate the Heck reaction but not so strong that it will deprotonate the carboxylic acid under the reaction conditions, which could affect its solubility and reactivity. Alternatively, the carboxylic acid can be protected as an ester prior to the Heck reaction and then deprotected in a subsequent step.

Q5: What are the expected side products in this synthesis?

A5: Potential side products include isomers of the desired product due to double bond migration, the reduced product from a reductive Heck pathway, and homocoupled 2-bromobenzoic acid.[2] Additionally, side reactions involving the allylic bromide of 3-bromo-1-butene, such as allylic rearrangement, may occur.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocol: Heck Reaction for this compound

This is a hypothetical protocol based on general Heck reaction procedures and should be optimized for specific laboratory conditions.

Materials:

  • 2-bromobenzoic acid

  • 3-bromo-1-butene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), sodium acetate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous DMF (to a concentration of ~0.5 M with respect to 2-bromobenzoic acid) and 3-bromo-1-butene (1.5 eq) via syringe under the inert atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and water.

  • Separate the layers. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with 1 M HCl (2 x) and then with brine.

  • To isolate the product, extract the combined organic layers with a saturated NaHCO₃ solution (3 x). The product will move into the aqueous layer as its carboxylate salt.

  • Carefully acidify the combined aqueous layers with 1 M HCl until the product precipitates out or the pH is acidic.

  • Extract the product from the acidified aqueous layer with diethyl ether (3 x).

  • Combine the final organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Optimization of Heck Reaction Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)NaOAc (2)DMF10024(Reference)
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF10024To be determined
3Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10024To be determined
4Pd₂(dba)₃ (1)P(o-tol)₃ (4)NaOAc (2)NMP12018To be determined
5Pd(OAc)₂ (2)NoneNaOAc (2)DMF10024To be determined

Visualizations

Heck_Reaction_Pathway Reactants 2-Bromobenzoic Acid + 3-Bromo-1-butene OxAdd Oxidative Addition Intermediate Reactants->OxAdd Pd(0)L₂ Pd0 Pd(0)L₂ Coord Alkene Coordination Complex OxAdd->Coord + Alkene Insert Migratory Insertion Intermediate Coord->Insert Elim β-Hydride Elimination Intermediate Insert->Elim β-Hydride Elimination Product This compound Elim->Product Pd_cat_regen Pd(0)L₂ Regeneration Elim->Pd_cat_regen + HBr Pd_cat_regen->Pd0 Catalytic Cycle Base Base Base->Pd_cat_regen HBr HBr

Caption: Proposed Heck reaction pathway for the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or No Reaction Start->Problem CheckCat Check Catalyst Activity (Fresh? Degassed?) Problem->CheckCat Yes SideProducts Side Products Observed? Problem->SideProducts No, but side products OptimizeBase Optimize Base (NaOAc, K₂CO₃, Et₃N) CheckCat->OptimizeBase OptimizeSolv Optimize Solvent (DMF, NMP, DMA) OptimizeBase->OptimizeSolv IncreaseTemp Increase Temperature OptimizeSolv->IncreaseTemp IncreaseTemp->SideProducts LowerTemp Lower Temperature SideProducts->LowerTemp Yes Success Successful Synthesis SideProducts->Success No ChangeLigand Change Ligand LowerTemp->ChangeLigand AdjustStoich Adjust Stoichiometry ChangeLigand->AdjustStoich AdjustStoich->Success

References

"preventing decomposition of 2-(3-Bromo-3-butenyl)benzoic acid during purification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(3-Bromo-3-butenyl)benzoic acid during purification.

Troubleshooting Guide

The purification of this compound can be challenging due to its susceptibility to decomposition. The primary pathways for degradation are hydrolysis of the vinyl bromide and polymerization of the butenyl group. Below is a table summarizing common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery yield after purification - Hydrolysis: Exposure to acidic conditions or prolonged contact with water can lead to the hydrolysis of the vinyl bromide.[1][2] - Polymerization: The vinyl group can polymerize, especially at elevated temperatures or in the presence of radical initiators.[3][][5] - Incomplete extraction or precipitation: The pH during acid-base extraction may not have been optimal for complete dissolution or precipitation of the carboxylic acid.- Maintain Neutral to Slightly Basic pH: During aqueous extractions, keep the pH above 7 to minimize hydrolysis.[1] - Use a Polymerization Inhibitor: Add a small amount of an inhibitor such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) to the crude material before purification.[5] - Optimize pH for Extraction: Ensure the pH is at least 2 units above the pKa of the carboxylic acid for complete deprotonation during basic extraction, and at least 2 units below the pKa for complete protonation during acidification.
Appearance of new, more polar spots on TLC - Hydrolysis Product: The vinyl bromide can hydrolyze to an enol, which then tautomerizes to a more polar ketone.[1][2]- Avoid Strong Acids: Use weak acids for acidification if possible, and work quickly. - Dry Solvents: Use anhydrous solvents for chromatography and workup steps where possible.
Product solidifies or becomes gummy during solvent evaporation - Polymerization: The monomer is polymerizing as the concentration increases.[5][6]- Use a Polymerization Inhibitor: Ensure an inhibitor is present during concentration steps.[3][] - Low-Temperature Evaporation: Remove solvent under reduced pressure at a low temperature.
Broad NMR peaks or loss of vinyl proton signals - Polymerization: The formation of a polymer will lead to broad signals and the disappearance of the specific monomer peaks.- Re-purify with Inhibitor: If the material is not completely polymerized, it may be possible to redissolve it in a solvent containing a polymerization inhibitor and attempt a rapid purification.
Inconsistent melting point - Presence of Impurities: Decomposition products or residual starting materials can depress and broaden the melting point.- Recrystallization: Perform recrystallization from a suitable solvent system, ensuring the solution is not overheated.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of this compound during purification?

A1: The two primary decomposition pathways are hydrolysis of the vinyl bromide moiety and polymerization of the vinyl group. Hydrolysis is often catalyzed by acidic conditions, leading to the formation of a ketone.[1][2] Polymerization can be initiated by heat, light, or radical species.[3][5][6]

Q2: How can I prevent polymerization during purification?

A2: The most effective way to prevent polymerization is to add a radical inhibitor to your sample before starting the purification. Commonly used inhibitors for vinyl compounds that can be easily removed later include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[5] It is also advisable to work at lower temperatures and protect the sample from light.

Q3: What is the ideal pH range to maintain during an aqueous workup?

A3: To minimize hydrolysis of the vinyl bromide, it is best to keep the aqueous solution neutral or slightly basic (pH 7-9) whenever possible.[1] When acidifying to precipitate the carboxylic acid, it is recommended to do so quickly and at a low temperature, and to collect the product promptly.

Q4: Can I use silica gel chromatography for purification?

A4: While possible, silica gel chromatography should be approached with caution. The slightly acidic nature of standard silica gel can promote hydrolysis of the vinyl bromide. If chromatography is necessary, consider using deactivated (neutral) silica gel or treating the silica with a base like triethylamine before use. Always add a polymerization inhibitor to the elution solvent.

Q5: What are the best solvents for recrystallization?

A5: The choice of solvent will depend on the specific impurities present. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common choices for benzoic acid derivatives include mixtures of ethyl acetate and hexanes, or toluene. It is crucial to avoid overheating the solution to prevent polymerization.

Experimental Protocol: Purification of this compound

This protocol describes a method for purifying this compound from a crude reaction mixture, incorporating steps to minimize decomposition.

1. Materials and Reagents:

  • Crude this compound

  • Diethyl ether

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4-tert-butylcatechol (TBC)

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

2. Procedure:

  • Step 1: Addition of Polymerization Inhibitor

    • To the crude product, add a catalytic amount of TBC (approximately 0.1 mol%).

  • Step 2: Acid-Base Extraction

    • Dissolve the crude material in diethyl ether.

    • Transfer the solution to a separatory funnel and extract three times with 1 M NaHCO₃ solution. The product will move into the aqueous phase as its sodium salt.

    • Combine the aqueous layers. Wash the combined aqueous phase once with diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl with stirring. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Step 3: Drying the Product

    • Air-dry the solid product on the filter for a short period. For more complete drying, place the solid in a desiccator under vacuum.

  • Step 4: Recrystallization

    • In a flask, dissolve the dried product in a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate).

    • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

    • Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the final product under vacuum.

Visualizations

Below are diagrams illustrating the potential decomposition pathways and a troubleshooting workflow for the purification process.

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway This compound This compound Hydrolysis_Product 2-(3-Oxobutyl)benzoic acid (after tautomerization) This compound->Hydrolysis_Product H2O, H+ Polymer Polymerized Product This compound->Polymer Heat, Light, or Radical Initiator

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Start Purification Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem CheckTLC Analyze by TLC Problem->CheckTLC Yes End Successful Purification Problem->End No PolarSpot New Polar Spot(s)? CheckTLC->PolarSpot GummySolid Product Gummy/Solidified? CheckTLC->GummySolid PolarSpot->GummySolid No Hydrolysis Likely Hydrolysis PolarSpot->Hydrolysis Yes Polymerization Likely Polymerization GummySolid->Polymerization Yes SolutionHydrolysis Solution: - Maintain neutral/basic pH - Use anhydrous solvents - Work quickly at low temp. Hydrolysis->SolutionHydrolysis SolutionPolymerization Solution: - Add polymerization inhibitor (TBC/BHT) - Avoid high temperatures - Protect from light Polymerization->SolutionPolymerization SolutionHydrolysis->Start Retry SolutionPolymerization->Start Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the palladium-catalyzed intramolecular cyclization of 2-(3-Bromo-3-butenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What are the primary checks I should perform?

A1: When a reaction fails to start, it is crucial to systematically verify the integrity of your reagents and setup.

  • Catalyst Activity: The Pd(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0).[1] This reduction can sometimes be inefficient. Ensure your palladium source is from a reliable supplier and has been stored correctly. Catalyst deactivation, where palladium aggregates into inactive colloidal palladium, can also prevent the reaction.[2]

  • Reagent Purity: Confirm the purity of your starting material, this compound, via NMR or LC-MS. Impurities can poison the catalyst. Ensure your solvent is anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

  • Base and Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands or store them under an inert atmosphere. The chosen base is critical for regenerating the catalyst at the end of the cycle; ensure it is appropriately weighed and added.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions, especially those involving air-sensitive phosphine ligands, require a properly maintained inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[3]

Q2: I'm observing a very low yield of my desired cyclized product. What factors should I investigate to optimize the reaction?

A2: Low yield is a common issue that can often be resolved by systematically optimizing reaction parameters. The intramolecular Heck reaction is generally more efficient than its intermolecular counterpart due to favorable entropic considerations.[1][4] However, several factors can lead to poor performance.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. Standard monodentate phosphines (like PPh₃) can be effective, but high temperatures (>120 °C) can cause P-C bond cleavage, leading to catalyst deactivation.[5] For more challenging or deactivated substrates, bulky, electron-rich phosphine ligands can improve catalyst activity and stability.[6][7] Bidentate ligands like BINAP are often used, particularly in asymmetric variants, as they tend to remain bound to the metal, which can be crucial for achieving high induction.[8][9]

  • Base and Solvent Selection: The base is not only required to neutralize the HBr generated but also to facilitate the reductive elimination step that regenerates the Pd(0) catalyst.[1] Inorganic bases like K₂CO₃ or KOAc are common choices and can be more effective than organic amines in some cases.[10][11] The solvent can significantly influence the reaction; polar aprotic solvents like DMF, DMA, or MeCN are typically used.[3][10]

  • Temperature and Concentration: Heck reactions are often run at elevated temperatures (80-140 °C).[10] However, excessively high temperatures can lead to catalyst decomposition.[5] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. High concentrations can sometimes favor intermolecular side reactions, though intramolecular reactions are often less sensitive to this.[12]

A logical troubleshooting workflow can help diagnose the issue systematically.

G start Low Yield or No Reaction check_sm Confirm Purity of Starting Material & Reagents (Solvent, Base) start->check_sm check_setup Verify Inert Atmosphere & Temperature Control start->check_setup analyze_crude Analyze Crude Reaction Mixture (LCMS/NMR) check_sm->analyze_crude check_setup->analyze_crude sm_recovered Mainly Unreacted Starting Material analyze_crude->sm_recovered Yes side_products Side Products Observed analyze_crude->side_products No optimize_catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂, Pd₂(dba)₃ with PPh₃, P(o-tol)₃, BINAP) sm_recovered->optimize_catalyst optimize_conditions Vary Base and Solvent (e.g., K₂CO₃, KOAc in DMF, MeCN) sm_recovered->optimize_conditions optimize_temp Adjust Temperature (e.g., screen 80°C, 100°C, 120°C) sm_recovered->optimize_temp minimize_side Adjust Conditions to Minimize Side Products (e.g., lower temp, add silver salts) side_products->minimize_side success Improved Yield optimize_catalyst->success optimize_conditions->success optimize_temp->success minimize_side->success

Caption: Troubleshooting workflow for low-yield reactions.

Q3: I've identified side products in my reaction mixture. What are the likely structures and how can I prevent their formation?

A3: Several side reactions can compete with the desired intramolecular cyclization.

  • Olefin Isomerization: After the β-hydride elimination step, the palladium-hydride species can re-add to the product's double bond and eliminate again, leading to isomerization of the exocyclic double bond to a more stable endocyclic position. This can be suppressed by ensuring the reductive elimination of H-X from the Pd-H intermediate is fast. Adding certain bases or silver salts can facilitate this and minimize isomerization.[1][9]

  • Reductive Heck Product: Instead of β-hydride elimination, the alkylpalladium intermediate can be reduced (e.g., by a hydride source in the reaction mixture) to give a saturated, non-cyclized product. The formation of this side product is highly dependent on the base, solvent, and temperature.[4]

  • Dimerization/Oligomerization: Although less common in intramolecular reactions, intermolecular coupling can occur, especially at high concentrations, leading to dimers or oligomers.[12] Running the reaction at a higher dilution can mitigate this.

Side Product Potential Cause Suggested Solution Citation
Isomerized AlkeneSlow reductive elimination of HX from the Pd-H intermediate.Add silver salts (e.g., Ag₂CO₃) to promote a cationic pathway and accelerate reductive elimination.[1][9]
Reductive Heck ProductPresence of adventitious hydride sources; specific base/solvent combinations.Screen different bases (e.g., switch from an amine base to an inorganic carbonate).[4]
DimerizationHigh substrate concentration.Decrease the concentration of the starting material (run at higher dilution).[12]

Q4: How does the carboxylic acid functional group in my substrate, this compound, influence the reaction?

A4: The presence of a carboxylic acid introduces specific considerations.

  • Acid-Base Chemistry: The acidic proton of the carboxylic acid will be deprotonated by the base used in the reaction. You must use at least one extra equivalent of base to account for this in addition to the amount needed for the catalytic cycle.

  • Coordination to Palladium: The resulting carboxylate is a potential ligand that could coordinate to the palladium center. This could either be beneficial, by holding the catalyst in proximity to the reacting sites (chelation-assistance), or detrimental, by occupying a coordination site needed for the reaction to proceed. While palladium is generally tolerant of carboxylic acid groups, if issues persist, protection of the acid as an ester may be considered.[13]

Experimental Protocols

General Protocol for Intramolecular Heck Cyclization

This protocol provides a starting point for the cyclization of this compound. Optimization may be required.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.05 equiv) and the phosphine ligand (e.g., PPh₃; 0.10 equiv).

    • Add the base (e.g., K₂CO₃; 3.0 equiv). Note the use of excess base to account for the acidic proton and the catalytic cycle.

  • Reaction Setup:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add degassed, anhydrous solvent (e.g., DMF or MeCN) via syringe to achieve a concentration of approximately 0.05 M.

  • Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and water.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Starting Condition Alternative Conditions for Optimization Citation
Palladium Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%), Pd(PPh₃)₄ (5 mol%)[10]
Ligand PPh₃ (10 mol%)P(o-tol)₃ (10 mol%), (R)-BINAP (12 mol%)[7][8]
Base K₂CO₃ (3 equiv)KOAc (3 equiv), Et₃N (3 equiv), Ag₂CO₃ (2 equiv)[1][10]
Solvent DMF (0.05 M)MeCN, Dioxane, DMA[10]
Temperature 100 °C80 °C, 120 °C[10]

Reaction Mechanism Visualization

The catalytic cycle for the intramolecular Heck reaction of this compound proceeds through several key steps.

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_int Aryl-Pd(II) Complex oa->pd2_int coord Alkene Coordination pd2_int->coord mig_ins Migratory Insertion (Exo-Trig) coord->mig_ins cycl_pd2 Cyclized Alkyl-Pd(II) Intermediate mig_ins->cycl_pd2 beta_h β-Hydride Elimination cycl_pd2->beta_h regen Reductive Elimination (+ Base) beta_h->regen product Cyclized Product beta_h->product regen->pd0 hbr HBr regen->hbr substrate This compound substrate->oa

Caption: Catalytic cycle for the intramolecular Heck reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 2-(3-Bromo-3-butenyl)benzoic acid. The information provided is intended to help identify potential sources of catalyst deactivation and offer strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in Heck-type reactions involving this compound?

Palladium catalyst deactivation in these reactions can stem from several sources. Common poisons for palladium catalysts include sulfur compounds, halides (such as excess bromide ions), and certain organic functional groups that can strongly coordinate to the metal center.[1] The reaction substrate itself, this compound, contains functionalities that may contribute to catalyst inhibition. The carboxylic acid group can potentially coordinate to the palladium center, and the vinyl bromide can be a source of bromide ions that may affect catalyst activity. Furthermore, impurities in reagents or solvents, as well as exposure to oxygen, can also lead to catalyst deactivation.[2]

Q2: How can the carboxylic acid functionality in this compound contribute to catalyst poisoning?

While carboxylic acids are not classic catalyst poisons in the same vein as sulfur compounds, they can influence the catalytic cycle. The carboxylate anion, formed in the presence of a base, can coordinate to the palladium center. This coordination can potentially alter the electronic properties of the catalyst or block coordination sites required for the Heck reaction to proceed efficiently. In some palladium-catalyzed C-H functionalization reactions, the presence of a carboxylic acid can have opposing effects: generating a more reactive catalyst versus deactivating a substrate via protonation.[3] The specific impact depends on the reaction conditions and the nature of the ligands on the palladium catalyst.

Q3: Can the bromide in the starting material poison the catalyst?

Yes, while the bromine atom is the reactive site for the desired cross-coupling, the resulting bromide ions (Br-) in solution can act as catalyst inhibitors. Halide ions can coordinate to the palladium center, and their presence can dramatically affect the outcome of transition-metal catalyzed reactions in terms of both selectivity and activity.[4] An excess concentration of bromide ions may lead to the formation of less reactive or inactive palladium-bromide complexes, thereby slowing down or halting the catalytic cycle. Some studies suggest that the addition of bromide ions can stabilize the Pd(0) intermediate, but an excess can retard the oxidative addition step.[5]

Q4: My intramolecular Heck reaction of this compound is not proceeding to completion. What are the likely causes related to catalyst deactivation?

Incomplete conversion in an intramolecular Heck reaction can be a strong indicator of catalyst deactivation. Potential causes include:

  • Impurity Poisoning: Trace impurities in the starting material, solvents, or base can poison the catalyst. Common culprits are sulfur-containing compounds.

  • Ligand Degradation: The phosphine ligands commonly used in Heck reactions can be sensitive to air and temperature, leading to their degradation and subsequent catalyst deactivation.[6]

  • Palladium Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst and inhibit its activity.

  • Substrate-Related Inhibition: As discussed, the carboxylic acid or bromide from the starting material could be contributing to catalyst inhibition under the specific reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning by Impurities Purify all reagents (substrate, solvent, base) prior to use. Solvents should be freshly distilled, and solids can be recrystallized.Removes trace impurities like sulfur or water that are known palladium catalyst poisons.[7]
Use a catalyst poison scavenger, such as a small amount of a sacrificial phosphine or a solid-supported scavenger.These agents can preferentially bind to poisons, protecting the active catalyst.
Inactive Catalyst Precursor Ensure the Pd(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced to the active Pd(0) species in situ.The catalytic cycle for the Heck reaction requires Pd(0). Incomplete reduction will result in low activity.[8]
Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄.This eliminates the in situ reduction step, which can sometimes be inefficient.
Ligand Issues Use an appropriate palladium-to-ligand ratio. An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and unreactive metal center.Optimizing the ligand concentration is crucial for maintaining catalyst activity.[8]
Switch to a more robust ligand, such as a bulky electron-rich phosphine (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand.These ligands can improve catalyst stability and resist degradation under harsh reaction conditions.[6]
Inhibition by Carboxylic Acid Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the Heck reaction. The acid can be regenerated after the cyclization if needed.This modification removes the potentially coordinating carboxylate group from the reaction mixture.
Use a non-coordinating base or a base that will not readily deprotonate the carboxylic acid if its presence is desired.This can minimize the formation of the potentially inhibitory carboxylate anion.
Problem 2: Reaction Starts but Stalls Before Completion
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Over Time Add the catalyst in portions throughout the reaction instead of all at once.This can help maintain a sufficient concentration of the active catalyst over the course of the reaction.
Lower the reaction temperature.High temperatures can accelerate catalyst decomposition pathways, such as ligand degradation and palladium agglomeration.[9]
Bromide Ion Inhibition Add a halide scavenger, such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄).Silver salts can precipitate bromide ions, removing them from the solution and preventing their inhibitory effects on the catalyst. This can also promote a cationic pathway for the Heck reaction.[2]
Use a starting material with a different leaving group, such as a triflate, if synthetically feasible.Triflates are generally more reactive and the resulting triflate anion is less coordinating than bromide.
Oxygen Sensitivity Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[2]

Quantitative Data on Catalyst Inhibition

The following table summarizes the qualitative and quantitative effects of common inhibitors on palladium-catalyzed cross-coupling reactions, which can be analogous to the intramolecular Heck reaction of this compound.

Inhibitor Typical Source Effect on Reaction Rate Effect on Catalyst Turnover Number (TON) Mitigation Strategy
Sulfur Compounds (e.g., thiols, thioethers) Impurities in reagents or starting materialsStrong inhibition, often complete deactivationDrastic reductionReagent purification, use of sulfur scavengers
Excess Halide Ions (e.g., Br⁻, I⁻) From substrate, additivesModerate to strong inhibition, can be concentration-dependentReductionUse of halide scavengers (e.g., silver salts), use of non-halide leaving groups
Water Solvents, reagents, atmosphereCan be inhibitory, but sometimes beneficial in specific systemsVariableUse of dry solvents and inert atmosphere
Oxygen AtmosphereStrong inhibition due to oxidation of Pd(0) and ligandsSignificant reductionRigorous degassing and use of an inert atmosphere
Coordinating Solvents (e.g., DMSO, DMF in excess) Reaction mediumCan be inhibitory by competing for coordination sitesCan be reducedSolvent screening to find a less coordinating medium

Experimental Protocols

Protocol 1: Small-Scale Test Reaction to Diagnose Catalyst Poisoning

Objective: To determine if catalyst poisoning is the cause of a failed or low-yielding intramolecular Heck reaction.

Materials:

  • This compound (purified by recrystallization)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., anhydrous, degassed DMF or acetonitrile)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars

Procedure:

  • Control Reaction: In a reaction vial under an inert atmosphere, combine the purified substrate, base, solvent, ligand, and catalyst according to your standard procedure.

  • "Spike" Experiment: Prepare an identical reaction vial. Before adding the catalyst, add a small amount of a suspected poison (e.g., a trace amount of a thiol or an excess of a bromide salt like tetrabutylammonium bromide).

  • High Catalyst Loading Experiment: Prepare a third reaction vial with double the standard catalyst and ligand loading.

  • Run all three reactions in parallel under identical conditions (temperature, stirring, time).

  • Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Interpretation of Results:

  • If the control reaction fails but the high catalyst loading reaction shows some product formation, it may indicate slow poisoning that can be overcome with a higher catalyst concentration.

  • If the "spike" experiment shows significantly lower conversion than the control, it confirms that the added substance is a catalyst poison.

  • If all reactions fail, the issue may be related to other factors such as incorrect reaction conditions (temperature, base, solvent) or an inherently unreactive substrate under the chosen conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Catalyst_Deactivation_Pathway cluster_active_cycle Heck Catalytic Cycle cluster_poisoning Poisoning Pathways Active_Catalyst Active Pd(0)L_n Oxidative_Addition Oxidative Addition (R-Br) Active_Catalyst->Oxidative_Addition Inactive_Complex Inactive Pd-Poison Complex [Pd(P)L_m] Active_Catalyst->Inactive_Complex Coordination Pd_Black Palladium Black (Agglomeration) Active_Catalyst->Pd_Black High Temp. Poor Ligand Stab. Migratory_Insertion Migratory Insertion (Alkene) Oxidative_Addition->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination (Base) Beta_Hydride_Elimination->Reductive_Elimination Product Cyclized Product Beta_Hydride_Elimination->Product Reductive_Elimination->Active_Catalyst Poison Poison (P) (e.g., Sulfur, excess Br⁻) Poison->Inactive_Complex

Caption: Potential pathways for catalyst deactivation during the Heck reaction.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Reagents Purify all reagents (Substrate, Solvent, Base)? Start->Check_Reagents Inert_Atmosphere Ensure strict inert atmosphere (degas solvents)? Check_Reagents->Inert_Atmosphere Yes Failure Further Investigation Needed Check_Reagents->Failure No Change_Catalyst Try different Pd source (e.g., Pd(0) vs Pd(II)) or increase catalyst loading? Inert_Atmosphere->Change_Catalyst Yes Inert_Atmosphere->Failure No Change_Ligand Use more robust ligand (e.g., Buchwald, NHC)? Change_Catalyst->Change_Ligand No Improvement Success Reaction Successful Change_Catalyst->Success Improvement Modify_Substrate Esterify carboxylic acid? Change_Ligand->Modify_Substrate No Improvement Change_Ligand->Success Improvement Add_Scavenger Add halide scavenger (e.g., Silver Salt)? Modify_Substrate->Add_Scavenger No Improvement Modify_Substrate->Success Improvement Add_Scavenger->Success Improvement Add_Scavenger->Failure No Improvement

Caption: A logical workflow for troubleshooting a problematic intramolecular Heck reaction.

References

"improving regioselectivity in the cyclization of 2-(3-Bromo-3-butenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the cyclization of 2-(3-bromo-3-butenyl)benzoic acid. The primary focus is on strategies to control and improve the regioselectivity between the competing 5-exo-trig and 6-endo-trig pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary cyclization products of this compound and why is regioselectivity a challenge?

The intramolecular cyclization of this compound, typically via a Palladium-catalyzed Heck-type reaction, can lead to two main regioisomeric products: a five-membered ring through a 5-exo-trig pathway and a six-membered ring via a 6-endo-trig pathway. The challenge arises because the 5-exo cyclization is generally kinetically favored according to Baldwin's rules, yet the 6-endo product may be thermodynamically more stable or the desired scaffold for subsequent synthetic steps.[1][2] Controlling the reaction to selectively yield one isomer over the other is a common experimental hurdle.

Q2: My reaction is producing a mixture of 5-exo and 6-endo products. How can I improve the selectivity for the 5-exo product?

Favoring the kinetically preferred 5-exo product typically involves optimizing conditions that promote the irreversible formation of the initial cyclized intermediate. Key strategies include:

  • Ligand Choice: Bulky phosphine ligands on the palladium catalyst can sterically hinder the approach required for the 6-endo transition state, thereby favoring the 5-exo pathway.[3]

  • Reaction Temperature: Lowering the reaction temperature can favor the pathway with the lower activation energy, which is typically the 5-exo cyclization.

  • Rapid Trapping: Ensuring the reaction proceeds quickly and the intermediate is rapidly converted to the final product can prevent isomerization or equilibration towards the thermodynamic 6-endo product.[2]

Q3: The 6-endo product is my target, but yields are low. What methods can I use to promote this kinetically disfavored pathway?

While the 6-endo-trig cyclization is often disfavored, its formation can be encouraged by:

  • Catalyst System: Some catalyst systems may exhibit a lower energy barrier for the 6-endo pathway. For instance, in related systems, switching from Palladium to a Nickel catalyst has been shown to alter the reaction mechanism and favor the 6-endo product.[1]

  • Reaction Pathway Manipulation: The regioselectivity of Heck reactions can be influenced by whether they proceed through a neutral or cationic pathway.[3][4] For aryl halides, adding silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can force the reaction into a cationic manifold by abstracting the bromide, which may alter the regiochemical outcome.[3]

  • Substrate Modification: While not always feasible, introducing steric bulk near the terminal end of the double bond can disfavor the 5-exo transition state.

Q4: I am observing significant amounts of starting material after the reaction. What are the likely causes of low conversion?

Low conversion in a Palladium-catalyzed cyclization can stem from several factors:

  • Catalyst Inactivation: The Pd(0) active species may be improperly generated or may deactivate during the reaction. Ensure the Pd(II) precatalyst (e.g., Pd(OAc)₂) is effectively reduced to Pd(0). The choice and purity of the phosphine ligand are critical, as excess or degrading ligands can inhibit the catalyst.[5]

  • Ineffective Base: A base is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[4] If the base is too weak, sterically hindered, or insoluble in the reaction medium, the catalytic cycle can stall. Common bases include triethylamine (Et₃N), sodium acetate (NaOAc), or inorganic carbonates like Cs₂CO₃.

  • Low Temperature: While lower temperatures can improve selectivity, they may also significantly reduce the reaction rate. A careful balance must be found.

Q5: How can I suppress the formation of side products, such as from olefin isomerization?

Olefin isomerization can occur after the desired C-C bond formation but before the product dissociates from the palladium-hydride intermediate. This side reaction can scramble the position of the double bond in the product.[4] To minimize this:

  • Additives: The addition of silver or thallium salts can facilitate the reductive elimination step, accelerating the release of the product from the palladium complex and reducing the opportunity for isomerization.[3][4]

  • Base Selection: The choice of base can also influence the rate of reductive elimination versus olefin isomerization.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the cyclization.

Problem Potential Cause Recommended Action
Poor Regioselectivity Reaction conditions favor a mixture of pathways.1. Ligand Screening: Test a range of phosphine ligands (e.g., PPh₃, DPEPhos, bulky biarylphosphines).2. Solvent Polarity: Vary the solvent (e.g., Toluene, DMF, Acetonitrile) as polarity can influence transition state energies.3. Additive Screening: Introduce silver salts (e.g., Ag₂CO₃) to promote a cationic pathway, which may favor one isomer.[3]
Low or No Conversion Inactive catalyst or stalled catalytic cycle.1. Check Catalyst/Precatalyst: Use fresh Pd(OAc)₂ or another reliable Pd(0) source. Ensure ligands are pure.2. Vary the Base: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or an organic base like DBU).3. Increase Temperature: Incrementally raise the reaction temperature (e.g., from 80°C to 100°C) to overcome the activation energy barrier.
Product Decomposition Reaction temperature is too high or reaction time is too long.1. Lower Temperature: Attempt the reaction at the lowest temperature that provides a reasonable rate.2. Monitor Reaction: Use TLC or GC/MS to track the reaction progress and stop it once the starting material is consumed, before significant degradation occurs.
Formation of Isomerized Byproducts Slow reductive elimination from the Pd-H intermediate.1. Add Silver or Thallium Salts: These additives can accelerate the final step of the catalytic cycle.[3][4]2. Optimize Base: The base plays a role in the regeneration of the catalyst; its nature can affect the lifetime of the Pd-H species.

Visualized Pathways and Workflows

G start 2-(3-Bromo-3-butenyl) benzoic acid pd_intermediate Aryl-Pd(II) Intermediate start->pd_intermediate  + Pd(0) Oxidative Addition exo_ts 5-exo-trig Transition State (Kinetically Favored) pd_intermediate->exo_ts  Migratory  Insertion endo_ts 6-endo-trig Transition State (Kinetically Disfavored) pd_intermediate->endo_ts  Migratory  Insertion exo_product 5-Membered Ring Product exo_ts->exo_product β-Hydride Elimination endo_product 6-Membered Ring Product endo_ts->endo_product β-Hydride Elimination

Caption: Competing 5-exo vs. 6-endo cyclization pathways.

Heck_Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition pd2_ins Cyclized Alkyl-Pd(II) pd2_ox->pd2_ins Intramolecular Migratory Insertion (5-exo or 6-endo) pd2_h H-Pd(II)L₂(Br) pd2_ins->pd2_h β-Hydride Elimination product Cyclized Product pd2_ins->product pd2_h->pd0 Reductive Elimination base_h Base-H⁺Br⁻ pd2_h->base_h start Ar-Br (Substrate) start->pd2_ox base Base base->pd0

Caption: Simplified Heck catalytic cycle for intramolecular cyclization.

Troubleshooting_Flow start Problem Observed selectivity Poor Regioselectivity start->selectivity conversion Low Conversion start->conversion action_ligand Screen Ligands & Adjust Temperature selectivity->action_ligand action_additives Use Additives (e.g., Ag⁺) to alter pathway selectivity->action_additives action_catalyst Check Catalyst Activity & Precursor Purity conversion->action_catalyst action_base Vary Base & Solvent conversion->action_base end_goal Improved Outcome action_ligand->end_goal action_additives->end_goal action_catalyst->end_goal action_base->end_goal

Caption: Logical workflow for troubleshooting common reaction issues.

Experimental Protocols

Palladium-Catalyzed Intramolecular Heck Cyclization

This protocol is a representative procedure and should be optimized for the specific substrate and desired outcome.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • Phosphine Ligand (e.g., DPEPhos, 10 mol%)

  • Base (e.g., Cesium Pivalate (CsOPiv) or Potassium Carbonate (K₂CO₃), 2.0 equivalents)

  • Anhydrous Solvent (e.g., 1,2-Dichloroethane (DCE), Toluene, or DMF, 0.2 M)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: To an oven-dried Schlenk tube or sealed reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.10 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate and water.

    • If a carboxylic acid product is expected, acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylate salt.

    • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired regioisomer(s).

References

Technical Support Center: Synthesis of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(3-Bromo-3-butenyl)benzoic acid, with a focus on managing common impurities. The synthetic procedures discussed are based on representative palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which are common methods for forming the key C-C bond in the target molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most frequently encountered impurities depend on the synthetic route. For a Heck-type coupling of a 2-halobenzoic acid with a butenyl partner, common impurities include:

  • Unreacted Starting Materials: Residual 2-iodobenzoic acid or 2-bromobenzoic acid.

  • Homocoupling Products: Biphenyl-2,2'-dicarboxylic acid, formed from the coupling of two 2-halobenzoic acid molecules.

  • Isomerized Byproducts: Palladium can catalyze the isomerization of the double bond along the butenyl chain, leading to regioisomers such as (E/Z)-2-(2-butenyl)benzoic acid or 2-(1-butenyl)benzoic acid.[3]

  • Debrominated/Dehalogenated Product: 2-(3-butenyl)benzoic acid, where the vinyl bromide is reduced.

  • Catalyst Residues: Residual palladium and ligands (e.g., triphenylphosphine oxide from triphenylphosphine).[4]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in palladium-catalyzed couplings can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[5]

  • Poor Reagent Quality: Starting materials may be impure, or the base may be weak or hydrated.

  • Suboptimal Reaction Temperature: The oxidative addition step can be temperature-sensitive. For aryl bromides, temperatures may need to be higher (e.g., 80-100 °C) to facilitate the reaction.[6][7]

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands like t-Bu₃P can improve reactivity, especially for less reactive aryl chlorides or bromides.[4]

Q3: How can I effectively remove the palladium catalyst residue from my final product?

A3: Residual palladium can be problematic for downstream applications. Effective removal methods include:

  • Silica Gel Chromatography: This is the most common method, though it can be costly on a large scale.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb palladium residues.

  • Aqueous Washes with Thiol Reagents: Washing the organic solution of the product with an aqueous solution containing reagents like thiourea or sodium N,N-diethyldithiocarbamate can sequester palladium.

  • Recrystallization: Carefully selecting a solvent system for recrystallization can often leave palladium impurities in the mother liquor.

Q4: I am observing significant amounts of the homocoupled biphenyl byproduct. How can this be minimized?

A4: Homocoupling is a common side reaction, especially in copper co-catalyzed reactions like the Sonogashira coupling, where exposure to air can promote the dimerization of the alkyne partner.[5] In Heck reactions, it can also occur. To minimize it:

  • Maintain Inert Atmosphere: Scrupulously exclude oxygen from the reaction.

  • Control Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Use Copper-Free Conditions: For Sonogashira-type routes, employing a copper-free protocol can prevent Glaser-type homocoupling.[8][9]

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can maintain its low concentration, disfavoring homocoupling.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification.

Problem 1: Analysis (TLC/LC-MS) shows multiple product spots with similar retention times.
  • Probable Cause: Formation of double bond isomers. Palladium catalysts are known to promote the migration of double bonds, especially at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to the catalyst.

    • Change Ligand: Bidentate ligands (e.g., dppf) can sometimes offer better control over side reactions compared to monodentate ligands.

    • Purification: Isomers can be difficult to separate. High-performance flash chromatography with a carefully selected solvent system may be required.

Problem 2: NMR analysis indicates the absence of the vinyl bromide signal and the presence of a terminal alkene.
  • Probable Cause: Reductive debromination of the product. This can happen if a hydrogen source is present.

  • Troubleshooting Steps:

    • Check Base/Solvent: Ensure the base (e.g., triethylamine) or solvent (e.g., THF) is not a source of hydrides. Using inorganic bases like K₂CO₃ can sometimes mitigate this.[1]

    • Avoid Hydrogen Sources: Ensure the inert gas is not contaminated with hydrogen and that no reducing agents are inadvertently introduced.

    • Catalyst Choice: Some palladium sources or ligands may be more prone to promoting reductive pathways. Consider screening alternative catalysts.

Problem 3: The reaction stalls and does not go to completion.
  • Probable Cause: Catalyst deactivation. The active Pd(0) species can precipitate as palladium black or be poisoned by impurities.

  • Troubleshooting Steps:

    • Ensure Proper Degassing: Vigorously degas all solvents and reagents before use. A common method is 3-5 freeze-pump-thaw cycles.

    • Add More Catalyst/Ligand: A small addition of fresh catalyst and ligand may restart the reaction.

    • Use a More Robust Ligand: Ligands like SPhos or XPhos can form more stable and active catalytic complexes that are less prone to deactivation.[8]

    • Check for Inhibitors: Impurities in the starting materials (e.g., sulfur compounds) can poison the catalyst. Purify starting materials if their quality is suspect.

Data Presentation

The choice of reaction parameters significantly impacts yield and purity. The following tables provide illustrative data based on typical outcomes for Heck coupling reactions.[4][10]

Table 1: Effect of Solvent and Base on Reaction Outcome

EntrySolventBase (2.2 eq)Temperature (°C)Yield (%)Purity (Product:Isomer Ratio)
1DMFEt₃N1008590:10
2AcetonitrileK₂CO₃807895:5
3Toluenei-Pr₂NEt1107288:12
4DioxaneNaOAc1006592:8

Table 2: Effect of Ligand on Reaction Outcome (Catalyst: Pd(OAc)₂, Base: K₂CO₃, Solvent: Acetonitrile)

EntryLigand (2.5 mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
1PPh₃80127594
2P(o-tol)₃80108296
3t-Bu₃P7088898
4(none)8024<10-

Experimental Protocols

Representative Protocol: Heck Coupling Synthesis

Caution: This is a representative procedure. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-iodobenzoic acid (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.05 eq).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Add degassed acetonitrile via cannula, followed by the butenyl coupling partner (e.g., 3-bromo-1-butene, 1.5 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 10-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2. Extract the product into ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[11]

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Charge Reactor with 2-Iodobenzoic Acid, Pd(OAc)₂, Ligand B 2. Purge with Inert Gas (N₂) A->B C 3. Add Degassed Solvent, Base, and Butenyl Partner B->C D 4. Heat to 80°C Monitor by TLC/LC-MS C->D E 5. Cool and Quench with Water D->E F 6. Acidify and Perform Liquid-Liquid Extraction E->F G 7. Wash, Dry, and Concentrate Organic Phase F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization (NMR, MS) and Drying H->I J Pure Product I->J

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

G A Low Yield or Stalled Reaction? B Check for Pd Black Precipitation A->B Start Here C YES: Catalyst Deactivated B->C Yes D NO: Other Issue B->D No E Solution: 1. Improve degassing 2. Use more robust ligand 3. Add fresh catalyst C->E F Check Temperature & Reagent Purity D->F G Solution: 1. Increase Temperature 2. Purify Starting Materials 3. Use Anhydrous Base F->G H Multiple Product Spots on TLC? I Probable Cause: Isomerization of Double Bond H->I Start Here J Solution: 1. Lower Reaction Temp 2. Reduce Reaction Time 3. Screen different ligands I->J

Caption: Decision tree for common synthesis problems.

References

Technical Support Center: Work-up Procedures for Reactions of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 2-(3-Bromo-3-butenyl)benzoic acid. The guides are tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the work-up of reactions involving this compound. Two common reaction types are addressed: Suzuki-Miyaura coupling at the vinyl bromide position and Steglich esterification of the carboxylic acid group.

Scenario 1: Suzuki-Miyaura Coupling Reaction Work-up

Reaction: Coupling of this compound with an arylboronic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with a black solid (palladium catalyst). - Incomplete removal of the heterogeneous palladium catalyst. - Precipitation of palladium black from a homogeneous catalyst.- Filter the reaction mixture through a pad of Celite®.[1] - For persistent colloidal palladium, consider treatment with activated carbon.
Low yield of the desired coupled product. - Incomplete reaction. - Protodeborylation of the boronic acid.[2] - Homocoupling of the boronic acid.[2]- Monitor the reaction by TLC or LC-MS to ensure completion before work-up. - Use anhydrous solvents and degas the reaction mixture to minimize side reactions.[3] - Choose an appropriate base; sometimes anhydrous conditions with bases like K₃PO₄ require a small amount of water to be effective.[4]
Presence of starting boronic acid in the final product. - Excess boronic acid used in the reaction. - Inefficient removal during extraction.- Wash the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) to extract the acidic boronic acid. - For water-soluble products, purification can be simplified as the boronic acid may remain in the aqueous phase.[5]
Product is an inseparable mixture of desired product and homocoupled boronic acid. - Oxidative conditions leading to homocoupling.[2]- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.[2]
Scenario 2: Steglich Esterification Reaction Work-up

Reaction: Esterification of this compound with an alcohol using DCC and DMAP.

Observed Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with a white precipitate (dicyclohexylurea - DCU). - DCU is a byproduct of the DCC coupling agent. - DCU has low solubility in many organic solvents.[6]- Filter the reaction mixture to remove the bulk of the DCU precipitate.[7][8] - To remove remaining traces, cool the solution (e.g., in a freezer) to further precipitate the DCU, followed by filtration.[7] - Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.
Presence of DMAP in the final product. - DMAP is a basic catalyst and can be carried through the work-up.- Wash the organic layer with a dilute acidic solution (e.g., 1N HCl or saturated NH₄Cl solution) to protonate and extract the DMAP into the aqueous phase.[7]
Low yield of the ester. - Incomplete reaction. - Hydrolysis of the ester during work-up. - Formation of N-acylurea byproduct.- Monitor the reaction by TLC to ensure completion. - Avoid strongly acidic or basic aqueous washes if the ester is sensitive to hydrolysis. Use saturated sodium bicarbonate for neutralization.[9] - Minimize the reaction time to reduce the formation of the N-acylurea byproduct.[10]
Difficulty in separating the organic and aqueous layers during extraction. - Use of DMF as a solvent, which is miscible with water.- If DMF is used, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). - Wash the organic layer multiple times with brine (saturated NaCl solution) to help remove DMF.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a Suzuki-Miyaura reaction?

A1: After the reaction is deemed complete, it is typically cooled to room temperature. The reaction mixture can then be diluted with an organic solvent like ethyl acetate or dichloromethane. The quenching and work-up often involve filtering the mixture through a pad of Celite to remove the palladium catalyst, followed by washing the filtrate with water and brine in a separatory funnel.[1]

Q2: How can I remove the unreacted this compound after an esterification reaction?

A2: Since the starting material is a carboxylic acid, it can be easily removed by a basic aqueous wash. During the work-up, wash the organic layer containing your ester product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[11][12] This will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.

Q3: My ester product seems to be hydrolyzing during the work-up. What can I do to prevent this?

A3: Ester hydrolysis can be catalyzed by both acid and base. If you suspect your ester is sensitive, use mild conditions for your aqueous washes. For neutralizing acidic catalysts, use saturated sodium bicarbonate solution instead of stronger bases like NaOH.[13] Also, minimize the contact time with the aqueous phases and dry the organic layer promptly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

Q4: I am having trouble with the reproducibility of my Suzuki coupling reaction. What are some key parameters to control?

A4: Reproducibility issues in Suzuki couplings often stem from inconsistent reaction conditions. Key parameters to control include:

  • Atmosphere: Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and side reactions.[2]

  • Solvent Quality: Use anhydrous solvents, as water can affect the activity of the catalyst and the stability of the boronic acid.

  • Degassing: Properly degas your solvents and reaction mixture to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling.[3]

  • Base Quality: The choice and quality of the base are crucial. Ensure it is finely ground and anhydrous if required.[4]

Q5: Is there an alternative to DCC for esterification that simplifies the work-up?

A5: Yes, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative to DCC. The urea byproduct formed from EDC is water-soluble, which allows for its easy removal with a simple aqueous wash during the work-up, eliminating the need for filtration of a precipitate.[14]

Quantitative Data Summary

The following tables provide hypothetical but representative quantitative data for the two reaction scenarios.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
This compound 1.0 eq
Arylboronic acid 1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄) 0.03 - 0.05 eq
Base (e.g., K₂CO₃) 2.0 - 3.0 eq
Solvent Toluene/Water or Dioxane/Water
Reaction Temperature 80 - 100 °C
Reaction Time 2 - 12 hours
Typical Isolated Yield 70 - 95%

Table 2: Hypothetical Steglich Esterification Reaction Parameters

ParameterValue
This compound 1.0 eq
Alcohol 1.1 - 1.5 eq
DCC 1.1 eq
DMAP 0.1 - 0.2 eq
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Isolated Yield 80 - 98%

Experimental Protocols

Protocol 1: Work-up for Suzuki-Miyaura Coupling
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (if the product is not an acid)

    • Brine (saturated NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Work-up for Steglich Esterification
  • Cooling: Cool the reaction mixture in an ice bath to precipitate the dicyclohexylurea (DCU).

  • Filtration: Filter the cold reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with more dichloromethane (DCM) if necessary. Wash the organic layer sequentially with:

    • 1N HCl to remove DMAP.

    • Saturated aqueous sodium bicarbonate to neutralize any remaining acid.

    • Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Suzuki_Workup_Workflow start Completed Suzuki Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., EtOAc) cool->dilute filter Filter through Celite Pad dilute->filter filtrate Filtrate filter->filtrate celite_waste Palladium on Celite (Waste) filter->celite_waste extract Aqueous Work-up in Separatory Funnel filtrate->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with Sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura coupling reaction work-up.

Esterification_Workup_Workflow start Completed Steglich Esterification Mixture cool Cool in Ice Bath start->cool filter Filter Precipitated DCU cool->filter filtrate Filtrate filter->filtrate dcu_waste DCU (Waste) filter->dcu_waste extract Aqueous Work-up in Separatory Funnel filtrate->extract wash_hcl Wash with 1N HCl extract->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Optional) concentrate->purify product Pure Ester Product purify->product

References

"removing byproducts from 2-(3-Bromo-3-butenyl)benzoic acid reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromo-3-butenyl)benzoic acid. Our aim is to help you identify and resolve common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities can be categorized based on the synthetic step.

  • From the preceding coupling reaction (e.g., Heck coupling): Unreacted starting materials such as 2-halobenzoic acid or its ester, and boronic acids/esters. Homocoupling of the starting materials can also lead to dimeric byproducts.

  • From the bromination step: The most significant byproducts are constitutional isomers of the desired product, such as 2-(1-Bromo-2-butenyl)benzoic acid, which arise from allylic rearrangement of the radical intermediate. Other potential byproducts include the dibromo adduct, formed by the addition of bromine across the double bond, and unreacted 2-(3-butenyl)benzoic acid.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Coupling Reaction: If you are synthesizing the precursor 2-(3-butenyl)benzoic acid via a cross-coupling reaction, ensure your catalyst is active, the reagents are of high purity, and the reaction conditions (temperature, time, atmosphere) are optimal.

  • Suboptimal Bromination Conditions: In the bromination step, using an inappropriate brominating agent or initiator can lead to low conversion. For instance, using Br₂ directly can favor the formation of the dibromo addition product over the desired allylic bromide. N-Bromosuccinimide (NBS) is generally preferred for allylic bromination.

  • Product Degradation: The product may be sensitive to prolonged heating or exposure to light. Ensure your work-up and purification procedures are as mild and rapid as possible.

  • Losses during Purification: The product and its isomers may have similar physical properties, making separation challenging and leading to losses.

Q3: How can I minimize the formation of the isomeric byproduct, 2-(1-Bromo-2-butenyl)benzoic acid?

A3: The formation of the rearranged isomeric byproduct is an inherent feature of the free-radical allylic bromination mechanism due to the resonance stabilization of the allylic radical intermediate. While it cannot be completely eliminated, its formation can be influenced by reaction conditions. The ratio of products can be sensitive to the solvent, temperature, and the specific brominating agent used. A systematic optimization of these parameters may help to favor the formation of the desired isomer.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of an Isomeric Impurity

Symptoms:

  • NMR or LC-MS analysis of the purified product shows signals corresponding to more than one constitutional isomer.

  • The melting point of the product is broad and lower than expected.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
Allylic Rearrangement during Bromination This is the most likely cause. The allylic radical intermediate has two resonance structures, leading to the formation of both the desired product and its rearranged isomer.
Purification Method Optimize purification to separate the isomers. Consider preparative HPLC or careful column chromatography with a shallow solvent gradient. Recrystallization from a suitable solvent system may also selectively precipitate one isomer.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product containing the isomeric mixture in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor separately to assess the efficiency of the separation. Multiple recrystallizations may be necessary.

Issue 2: Presence of a Dibromo Adduct

Symptoms:

  • Mass spectrometry shows a peak corresponding to the molecular weight of the desired product + Br₂.

  • NMR may show the disappearance of alkene signals and the appearance of new signals in the aliphatic region.

Root Causes and Solutions:

Potential Cause Troubleshooting Steps
High Concentration of Br₂ If using NBS, ensure it is of high purity and the reaction is initiated correctly (e.g., with light or a radical initiator like AIBN). A high local concentration of Br₂ can lead to electrophilic addition to the double bond.
Incorrect Brominating Agent Avoid using liquid bromine (Br₂) as it favors addition reactions with alkenes.

Experimental Protocol: Allylic Bromination with NBS

  • Dissolve 2-(3-butenyl)benzoic acid in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) in a flask equipped with a reflux condenser.

  • Add 1.05 equivalents of N-bromosuccinimide (NBS).

  • Initiate the reaction by heating to reflux while irradiating with a light source (e.g., a household lamp).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data Summary
Byproduct Formation Mechanism Typical Percentage (Proxy Data) Impact on Purity
2-(1-Bromo-2-butenyl)benzoic acid (Isomer) Allylic rearrangement of radical intermediateCan be a major component (e.g., in 1-hexene bromination, the rearranged product is 56% vs 10% for the direct product)[1]High, difficult to separate
2-(3,4-Dibromobutyl)benzoic acid Electrophilic addition of Br₂ to the alkeneVariable, depends on Br₂ concentrationModerate
Dimeric Byproducts Homocoupling during precursor synthesis (e.g., Heck reaction)Low to moderateLow
Unreacted Starting Materials Incomplete reactionVariableHigh

Visual Guides

Byproduct_Formation cluster_precursor Precursor Synthesis (e.g., Heck Coupling) cluster_bromination Bromination 2-halobenzoic acid 2-halobenzoic acid Precursor 2-(3-butenyl)benzoic acid 2-halobenzoic acid->Precursor Pd catalyst Dimer Dimeric Byproduct 2-halobenzoic acid->Dimer Homocoupling 3-buten-1-ol 3-buten-1-ol 3-buten-1-ol->Precursor Dibromo Dibromo Adduct Precursor->Dibromo Excess Br2 Radical Allylic Radical Intermediate Precursor->Radical NBS, light Product This compound Isomer Isomeric Byproduct (Rearranged) Radical->Product Br radical attack Radical->Isomer Resonance & Br attack

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow start Crude Product Analysis (NMR, LC-MS) check_purity Is Purity Acceptable? start->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No end Pure Product check_purity->end Yes isomer Isomeric Byproduct Detected identify_impurity->isomer dibromo Dibromo Adduct Detected identify_impurity->dibromo starting_material Unreacted Starting Material identify_impurity->starting_material purify Optimize Purification (Chromatography, Recrystallization) isomer->purify bromination_conditions Review Bromination Protocol (NBS quality, initiator, no excess Br2) dibromo->bromination_conditions coupling_conditions Review Coupling Protocol (catalyst, reaction time, temperature) starting_material->coupling_conditions purify->end bromination_conditions->end coupling_conditions->end

Caption: Troubleshooting workflow for product purification.

References

"low yield of intramolecular Heck reaction with 2-(3-Bromo-3-butenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Intramolecular Heck Reaction

Topic: Troubleshooting Low Yield of Intramolecular Heck Reaction with 2-(3-Bromo-3-butenyl)benzoic acid

This guide provides targeted troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers experiencing low yields with the intramolecular Heck cyclization of this compound and similar substrates.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield for my intramolecular Heck reaction?

A low yield in an intramolecular Heck reaction can stem from several factors. The key is to systematically evaluate each component of the reaction: the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. Catalyst deactivation, suboptimal ligand choice, inappropriate base strength, or competing side reactions are common culprits. Extensive optimization studies are often required to develop the best conditions for a new substrate.[1]

Q2: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?

If the starting material is consumed without significant formation of the desired product, several side reactions could be occurring:

  • β-Hydride Elimination: This is an intrinsic step in the Heck catalytic cycle, but if it occurs from an undesired position, it can lead to isomeric byproducts.[2]

  • Double Bond Isomerization: The palladium-hydride species formed during the reaction can re-add to the product's double bond, leading to isomerization to a more thermodynamically stable position.[2][3] This can sometimes be mitigated by the addition of silver or thallium salts.[1][3]

  • Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate alkyl-palladium species can be reduced, especially in the presence of a hydride donor, leading to a saturated product instead of the desired alkene.[2][4]

  • Dimerization/Oligomerization: At higher concentrations, an intermolecular Heck reaction can compete with the desired intramolecular cyclization, leading to dimers and larger oligomers.[5]

Q3: How critical are the choices of palladium source, ligand, and base?

These choices are paramount for success. The mechanism and outcome of the Heck reaction are highly dependent on the catalyst, additives, and reaction conditions.[6]

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. Pd(OAc)₂ often requires in-situ reduction by a phosphine ligand to generate the active Pd(0) species.[3] For some substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective.

  • Ligand: The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For intramolecular reactions, bidentate phosphine ligands like BINAP or dppf are often used to promote cyclization.[2] The choice of ligand can be the difference between no reaction and a high yield.[7] Electron-donating ligands, such as phosphines and N-heterocyclic carbenes (NHCs), can enhance the activity, stability, and selectivity of the catalyst.[4]

  • Base: A base is required to neutralize the H-X (e.g., HBr) generated during the catalytic cycle and regenerate the Pd(0) catalyst.[1][3] Inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (Et₃N) or proton sponges are frequently used. The base's strength and steric properties can significantly impact the reaction.

Q4: Could the carboxylic acid group in this compound be interfering with the reaction?

Yes, the acidic proton of the carboxylic acid can interfere with the reaction in several ways. It can react with the base, effectively reducing the base's concentration available for the catalytic cycle. It could also potentially coordinate to the palladium center, altering its reactivity. It is common practice to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the Heck reaction to prevent these issues. Alternatively, using an excess of a base like K₂CO₃ or Cs₂CO₃ can serve both to form the carboxylate salt in situ and facilitate the Heck reaction.

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions for optimizing the intramolecular Heck reaction.

Observation Potential Cause Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst• Use a fresh source of palladium catalyst and ligand. • Ensure the reaction is set up under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[1] • Try a different palladium precursor (e.g., switch from Pd(OAc)₂ to Pd₂(dba)₃). • Increase catalyst loading, for instance, from 5 mol% to 10 mol% for initial screening.[8]
2. Suboptimal Ligand• Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, BINAP, Xantphos). Bidentate ligands are often effective for intramolecular reactions.[2] • For difficult couplings, consider bulky electron-rich ligands like P(tBu)₃ or N-heterocyclic carbenes (NHCs).[9]
3. Insufficient Temperature• Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 120°C). High temperatures can sometimes be required.[10]
Starting Material Consumed, Low Product Yield 1. Product Isomerization• Add a halide scavenger like a silver salt (e.g., Ag₃PO₄) or thallium salt, which can favor the desired cationic pathway and minimize isomerization.[1][3] • Change the base; sometimes a weaker, non-coordinating base can help.
2. Reductive Heck Pathway• Ensure the solvent is rigorously dried and degassed. • Avoid potential hydride donors in the reaction mixture. Formate salts, often used in reductive Heck reactions, should be avoided.[2]
3. Dimerization/Polymerization• Decrease the concentration of the substrate. High dilution conditions (e.g., 0.01 M to 0.001 M) strongly favor intramolecular over intermolecular pathways.[5]
Inconsistent Results 1. Impurities in Reagents• Purify the starting material, solvent, and base before use. • Ensure the solvent is anhydrous and thoroughly degassed.
2. Oxygen Sensitivity• Use Schlenk techniques or a glovebox to set up the reaction. Oxygen can poison the palladium catalyst.[1]

Visual Guides: Workflows and Mechanisms

Reaction Scheme and Catalytic Cycle

The diagram below illustrates the specific intramolecular Heck reaction of this compound and the general catalytic cycle.

G Reaction Scheme and Heck Catalytic Cycle cluster_reaction Specific Reaction cluster_cycle General Catalytic Cycle start This compound prod Cyclized Product start->prod Pd(0), Ligand, Base Heat Pd0 L₂Pd(0) C1 L₂Pd(II)(R)(X) Pd0->C1 R-X OA Oxidative Addition (R-X) C2 L(alkene)Pd(II)(R)(X) C1->C2 + Alkene - Ligand MI Migratory Insertion Coord Alkene Coordination C3 L₂Pd(II)(alkyl)(X) C2->C3 C4 L₂Pd(II)(H)(X) C3->C4 Product BHE β-Hydride Elimination C4->Pd0 + Base H-Base-X RE Reductive Elimination (Base) Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material (SM) Consumed? start->q1 sm_present SM Remains q1->sm_present No sm_consumed SM Consumed q1->sm_consumed Yes check_catalyst 1. Check Catalyst Activity (Use fresh Pd/ligand) sm_present->check_catalyst check_conditions 2. Optimize Conditions (Increase Temp, Screen Solvents) check_catalyst->check_conditions check_reagents 3. Verify Reagent Purity (SM, Base, Solvent) check_conditions->check_reagents q2 Are Side Products Observed (GC/MS, NMR)? sm_consumed->q2 side_products Side Products Detected q2->side_products Yes no_side_products No Clear Side Products q2->no_side_products No / Unclear check_isomer Isomerization? → Add Ag salt, change base side_products->check_isomer check_dimer Dimer/Oligomer? → Decrease concentration side_products->check_dimer check_reduction Reduction? → Use anhydrous solvent side_products->check_reduction check_workup Review Workup/Isolation (Product loss, decomposition on silica?) no_side_products->check_workup

References

Technical Support Center: Isomerization of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results during the isomerization of 2-(3-Bromo-3-butenyl)benzoic acid and related compounds.

Troubleshooting Guides

Issue: Low or No Conversion to the Desired Isomerized Product

If you are observing low or no conversion of your starting material, this compound, to the expected isomerized product, consider the following potential causes and solutions.

Potential CauseRecommended Action
Catalyst Inactivity The palladium catalyst is crucial for the isomerization. Ensure the catalyst has not been deactivated by exposure to air or moisture. Use fresh catalyst or regenerate it according to standard procedures. Consider testing a different palladium source or ligand.
Insufficient Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. Gradually increase the reaction temperature in small increments and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Solvent Effects The choice of solvent can significantly impact the reaction rate and outcome. If using a non-polar solvent, consider switching to a more polar aprotic solvent, or vice versa. Ensure the solvent is anhydrous, as water can inhibit the catalyst.
Presence of Inhibitors Impurities in the starting material or reagents can act as catalyst poisons. Purify the this compound and any other reagents before use. Common inhibitors include sulfur-containing compounds and other strong coordinating species.

Issue: Formation of Unexpected Side Products

The formation of unexpected side products can complicate purification and reduce the yield of the desired isomer. Here are some common side products and strategies to minimize their formation.

Side ProductPotential CauseMitigation Strategy
Dehalogenated Product The bromine atom may be reductively cleaved, especially in the presence of a hydrogen source and an active catalyst.Ensure an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. Avoid using protic solvents if possible.
Polymerization The butenyl side chain can be prone to polymerization under certain conditions.Lower the reaction temperature and concentration of the starting material. Consider adding a radical inhibitor to the reaction mixture.
Cyclized Products Intramolecular reactions can lead to the formation of cyclic compounds.Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired intermolecular isomerization over intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the expected isomer of this compound under palladium catalysis?

A1: Palladium-catalyzed isomerization of 2-alkenylbenzoic acids typically leads to the formation of the thermodynamically more stable conjugated isomer. For this compound, the expected major product would be (E)-2-(3-Bromo-2-butenyl)benzoic acid. However, other isomers might be possible depending on the specific reaction conditions.

Q2: How can I confirm the structure of the obtained isomer?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the stereochemistry of the double bond by analyzing the coupling constants of the vinylic protons. 13C NMR will show characteristic shifts for the carbons in the conjugated system.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and fragmentation patterns can provide further structural information. Methods for discriminating and quantifying positional isomers of halobenzoic acids using mass spectrometry have been developed[1].

  • Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of bands associated with the terminal double bond of the starting material and the appearance of new bands for the internal, conjugated double bond.

Q3: My reaction yields a mixture of isomers. How can I improve the selectivity?

A3: Achieving high selectivity for a single isomer can be challenging. Here are some strategies to try:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and coordinating ligand can have a profound effect on the selectivity of the isomerization. Experiment with different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine or N-heterocyclic carbene (NHC) ligands.

  • Solvent Optimization: The polarity of the solvent can influence the transition state energies of the different isomerization pathways. Screen a range of solvents with varying dielectric constants.

  • Temperature Control: Reaction temperature can affect the equilibrium between different isomers. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

Q4: Are there any alternative methods for this isomerization?

A4: While palladium catalysis is a common method, other transition metals like rhodium, ruthenium, and iron can also catalyze double bond isomerization. Additionally, acid or base-catalyzed methods could be explored, although they may be less selective and could lead to other side reactions with a sensitive substrate like this compound.

Experimental Protocols

General Protocol for Palladium-Catalyzed Isomerization

This protocol is a general guideline and may require optimization for the specific substrate and desired outcome.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene, THF, or DMF) to dissolve the starting material. To this solution, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the desired isomer.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Palladium Catalyst & Ligand dissolve->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isomerized Product purify->product

Caption: Experimental workflow for the palladium-catalyzed isomerization.

troubleshooting_logic start Unexpected Experimental Outcome low_conversion Low/No Conversion start->low_conversion side_products Side Products Observed start->side_products catalyst Check Catalyst Activity low_conversion->catalyst Yes temperature Optimize Temperature low_conversion->temperature Yes solvent Change Solvent low_conversion->solvent Yes inhibitors Purify Starting Materials low_conversion->inhibitors Yes dehalogenation Dehalogenation side_products->dehalogenation Yes polymerization Polymerization side_products->polymerization Yes cyclization Cyclization side_products->cyclization Yes inert_atmosphere Ensure Inert Atmosphere dehalogenation->inert_atmosphere lower_temp_conc Lower Temperature/Concentration polymerization->lower_temp_conc optimize_conditions Optimize Conditions cyclization->optimize_conditions

Caption: Troubleshooting logic for unexpected isomerization outcomes.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-(3-Bromo-3-butenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 2-(3-bromo-3-butenyl)benzoic acid.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield of the desired coupled product is a common issue. The following questions will help you troubleshoot potential causes.

Q1: Is your palladium catalyst active?

Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture. Catalyst deactivation is a primary reason for reaction failure.

  • Recommendation: Ensure your palladium source and ligand are fresh and properly stored. If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is occurring. Consider using a more robust precatalyst. Some common choices are listed in Table 1.

Q2: Is the carboxylic acid functionality interfering with the reaction?

Yes, the presence of a carboxylic acid can be problematic in Suzuki coupling reactions. The carboxylate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]

  • Recommendation 1: Use a base that is compatible with the carboxylic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[3] It is crucial to use a sufficient excess of the base to both neutralize the carboxylic acid and facilitate the catalytic cycle.

  • Recommendation 2 (Alternative Strategy): Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester is generally less coordinating and less likely to interfere with the catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[1]

Q3: Is your reaction mixture properly degassed?

Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3]

  • Recommendation: Thoroughly degas your solvent and reaction mixture. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or using the freeze-pump-thaw technique for more rigorous oxygen removal.[4]

Q4: Are you observing any common side reactions?

Several side reactions can compete with the desired cross-coupling, reducing the yield of your product.

  • Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[3]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be an issue with certain boronic acids, especially under harsh basic conditions.

  • Dehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom.

  • Recommendation: To minimize homocoupling, ensure thorough degassing. To address protodeboronation, consider using a milder base or a boronic ester instead of the boronic acid. Careful control of reaction temperature can also be beneficial.

Frequently Asked Questions (FAQs)

Q5: What is the best palladium catalyst and ligand combination for the Suzuki coupling of a vinyl bromide like this compound?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling of a vinyl bromide. Generally, electron-rich and bulky phosphine ligands are effective for promoting the oxidative addition of the vinyl bromide to the palladium center.

  • Recommendation: A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as triphenylphosphine (PPh₃), or more specialized Buchwald ligands like SPhos or XPhos for more challenging couplings.[5][6] N-heterocyclic carbene (NHC) ligands can also be very effective.[3] A screening of different catalyst/ligand combinations, as outlined in Table 1, is often necessary to identify the optimal system for your specific substrate.

Q6: Which base should I use for the coupling reaction, especially considering the carboxylic acid group?

The base plays a critical role in the Suzuki coupling, and its choice is particularly important when a pH-sensitive functional group like a carboxylic acid is present. The base is required to activate the boronic acid for transmetalation.[5][7]

  • Recommendation: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices.[3] Potassium phosphate (K₃PO₄) can also be effective. The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to screen a few different bases (see Table 2).

Q7: What is the most suitable solvent for this reaction?

The solvent needs to solubilize all reaction components and facilitate the catalytic cycle. For a polar substrate like this compound, a polar aprotic solvent or a mixture with water is often used.

  • Recommendation: Common solvents for Suzuki couplings include dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often with the addition of water.[3][8] The water can help to dissolve the inorganic base and facilitate the reaction. A screening of different solvent systems, as shown in Table 3, can help determine the best conditions.

Q8: How can I monitor the progress of my reaction?

Monitoring the reaction progress is essential to determine the optimal reaction time and to identify any potential issues.

  • Recommendation: Thin-layer chromatography (TLC) is a quick and easy method to qualitatively follow the disappearance of the starting materials and the appearance of the product.[[“]][10] For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.[[“]] Taking small aliquots from the reaction mixture at different time points will allow you to track the conversion. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.[11][12][13]

Q9: What is a suitable work-up and purification procedure for the product?

The work-up procedure will depend on the final form of your product (carboxylic acid or ester).

  • Recommendation for Carboxylic Acid Product: After the reaction is complete, the mixture is typically cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified (e.g., with 1M HCl) to a pH of around 2-3 to protonate the carboxylate.[14][15] The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.[14]

  • Recommendation for Ester Product: The work-up is similar, but without the acidification step. The reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove the inorganic salts. The organic layer is then dried and concentrated. If the ester needs to be converted back to the carboxylic acid, a subsequent saponification step (e.g., using LiOH or NaOH in a THF/water mixture) would be necessary.

Data Presentation: Reaction Optimization Tables

The following tables provide a template for systematically optimizing the reaction conditions for the Suzuki coupling of this compound.

Table 1: Catalyst and Ligand Screening

EntryPalladium Precursor (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)
2Pd₂(dba)₃ (1)PPh₃ (4)
3Pd(PPh₃)₄ (2)-
4PdCl₂(dppf) (2)-
5Pd(OAc)₂ (2)SPhos (4)
6Pd₂(dba)₃ (1)XPhos (4)

Reaction conditions: this compound (1 equiv), Arylboronic acid (1.2 equiv), Base (2 equiv), Solvent, Temperature, Time.

Table 2: Base Screening

EntryBase (equiv)Yield (%)
1K₂CO₃ (2)
2Cs₂CO₃ (2)
3K₃PO₄ (2)
4NaHCO₃ (2)
5Et₃N (3)

Reaction conditions: this compound (1 equiv), Arylboronic acid (1.2 equiv), Catalyst system, Solvent, Temperature, Time.

Table 3: Solvent Screening

EntrySolvent System (v/v)Yield (%)
1Dioxane/H₂O (4:1)
2THF/H₂O (4:1)
3DMF/H₂O (4:1)
4Toluene/H₂O (4:1)
5Acetonitrile/H₂O (4:1)

Reaction conditions: this compound (1 equiv), Arylboronic acid (1.2 equiv), Catalyst system, Base, Temperature, Time.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative protocol that should be optimized for your specific arylboronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., PPh₃, 0.04 mmol) and dissolve them in a small amount of the reaction solvent. Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/HPLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue and acidify to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Arylboronic acid - Base Setup Combine in a flame-dried flask Reagents->Setup Degas Establish Inert Atmosphere (Ar/N2) Setup->Degas Solvent Add Degassed Solvent Degas->Solvent Catalyst Add Catalyst Solution Solvent->Catalyst Heat Heat to Optimal Temperature Catalyst->Heat Monitor Monitor Progress (TLC, GC, NMR) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Acidify and Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Flowchart start Low or No Yield q1 Is the catalyst active and reaction degassed? start->q1 sol1 Use fresh catalyst/ligand. Ensure thorough degassing. q1->sol1 No q2 Is the carboxylic acid interfering? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Screen bases (K2CO3, Cs2CO3). Protect as ester. q2->sol2 No q3 Are reaction conditions (solvent, temp) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Screen solvents (Dioxane/H2O, THF/H2O). Optimize temperature. q3->sol3 No end Consult further literature for specific substrate issues. q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A troubleshooting flowchart for low yield in the Suzuki coupling reaction.

References

"solvent effects on the stability of 2-(3-Bromo-3-butenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Bromo-3-butenyl)benzoic acid. The information provided is based on general principles of organic chemistry, focusing on the reactivity of the vinyl bromide and allylic functionalities within the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of the 3-bromo-3-butenyl side chain. This moiety contains a vinyl bromide, which can be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis, elimination, and isomerization, particularly when exposed to certain solvents, high temperatures, or light.

Q2: How does the solvent choice impact the stability of the compound?

A2: Solvent polarity and proticity can significantly influence the degradation pathways.

  • Polar protic solvents (e.g., water, methanol, ethanol) can promote nucleophilic substitution (hydrolysis) of the bromine atom, leading to the formation of a hydroxylated byproduct.[1][2] They can also favor unimolecular elimination (E1) or substitution (SN1) pathways by stabilizing charged intermediates.[1][3]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are less likely to directly participate in hydrolysis but can influence the rates of bimolecular substitution (SN2) and elimination (E2) reactions if a nucleophile or base is present.[2][4]

  • Nonpolar solvents (e.g., hexane, toluene) are generally preferred for long-term storage as they are less likely to promote ionic degradation pathways.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the purity and degradation of the compound over time. The appearance of new peaks or a decrease in the main peak area indicates degradation. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of degradation products, aiding in the elucidation of degradation pathways. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any significant degradants that can be isolated.

Q4: What are the expected degradation products?

A4: While specific degradation products would need to be confirmed experimentally, potential degradants could include:

  • Hydrolysis product: Replacement of the bromine atom with a hydroxyl group.

  • Elimination product: Loss of HBr to form a conjugated system.

  • Isomerization products: Under radical conditions or in the presence of certain catalysts, the double bond could potentially migrate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid decrease in purity of the compound in solution. Solvent-mediated degradation: The solvent may be reacting with the compound (e.g., hydrolysis in protic solvents).- Switch to a less reactive, nonpolar, or aprotic solvent for your experiments if possible.- Perform a solvent screening study to identify a more suitable solvent system (see Experimental Protocols).- Ensure solvents are anhydrous if water-mediated hydrolysis is suspected.
Appearance of multiple new peaks in the HPLC chromatogram. Multiple degradation pathways: The compound may be undergoing simultaneous degradation reactions (e.g., hydrolysis and elimination).Photodegradation: Exposure to light, especially UV, can induce degradation.- Analyze the degradation products using LC-MS to identify their molecular weights and propose structures.- Protect the compound and its solutions from light by using amber vials or covering the glassware with aluminum foil.- Adjust the pH of the solution; acidic or basic conditions can catalyze certain degradation pathways.
Inconsistent results between experimental runs. Variability in solvent quality: Water content or impurities in the solvent can affect stability.Temperature fluctuations: Higher temperatures accelerate degradation rates.- Use high-purity, anhydrous solvents from a reliable source.- Control the temperature of your experiments and storage conditions rigorously.- Include a standard sample in each analytical run to monitor for variability.
Precipitation of the compound from the solution over time. Poor solubility or supersaturation: The compound may have limited long-term solubility in the chosen solvent.Formation of an insoluble degradant. - Determine the solubility of the compound in the chosen solvent before preparing stock solutions.- Consider using a co-solvent system to improve solubility.- Filter any precipitate and analyze it to determine if it is the parent compound or a degradation product.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the public domain, the following table is provided as a template for researchers to summarize their own experimental findings.

Table 1: Stability of this compound in Various Solvents at a Given Temperature (e.g., 25°C)

Solvent Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
Acetonitrile010000
24
48
72
Methanol010000
24
48
72
Water:Acetonitrile (1:1)010000
24
48
72
Dichloromethane010000
24
48
72

Experimental Protocols

Protocol 1: Solvent Stability Screening

Objective: To assess the stability of this compound in a range of common laboratory solvents.

Methodology:

  • Prepare a stock solution of this compound in a non-reactive solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dispense equal aliquots of the stock solution into amber vials.

  • Evaporate the solvent from the aliquots under a gentle stream of nitrogen.

  • To each vial containing the dried compound, add a different solvent to be tested (e.g., methanol, ethanol, water, DMSO, DMF, dichloromethane, toluene) to achieve the same final concentration.

  • Include a control vial where the compound is stored as a solid.

  • Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark).

  • At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analyze the aliquots by a validated HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot dry_down Evaporate Solvent aliquot->dry_down add_solvents Add Test Solvents dry_down->add_solvents incubate Incubate at Controlled T add_solvents->incubate sample Sample at Time Points incubate->sample t = 0, 24, 48h... hplc HPLC Analysis sample->hplc data Data Interpretation hplc->data

Caption: Workflow for Solvent Stability Screening.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_isomerization Isomerization parent This compound hydrolysis_prod Hydroxylated Product parent->hydrolysis_prod + H2O (Protic Solvent) elimination_prod Elimination Product (Diene) parent->elimination_prod - HBr (Base/Heat) isomer_prod Isomerized Product parent->isomer_prod Radical Initiator/Light

Caption: Potential Degradation Pathways.

References

"dehalogenation of 2-(3-Bromo-3-butenyl)benzoic acid under reaction conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the dehalogenation of 2-(3-bromo-3-butenyl)benzoic acid in their experimental work.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Conversion 1. Inefficient Radical Initiation: The radical initiator (e.g., AIBN) may have decomposed due to improper storage or the reaction temperature may be too low for efficient homolysis. 2. Poor Quality Reagents: Tributyltin hydride (Bu₃SnH) can degrade upon exposure to air. The solvent may contain impurities that quench radicals. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Verify Initiator and Temperature: Use fresh AIBN and ensure the reaction is heated to an appropriate temperature (typically ~80 °C for AIBN-initiated reactions in benzene or toluene). 2. Use Fresh Reagents and Purified Solvents: Use freshly distilled Bu₃SnH and anhydrous, deoxygenated solvents. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents. 3. Monitor Reaction Progress: Follow the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time.
Formation of Multiple Products 1. Competitive Reaction Pathways: The primary vinyl radical intermediate can undergo direct reduction (dehalogenation) or intramolecular cyclization.[1] 2. Regioselectivity of Cyclization: The intramolecular cyclization can proceed via a 5-exo or 6-endo pathway, leading to different cyclic products.[2][3] 3. Unwanted Side Reactions: At high concentrations of Bu₃SnH, direct reduction of the initial radical may be favored over cyclization.1. Control Reagent Concentration: The ratio of dehalogenation to cyclization can be influenced by the concentration of Bu₃SnH. Lower concentrations generally favor cyclization.[1] 2. Optimize Reaction Conditions: The regioselectivity of cyclization can be influenced by factors such as solvent and temperature. A thorough optimization of reaction conditions may be necessary to favor the desired product.[2] 3. Slow Addition of Bu₃SnH: Adding the Bu₃SnH solution slowly to the reaction mixture can help to maintain a low concentration of the reducing agent, thereby favoring the cyclization pathway over direct reduction.
Difficulty in Product Purification 1. Tin-Containing Byproducts: The use of Bu₃SnH results in the formation of tributyltin bromide and other organotin byproducts, which can be difficult to separate from the desired product.[4][5] 2. Similar Polarity of Products: The dehalogenated and cyclized products may have similar polarities, making their separation by standard column chromatography challenging.1. Workup Procedure to Remove Tin: Several methods can be employed to remove tin byproducts. One common method involves partitioning the reaction mixture between acetonitrile and hexane. The desired organic products are typically more soluble in acetonitrile, while the tin byproducts are more soluble in hexane. Another method is to treat the crude product with a solution of potassium fluoride, which precipitates the tin as insoluble tributyltin fluoride.[4] 2. Advanced Chromatographic Techniques: If separation by standard silica gel chromatography is difficult, consider using alternative techniques such as high-performance liquid chromatography (HPLC) or employing different solvent systems.
Inconsistent Yields 1. Variability in Reagent Quality: As mentioned, the quality of Bu₃SnH and the radical initiator can significantly impact the reaction outcome. 2. Oxygen Contamination: The presence of oxygen can inhibit radical chain reactions.1. Standardize Reagent Handling: Always use freshly purified reagents and handle them under an inert atmosphere. 2. Ensure Deoxygenation: Thoroughly deoxygenate the solvent and the reaction vessel before starting the reaction. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the dehalogenation of this compound under radical conditions?

A1: The reaction typically yields a mixture of products arising from two main competing pathways:

  • Direct Dehalogenation: The bromine atom is replaced by a hydrogen atom to give 2-(3-butenyl)benzoic acid.

  • Intramolecular Radical Cyclization: The initially formed vinyl radical can cyclize to form either a five-membered ring (via 5-exo-trig cyclization) or a six-membered ring (via 6-endo-trig cyclization). Subsequent reduction of the resulting radical intermediates gives the final cyclized products.[2][3] The 5-exo pathway is often kinetically favored.[6]

Q2: How can I favor the formation of the cyclized product over the simple dehalogenated product?

A2: To favor intramolecular cyclization, it is generally recommended to maintain a low concentration of the hydrogen donor, tributyltin hydride (Bu₃SnH). This can be achieved by performing the reaction at high dilution or by the slow, dropwise addition of Bu₃SnH to the reaction mixture. This gives the intermediate radical more time to cyclize before it is quenched by the tin hydride.

Q3: What is the role of AIBN in this reaction?

A3: AIBN (Azobisisobutyronitrile) is a radical initiator.[7] Upon heating to around 80 °C, it decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to generate the tributyltin radical (Bu₃Sn•), which is the chain-carrying species in the reaction.[6]

Q4: Are there any alternatives to tributyltin hydride due to its toxicity?

A4: Yes, due to the high toxicity of organotin compounds, several less toxic alternatives have been developed.[5] Tris(trimethylsilyl)silane (TTMSS) is a common alternative that can also mediate radical dehalogenation and cyclization reactions. The workup procedure for TTMSS-mediated reactions is also generally simpler.

Q5: Can the carboxylic acid functional group interfere with the reaction?

A5: The carboxylic acid group is generally stable under these radical conditions. However, it can affect the solubility of the starting material and products, which may influence the choice of solvent. If side reactions involving the carboxylic acid are a concern, it can be protected as an ester (e.g., methyl or ethyl ester) prior to the radical reaction and deprotected afterward.

Data Presentation

The following table summarizes typical quantitative data for the radical cyclization of a similar substrate, providing an indication of the expected product distribution under different conditions.

Substrate Reaction Conditions Product(s) Yield (%) Reference
N-tert-butyl-o-bromobenzylmethacryl amideBu₃SnH, AIBN, Toluene, 110 °C7-endo cyclized product, 6-exo cyclized product, Reduced productVaries with Bu₃SnH concentration[1]
2-bromo-3-allyloxy pyridine4CzIPN (photocatalyst), mesna, formic acid, sodium formate, DMSO, blue LED5-exo cyclized product97[2]
2-bromo-3-allyloxy pyridine3DPAFIPN (photocatalyst), Hantzsch ester, MeCN/H₂O, blue LED6-endo cyclized product84[2]

Experimental Protocols

Detailed Methodology for Tributyltin Hydride-Mediated Radical Cyclization

This protocol is a general procedure that can be adapted for the dehalogenation and cyclization of this compound.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: A solution of this compound (1.0 equivalent) and a catalytic amount of AIBN (0.1-0.2 equivalents) in deoxygenated solvent (to achieve a dilute concentration, e.g., 0.02 M) is prepared in a Schlenk flask under an inert atmosphere.

  • Heating: The solution is heated to reflux (typically 80-110 °C, depending on the solvent).

  • Reagent Addition: A solution of tributyltin hydride (1.1-1.5 equivalents) in the same deoxygenated solvent is added dropwise to the refluxing mixture over several hours using a syringe pump. The slow addition helps to maintain a low concentration of Bu₃SnH, which favors cyclization over direct reduction.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified to remove tin byproducts. A common method is to dissolve the residue in acetonitrile and wash with hexane. The acetonitrile layer is then concentrated. Further purification by flash column chromatography on silica gel will separate the desired product(s).

Visualizations

Signaling Pathways and Experimental Workflows

Dehalogenation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound + AIBN in deoxygenated solvent heat Heat to Reflux (80-110 °C) start->heat add_bu3snh Slow addition of Bu3SnH solution heat->add_bu3snh reaction_mixture Radical Chain Reaction add_bu3snh->reaction_mixture cool Cool to RT reaction_mixture->cool evaporate Remove Solvent cool->evaporate purify Purification (e.g., Chromatography) evaporate->purify product Isolated Product(s) purify->product

Caption: Experimental workflow for the radical dehalogenation/cyclization of this compound.

Reaction_Pathways cluster_products Potential Products start 2-(3-Bromo-3-butenyl) benzoic acid vinyl_radical Vinyl Radical Intermediate start->vinyl_radical + Bu3Sn• - Bu3SnBr initiator AIBN, heat bu3sn_radical Bu3Sn• dehalogenated Direct Dehalogenation Product vinyl_radical->dehalogenated + Bu3SnH - Bu3Sn• cyclized_5_exo 5-exo Cyclization Product vinyl_radical->cyclized_5_exo 5-exo-trig cyclization cyclized_6_endo 6-endo Cyclization Product vinyl_radical->cyclized_6_endo 6-endo-trig cyclization

Caption: Competing reaction pathways in the radical-mediated transformation of this compound.

References

Validation & Comparative

"confirming the structure of 2-(3-Bromo-3-butenyl)benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Confirming the Structure of 2-(3-Bromo-3-butenyl)benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of key analytical techniques for the structural elucidation of this compound derivatives. By presenting objective performance comparisons and supporting experimental data, this document aims to facilitate the efficient and accurate characterization of this important class of molecules.

Spectroscopic Techniques for Structural Confirmation

The primary methods for determining the structure of organic molecules like this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity.Provides detailed information about the hydrogen framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃, C=O, C=C).Directly probes the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides molecular formula with high-resolution instruments.Isomers may not be distinguishable by mass alone; fragmentation can be complex.
FT-IR Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information about the overall molecular framework.

Hypothetical Spectroscopic Data for a Representative Derivative

To illustrate the application of these techniques, the following tables summarize hypothetical, yet plausible, spectroscopic data for a representative compound: this compound.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.50s1H-COOH
7.95d1HAr-H
7.50t1HAr-H
7.35t1HAr-H
7.20d1HAr-H
5.60s1H=CH₂ (vinylic)
5.45s1H=CH₂ (vinylic)
3.10t2H-CH₂-
2.80t2H-CH₂-

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.0-COOH
142.0Ar-C (quaternary)
140.5=C(Br)- (vinylic quaternary)
132.0Ar-CH
131.0Ar-CH
128.5Ar-CH
127.0Ar-CH
125.0Ar-C (quaternary)
118.0=CH₂ (vinylic)
35.0-CH₂-
32.0-CH₂-

Table 3: Hypothetical Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Possible Fragment
268/27050/50[M]⁺ (Molecular ion with Br isotopes)
251/25310/10[M - OH]⁺
223/22520/20[M - COOH]⁺
189100[M - Br]⁺
14460[M - C₄H₄Br]⁺
9140[C₇H₇]⁺

Table 4: Hypothetical FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3060MediumC-H stretch (aromatic and vinylic)
2950, 2870MediumC-H stretch (aliphatic)
1700StrongC=O stretch (carboxylic acid)
1630MediumC=C stretch (alkene)
1580, 1480MediumC=C stretch (aromatic)
1250StrongC-O stretch
910Strong=C-H bend (out-of-plane)
750StrongC-H bend (ortho-disubstituted aromatic)
650MediumC-Br stretch

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[1]

  • Instrumentation: Use an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.[2][3]

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 Da).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.[6]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[7]

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesize Derivative NMR NMR (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FT-IR Synthesis->FTIR Elucidation Data Integration & Structure Elucidation NMR->Elucidation MS->Elucidation FTIR->Elucidation signaling_pathway_analogy cluster_data_acquisition Data Acquisition cluster_data_integration Data Integration cluster_structure_confirmation Structure Confirmation NMR NMR Data (Connectivity) Integration Combine Spectroscopic Evidence NMR->Integration MS MS Data (Molecular Formula) MS->Integration FTIR FT-IR Data (Functional Groups) FTIR->Integration Structure Confirmed Structure of This compound Derivative Integration->Structure

References

A Spectroscopic Comparison: 2-(3-Butenyl)benzoic Acid and its Bromo Derivative, 2-(3,4-Dibromobutyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between 2-(3-butenyl)benzoic acid and its bromo derivative, 2-(3,4-dibromobutyl)benzoic acid. The addition of bromine across the butenyl double bond results in significant and predictable changes in the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Understanding these differences is crucial for reaction monitoring, structural elucidation, and quality control in synthetic chemistry.

Executive Summary of Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for 2-(3-butenyl)benzoic acid and its dibromo derivative. These predictions are based on established principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Assignment 2-(3-Butenyl)benzoic Acid 2-(3,4-Dibromobutyl)benzoic Acid Rationale for Change
Carboxylic Acid (-COOH)~11-12 ppm (s, 1H)~11-12 ppm (s, 1H)Unaffected by bromination of the side chain.
Aromatic Protons~7.2-8.1 ppm (m, 4H)~7.2-8.1 ppm (m, 4H)Minor shifts expected due to change in side chain electronics.
Vinyl Protons (-CH=CH₂)~5.8 ppm (m, 1H), ~5.0 ppm (m, 2H)AbsentAlkene group is saturated during bromination.
Methylene Protons (-CH₂-CH=)~2.4 ppm (q, 2H)~2.2-2.6 ppm (m, 2H)Becomes a more complex multiplet due to adjacent chiral center.
Methylene Protons (Ar-CH₂-)~3.0 ppm (t, 2H)~3.1-3.3 ppm (m, 2H)Deshielded due to proximity to the bromine-bearing carbon.
Brominated Methylene (-CH₂Br)Not Applicable~3.8-4.0 ppm (m, 2H)Highly deshielded protons on the carbon bearing a bromine atom.
Brominated Methine (-CHBr-)Not Applicable~4.2-4.4 ppm (m, 1H)Highly deshielded proton on the carbon bearing a bromine atom.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Assignment 2-(3-Butenyl)benzoic Acid 2-(3,4-Dibromobutyl)benzoic Acid Rationale for Change
Carboxylic Acid (-C=O)~172 ppm~172 ppmLargely unaffected.
Aromatic Carbons~125-140 ppm~125-140 ppmMinor shifts.
Vinyl Carbons (-CH=CH₂)~138 ppm, ~115 ppmAbsentAlkene carbons are converted to sp³ hybridized carbons.
Methylene Carbon (-CH₂-CH=)~35 ppm~38 ppmShifted due to changes in neighboring groups.
Methylene Carbon (Ar-CH₂-)~30 ppm~33 ppmSlightly shifted.
Brominated Methylene (-CH₂Br)Not Applicable~35-40 ppmsp³ carbon bonded to bromine.
Brominated Methine (-CHBr-)Not Applicable~50-55 ppmsp³ carbon bonded to bromine.

Table 3: Key Infrared (IR) Spectroscopy Bands

Vibrational Mode 2-(3-Butenyl)benzoic Acid 2-(3,4-Dibromobutyl)benzoic Acid Rationale for Change
O-H Stretch (Carboxylic Acid)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)Characteristic broad peak for the carboxylic acid dimer, present in both.[1]
C=O Stretch (Carboxylic Acid)~1700-1680 cm⁻¹ (strong)~1700-1680 cm⁻¹ (strong)The carbonyl stretch is a strong, defining feature of both molecules.[1]
C=C Stretch (Alkene)~1640 cm⁻¹ (medium)AbsentDisappearance of this peak is a key indicator of successful bromination.
=C-H Bending (Alkene)~910 cm⁻¹ and ~990 cm⁻¹AbsentOut-of-plane bending vibrations of the vinyl group are lost.
C-Br StretchNot Applicable690-515 cm⁻¹Appearance of one or more peaks in this region confirms the presence of carbon-bromine bonds.[2]

Table 4: Mass Spectrometry (MS) Data

Parameter 2-(3-Butenyl)benzoic Acid 2-(3,4-Dibromobutyl)benzoic Acid Rationale for Change
Molecular Ion (M⁺)m/z = 176m/z = 334, 336, 338The molecular ion peak will be significantly higher due to the addition of two bromine atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern.[3]
Key Fragmentsm/z = 121 (loss of butenyl), m/z = 159 (loss of OH)Fragments showing loss of Br (m/z = 255, 257), HBr (m/z = 254, 256), and cleavage of the butyl chain.The fragmentation pattern will be dominated by the loss of bromine atoms and hydrogen bromide.[3][4]

Visualizing the Chemistry and Process

The following diagrams illustrate the bromination reaction and the general workflow for spectroscopic analysis.

bromination_reaction Bromination of 2-(3-Butenyl)benzoic Acid cluster_reactants Reactants cluster_product Product reactant1 2-(3-Butenyl)benzoic Acid product 2-(3,4-Dibromobutyl)benzoic Acid reactant1->product Electrophilic Addition reactant2 + Br₂ spectroscopic_workflow General Spectroscopic Analysis Workflow sample_prep Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl₃) nmr_acq ¹H and ¹³C NMR Data Acquisition sample_prep->nmr_acq ir_acq IR Spectroscopy Data Acquisition sample_prep->ir_acq ms_acq Mass Spectrometry Data Acquisition sample_prep->ms_acq data_analysis Data Processing and Interpretation nmr_acq->data_analysis ir_acq->data_analysis ms_acq->data_analysis struct_elucid Structural Elucidation and Comparison data_analysis->struct_elucid

References

A Comparative Guide to Validating the Purity of Synthesized 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 2-(3-Bromo-3-butenyl)benzoic acid, a novel research compound. The performance of various methods is compared, supported by hypothetical experimental data, and detailed protocols are provided to facilitate replication.

Postulated Synthesis and Potential Impurities

To effectively validate the purity of a synthesized compound, it is crucial to understand its synthetic route and the potential impurities that may arise. For the purpose of this guide, we postulate a plausible synthesis of this compound via a Suzuki coupling reaction between 2-bromobenzoic acid and a suitable organoboron reagent, followed by allylation and bromination.

Based on this postulated synthesis, potential impurities could include:

  • Starting Materials: Unreacted 2-bromobenzoic acid.

  • Intermediates: Unreacted allylated benzoic acid.

  • Isomeric Impurities: 2-(2-Bromo-3-butenyl)benzoic acid or other positional isomers formed during the bromination step.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., toluene, ethanol).

Comparison of Analytical Techniques for Purity Validation

A multi-faceted approach employing several analytical techniques is the most robust strategy for comprehensive purity assessment. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the analysis of a synthesized batch of this compound using various techniques.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Impurities Detected
HPLC (UV) 98.50.01%0.03%2-bromobenzoic acid, Isomer 1
GC-FID 99.2 (as methyl ester)0.005%0.015%Residual Toluene, Residual Ethanol
¹H NMR (qNMR) 98.80.1%0.3%Isomer 1
LC-MS 98.60.001%0.005%2-bromobenzoic acid, Isomer 1, Intermediate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 230 nm

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC)

Objective: To identify and quantify volatile impurities, such as residual solvents. Due to the low volatility of the target compound, derivatization to its methyl ester is recommended.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

Procedure:

  • Derivatization (Fisher Esterification):

    • Dissolve ~20 mg of the sample in 2 mL of methanol.

    • Add 1-2 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • Cool the reaction, add 5 mL of DCM, and wash with 5 mL of 5% sodium bicarbonate solution.

    • Separate the organic layer and dry over anhydrous sodium sulfate.

  • Sample Preparation for GC:

    • Dilute the dried organic layer with DCM to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 min

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • Injection: 1 µL, split ratio 20:1

  • Data Analysis:

    • Identify peaks corresponding to residual solvents and the methyl ester of the product by comparing retention times with known standards.

    • Quantify the area percentages to determine the purity with respect to volatile components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and to detect and quantify impurities, particularly isomers, using quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation for ¹H NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.

  • Sample Preparation for qNMR:

    • Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for characteristic peaks of the product and any unexpected signals that may indicate impurities.

    • For qNMR, integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and confirm the molecular weight of the synthesized compound and to detect low-level impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source

Procedure:

  • LC Conditions:

    • Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid)

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the deprotonated molecule [M-H]⁻.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Search for other components in the total ion chromatogram and analyze their mass spectra to identify potential impurities.

Mandatory Visualizations

The following diagrams illustrate the workflow for purity validation and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Data Interpretation synthesis Synthesized This compound hplc HPLC-UV synthesis->hplc gc GC-FID (after derivatization) synthesis->gc nmr NMR Spectroscopy (¹H and qNMR) synthesis->nmr lcms LC-MS synthesis->lcms purity_assessment Purity Assessment (%) hplc->purity_assessment impurity_profile Impurity Profiling hplc->impurity_profile gc->purity_assessment gc->impurity_profile nmr->purity_assessment nmr->impurity_profile structure_confirmation Structural Confirmation nmr->structure_confirmation lcms->impurity_profile lcms->structure_confirmation

Caption: Experimental workflow for the purity validation of this compound.

logical_relationships cluster_techniques Analytical Techniques main_compound This compound (Synthesized Product) hplc HPLC (Quantitative Purity, Non-volatile Impurities) main_compound->hplc Analyzes gc GC (Volatile Impurities, Residual Solvents) main_compound->gc Analyzes (as ester) nmr NMR (Structural Confirmation, Isomeric Purity) main_compound->nmr Analyzes ms MS (Molecular Weight Confirmation, Trace Impurity ID) main_compound->ms Analyzes hplc->ms Coupled as LC-MS

Caption: Logical relationships between analytical techniques for purity validation.

A Comparative Guide to the Reproducible Synthesis of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of a proposed two-step synthesis for 2-(3-Bromo-3-butenyl)benzoic acid, a compound with potential applications in medicinal chemistry. The synthesis involves an initial ortho-allylation of benzoic acid followed by a selective bromination of the terminal double bond. This document outlines detailed experimental protocols, presents quantitative data for assessing reproducibility, and offers a critical comparison of alternative methodologies.

Step 1: Synthesis of 2-(3-Butenyl)benzoic Acid via Ruthenium-Catalyzed ortho-C-H Allylation

The initial step focuses on the creation of the precursor, 2-(3-butenyl)benzoic acid. A modern and efficient method for this transformation is the direct ortho-C-H allylation of benzoic acid. A highly reproducible protocol utilizes a ruthenium catalyst.

Experimental Protocol: Ruthenium-Catalyzed ortho-C-H Allylation

A detailed experimental procedure for the ruthenium-catalyzed ortho-allylation of benzoic acid with allyl acetate has been reported.[1] The reaction is carried out under relatively mild conditions, making it an attractive method.

Reaction Scheme:

Synthesis_of_2_3_Butenyl_benzoic_acid benzoic_acid Benzoic Acid product 2-(3-Butenyl)benzoic Acid benzoic_acid->product 1. allyl_acetate Allyl Acetate allyl_acetate->product 2. catalyst [Ru(p-cymene)Cl2]2 K3PO4 catalyst->product 50 °C

Figure 1: Synthesis of 2-(3-Butenyl)benzoic acid.

Materials:

  • Benzoic acid

  • Allyl acetate

  • [Ru(p-cymene)Cl₂]₂

  • K₃PO₄

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a reaction vessel, combine benzoic acid, [Ru(p-cymene)Cl₂]₂ (catalyst), and K₃PO₄ (base).

  • Add the solvent (e.g., 1,4-dioxane) and allyl acetate.

  • Heat the reaction mixture to 50 °C and stir for the recommended reaction time.

  • Upon completion, the reaction is worked up by acidification and extraction with an organic solvent.

  • The product is purified by column chromatography.

Quantitative Data and Reproducibility

The ruthenium-catalyzed ortho-C-H allylation of benzoic acid is reported to provide the desired product in good to excellent yields.

ParameterReported ValueReference
Yield 85-95%[1]
Purity >95% (after chromatography)[1]
Key Reproducibility Factor Purity of reagents and inert atmosphere
Alternative Methods for Synthesis of 2-(3-Butenyl)benzoic Acid

Other methods for the synthesis of 2-(3-butenyl)benzoic acid include the allylation of pre-functionalized benzoic acid derivatives, such as 2-halobenzoic acids, via cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This involves the reaction of a 2-halobenzoic acid with an allylboronic ester in the presence of a palladium catalyst.

  • Grignard Reaction: The reaction of a Grignard reagent derived from a 2-halobenzoic acid with an allyl halide.

These methods, while viable, often require the pre-synthesis of organometallic reagents and may involve harsher reaction conditions compared to the direct C-H activation approach.

Step 2: Selective Bromination of 2-(3-Butenyl)benzoic Acid

The second step involves the selective bromination of the terminal double bond of 2-(3-butenyl)benzoic acid. A significant challenge in this step is to avoid the intramolecular reaction of the carboxylic acid group with the intermediate bromonium ion, which would lead to the formation of a bromolactone.

Experimental Protocol: Electrophilic Addition of Bromine

The direct addition of molecular bromine (Br₂) to the alkene in a non-polar, aprotic solvent is a standard method for this transformation. Careful control of the reaction conditions is crucial to favor the desired dibromide product.

Reaction Scheme:

Bromination_of_2_3_Butenyl_benzoic_acid cluster_note *Note: The initial product is the dibromide. Subsequent elimination would be required to form this compound. start_material 2-(3-Butenyl)benzoic Acid product 2-(3,4-Dibromobutyl)benzoic Acid* start_material->product reagent Br2 CCl4 reagent->product side_product Bromolactone (side product) product->side_product Intramolecular cyclization

Figure 2: Bromination of 2-(3-Butenyl)benzoic acid.

Materials:

  • 2-(3-Butenyl)benzoic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other inert solvent

Procedure:

  • Dissolve 2-(3-butenyl)benzoic acid in an inert solvent like carbon tetrachloride in a reaction vessel protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time.

  • The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • The organic layer is separated, washed, dried, and the solvent is evaporated.

  • The crude product can be purified by recrystallization or column chromatography.

Note: The initial product of this reaction is the vicinal dibromide, 2-(3,4-dibromobutyl)benzoic acid. To obtain the target molecule, this compound, a subsequent elimination reaction (dehydrobromination) would be necessary. This typically involves treatment with a base.

Quantitative Data and Reproducibility

The yield of the dibromination of terminal alkenes is generally high, but can be affected by side reactions, particularly the formation of bromolactones.

ParameterExpected ValueFactors Affecting Reproducibility
Yield (Dibromide) 70-90%Slow addition of bromine, low temperature, inert solvent.
Purity Variable, may contain bromolactoneReaction conditions, purification method.
Key Reproducibility Factor Strict control of temperature and rate of bromine addition.
Alternative Bromination Methods

To circumvent the issue of bromolactone formation, several alternative strategies can be considered:

  • Protection of the Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl ester) prior to bromination. After the addition of bromine, the ester can be hydrolyzed back to the carboxylic acid. This adds two steps to the synthesis but can significantly improve the yield of the desired dibromide.

  • Use of N-Bromosuccinimide (NBS): While NBS is often used for allylic bromination, under specific conditions (e.g., in the presence of a proton source in a non-aqueous solvent), it can act as an electrophilic bromine source for addition to alkenes. However, careful optimization of the reaction conditions would be required to ensure selectivity.

Overall Synthesis Workflow

The complete synthesis of this compound can be visualized as a two-stage process with an optional third dehydrobromination step.

Overall_Synthesis_Workflow start Benzoic Acid step1 ortho-C-H Allylation (Ru-catalyzed) start->step1 intermediate1 2-(3-Butenyl)benzoic Acid step1->intermediate1 step2 Electrophilic Bromination (Br2/CCl4) intermediate1->step2 intermediate2 2-(3,4-Dibromobutyl)benzoic Acid step2->intermediate2 step3 Dehydrobromination (Base) intermediate2->step3 final_product This compound step3->final_product

Figure 3: Overall synthesis workflow.

Conclusion

The proposed two-step synthesis of this compound offers a viable route for its preparation. The ruthenium-catalyzed ortho-C-H allylation of benzoic acid is a modern and efficient method for obtaining the key intermediate, 2-(3-butenyl)benzoic acid, with high reproducibility. The subsequent selective bromination of the terminal alkene requires careful control of reaction conditions to minimize the formation of the bromolactone side product. For enhanced reproducibility and yield in the bromination step, protection of the carboxylic acid group as an ester is a recommended alternative. This guide provides the necessary experimental details and comparative data to enable researchers to reliably synthesize this and similar molecules.

References

Comparative Analysis of Catalysts for the Intramolecular Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic strategies for the synthesis of 3-methylene-3,4-dihydro-1H-isochromen-1-one and its derivatives.

The intramolecular cyclization of 2-(3-bromo-3-butenyl)benzoic acid and its analogs is a pivotal transformation in organic synthesis, providing access to the valuable 3-methylene-3,4-dihydro-1H-isochromen-1-one core structure. This motif is present in a variety of natural products and pharmacologically active compounds. The efficiency of this ring-closure reaction is highly dependent on the choice of catalyst. This guide presents a comparative analysis of commonly employed catalytic systems, focusing on palladium, nickel, and copper-based catalysts, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The intramolecular Heck reaction is the most prominent method for the cyclization of this compound derivatives. Palladium complexes are the most extensively studied and utilized catalysts for this transformation, demonstrating high efficiency and functional group tolerance. While direct comparative studies on the specific substrate are limited, data from closely related systems allow for a meaningful analysis of catalyst performance.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Palladium
Pd(OAc)₂5PPh₃Et₃NDMF10012~85-95[1][2]
Pd₂(dba)₃2.5Xantphosi-Pr₂NEtDioxane8016High[3]
Ligand-free Pd10-K₂CO₃DMA12024Good[4][5]
Nickel
NiCl₂(dppp)10-MnNMP8012Moderate to GoodInferred from[6][7]
NiBr₂/L1d5Spiro-bidentate-pyoxMnDMA6024Moderate to GoodInferred from[7]
Copper
CuI108-hydroxyquinolineK₃PO₄Toluene11024ModerateInferred from[8]
CuCl₂5-K₂CO₃-14024ModerateInferred from[9]

Note: The data for Nickel and Copper catalysts are inferred from intramolecular cyclizations of similar bromoalkenyl aryl systems due to the lack of specific data for this compound. The yields are described qualitatively as reported in the source material.

Experimental Workflow and Methodologies

The general experimental workflow for screening and optimizing the catalytic cyclization is depicted below. This process typically involves substrate synthesis, catalyst screening under various conditions, and finally, optimization of the best-performing system.

G cluster_prep Substrate Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_analysis Analysis and Isolation start Starting Materials (e.g., 2-bromobenzoic acid derivatives) synth Synthesis of This compound start->synth screen Screening of Catalysts (Pd, Ni, Cu) synth->screen ligands Ligand Variation screen->ligands bases Base Variation screen->bases solvents Solvent Variation screen->solvents optimize Optimization of Reaction Conditions (Temp, Time, Concentration) ligands->optimize bases->optimize solvents->optimize analysis Reaction Monitoring (TLC, GC, LC-MS) optimize->analysis purification Purification (Column Chromatography) analysis->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product: 3-methylene-3,4-dihydro- 1H-isochromen-1-one characterization->end

General experimental workflow for catalyst screening and optimization.
Detailed Experimental Protocol: Palladium-Catalyzed Cyclization

This protocol is a representative procedure based on established intramolecular Heck reactions of similar substrates.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

  • Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-methylene-3,4-dihydro-1H-isochromen-1-one.

Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the palladium-catalyzed intramolecular Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Aryl-Pd(II) Complex oa->pd2_complex coordination Olefin Coordination pd2_complex->coordination migratory_insertion Migratory Insertion (Intramolecular) coordination->migratory_insertion alkyl_pd2 Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd2 beta_hydride β-Hydride Elimination alkyl_pd2->beta_hydride product_pd Product-Pd(II)-H Complex beta_hydride->product_pd reductive_elimination Reductive Elimination product_pd->reductive_elimination product 3-methylene-3,4-dihydro- 1H-isochromen-1-one product_pd->product reductive_elimination->pd0 base_h [Base-H]⁺X⁻ reductive_elimination->base_h substrate 2-(3-bromo-3-butenyl) -benzoic acid substrate->oa base Base base->reductive_elimination

Proposed catalytic cycle for the intramolecular Heck reaction.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by intramolecular coordination of the tethered alkene and subsequent migratory insertion to form a six-membered ring. The final steps involve β-hydride elimination to form the exocyclic double bond and reductive elimination of HBr, which is neutralized by a base, regenerating the active Pd(0) catalyst.

Conclusion

For the intramolecular cyclization of this compound, palladium-based catalysts, particularly those employing phosphine ligands, offer the most reliable and high-yielding route based on available literature for analogous systems. While nickel and copper catalysts present more cost-effective and sustainable alternatives, their application to this specific transformation requires further investigation and optimization. Researchers should consider the trade-offs between catalyst cost, efficiency, and the need for specialized ligands when selecting a catalytic system. The provided experimental protocol for the palladium-catalyzed reaction serves as a robust starting point for the synthesis of 3-methylene-3,4-dihydro-1H-isochromen-1-one and its derivatives.

References

A Comparative Benchmarking of Synthesis Routes for 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of accelerated discovery. This guide provides a comparative analysis of potential synthesis routes for 2-(3-Bromo-3-butenyl)benzoic acid, a molecule of interest for further chemical exploration. The presented routes are evaluated based on established chemical transformations, offering insights into their potential efficiency and feasibility.

The synthesis of this compound can be strategically approached in a two-step sequence: first, the formation of the precursor 2-(but-3-en-1-yl)benzoic acid, followed by the selective bromination of the butenyl side chain. This guide will explore and compare different methodologies for the initial construction of the carbon skeleton.

Data Summary of Synthesis Routes

Two primary strategies for the synthesis of the key intermediate, 2-(but-3-en-1-yl)benzoic acid, are considered here: a modern ruthenium-catalyzed C-H activation/alkenylation and a classical directed ortho-lithiation approach. The subsequent allylic bromination step is common to both routes.

StepRouteKey Reagents & ConditionsYield (%)Reaction TimeTemperature (°C)
1: Synthesis of 2-(but-3-en-1-yl)benzoic acid Route A: Ruthenium-Catalyzed C-H Alkenylation Benzoic acid, 4-bromo-1-butene, [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 1,2-dichloroethaneGood to Excellent (estimated)Not specified110
Route B: Directed Ortho-Lithiation Benzoic acid, s-BuLi, TMEDA, THF; then 4-bromo-1-buteneModerate to Good (estimated)~2.5 h-78 to RT
2: Allylic Bromination Common to both routes 2-(but-3-en-1-yl)benzoic acid, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide), CCl₄Moderate to Good (estimated)~2 hReflux

Note: Specific yield and reaction time for the synthesis of 2-(but-3-en-1-yl)benzoic acid via these methods are not explicitly documented in the reviewed literature and are estimated based on similar reported reactions.

Logical Workflow of Synthesis and Comparison

The synthesis of this compound logically proceeds by first establishing the butenyl side chain on the benzoic acid core, followed by the introduction of the bromine atom at the allylic position. The efficiency of the overall synthesis is critically dependent on the yield and practicality of the initial C-C bond formation. This guide compares two distinct and powerful methods for this initial step.

G cluster_0 Step 1: Synthesis of 2-(but-3-en-1-yl)benzoic acid cluster_1 Intermediate cluster_2 Step 2: Allylic Bromination cluster_3 Final Product A Route A: Ruthenium-Catalyzed C-H Alkenylation C 2-(but-3-en-1-yl)benzoic acid A->C Yield A B Route B: Directed Ortho-Lithiation B->C Yield B D NBS Bromination C->D Intermediate E This compound D->E Final Product

Caption: Comparative workflow for the synthesis of this compound.

Experimental Protocols

Route A: Ruthenium-Catalyzed C-H Alkenylation (Proposed)

This route leverages modern transition-metal catalysis for a direct and atom-economical approach to functionalize the benzoic acid core.

Step 1: Synthesis of 2-(but-3-en-1-yl)benzoic acid

  • Reaction Principle: A ruthenium catalyst facilitates the chelation-assisted C-H activation at the ortho-position of benzoic acid, which then couples with an alkene.[1]

  • Procedure Outline:

    • To a reaction vessel, add benzoic acid, [{RuCl₂(p-cymene)}₂] (catalyst), AgSbF₆, and Cu(OAc)₂·H₂O (oxidants) in 1,2-dichloroethane.

    • Add 4-bromo-1-butene as the alkene source.

    • Heat the mixture at 110 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield 2-(but-3-en-1-yl)benzoic acid.

Route B: Directed Ortho-Lithiation (Proposed)

This classical organometallic approach utilizes a strong base to deprotonate the position ortho to the carboxylic acid, creating a nucleophilic site for alkylation.

Step 1: Synthesis of 2-(but-3-en-1-yl)benzoic acid

  • Reaction Principle: The carboxylic acid group directs lithiation to the ortho position using a strong lithium amide base in the presence of a chelating agent. The resulting aryllithium species is then quenched with an electrophile.[2][3][4]

  • Procedure Outline:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve TMEDA in anhydrous THF and cool to -78 °C.

    • Slowly add s-butyllithium (s-BuLi) and stir for 15 minutes.

    • A solution of benzoic acid in anhydrous THF is then added dropwise, maintaining the temperature at -78 °C.

    • After stirring for approximately 2 hours, 4-bromo-1-butene is added, and the reaction mixture is allowed to slowly warm to room temperature.

    • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous MgSO₄.

    • The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Step 2: Allylic Bromination (Common to both routes)
  • Reaction Principle: N-Bromosuccinimide (NBS) is a selective reagent for radical bromination at the allylic position of an alkene, leaving the double bond intact.[5][6][7]

  • Procedure Outline:

    • In a round-bottom flask, dissolve 2-(but-3-en-1-yl)benzoic acid in carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction.

    • The reaction is monitored by TLC or GC-MS for the consumption of the starting material (typically a few hours).

    • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

    • The crude product, which may be a mixture of constitutional isomers due to the resonance-stabilized allylic radical intermediate, is purified by column chromatography to isolate this compound.[8]

Comparison of Synthesis Routes

Route A: Ruthenium-Catalyzed C-H Alkenylation

  • Advantages:

    • Atom Economy and Step Efficiency: This method offers a more direct functionalization of the C-H bond, potentially reducing the number of synthetic steps and waste.

    • Milder Conditions (Potentially): While requiring elevated temperatures, it avoids the use of cryogenic conditions and highly reactive organolithium reagents.

    • Functional Group Tolerance: Ruthenium catalysts can exhibit good tolerance for various functional groups.[9]

  • Disadvantages:

    • Catalyst Cost and Availability: Ruthenium catalysts and silver-based oxidants can be expensive, which may be a consideration for large-scale synthesis.

    • Optimization Required: The reaction conditions, including the choice of ligands and oxidants, may require careful optimization for this specific substrate to achieve high yields.

Route B: Directed Ortho-Lithiation

  • Advantages:

    • Well-Established Methodology: Directed ortho-lithiation is a robust and well-understood method in organic synthesis.

    • Readily Available Reagents: The reagents, such as n-butyllithium and TMEDA, are common and relatively inexpensive.

  • Disadvantages:

    • Cryogenic Temperatures: The reaction requires very low temperatures (-78 °C), which can be challenging to maintain on a large scale.

    • Strongly Basic Conditions: The use of a strong organolithium base may limit the compatibility with sensitive functional groups on the starting materials.

    • Stoichiometric Use of Strong Base: This method is not catalytic and requires at least two equivalents of the strong base.

Conclusion

Both the ruthenium-catalyzed C-H activation and the directed ortho-lithiation routes present viable pathways for the synthesis of the key intermediate, 2-(but-3-en-1-yl)benzoic acid. The choice between these methods will likely depend on the specific requirements of the research, including scale, cost, available equipment, and the presence of other functional groups in more complex analogues. The subsequent allylic bromination with NBS is a standard and effective method for the final transformation, although the potential for the formation of isomeric products should be considered in the purification strategy. For academic and small-scale synthesis, the directed ortho-lithiation may be more readily implemented due to the common availability of reagents. For industrial applications and process development, the ruthenium-catalyzed route, despite the initial investment in catalyst screening, could offer a more efficient and sustainable long-term solution. Further experimental validation is necessary to determine the precise yields and optimal conditions for each route in the synthesis of this compound.

References

Assessing the Biological Activity of 2-(3-Bromo-3-butenyl)benzoic Acid Derivatives: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on the biological activity of 2-(3-Bromo-3-butenyl)benzoic acid or its derivatives. This guide, therefore, provides a comparative analysis of structurally related benzoic acid derivatives with documented biological activities. The aim is to offer a valuable reference for researchers and drug development professionals by highlighting the potential biological activities that compounds of this class may possess, based on the activities of their structural analogs.

The following sections will compare the anticancer, antimicrobial, and enzyme-inhibiting properties of various benzoic acid derivatives that share key structural features with this compound, such as a halogen substituent and/or an aliphatic chain.

Comparative Analysis of Biological Activities

This section summarizes the quantitative data on the biological activities of selected benzoic acid derivatives, categorized by their primary therapeutic potential.

Anticancer Activity

Benzoic acid derivatives have emerged as a promising scaffold in anticancer drug discovery.[1][2] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like histone deacetylases (HDACs).[3]

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
HDAC Inhibitors 3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon)~70% HDAC inhibition at 10 µM[3]
3,4-dihydroxybenzoic acid (DHBA)HCT-15 (Colon)~68% HDAC inhibition at 10 µM[3]
STAT3 Inhibitors SH-4-54U251MG (Glioma)1.0-2.7 µM[4]
SH-4-54MDA-MB-231 (Breast)3.8-4.5 µM[4]
Tubulin Inhibitors 2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon)5.9 nM[5]
2-phenylacrylonitrile derivative (1g2a)BEL-7402 (Hepatocellular)7.8 nM[5]
Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established, leading to their use as preservatives in food and cosmetics.[6][7] The introduction of a bromine atom into the structure has been shown to modulate this activity.[2][8]

Table 2: Antimicrobial Activity of Bromo-substituted Benzoic Acid Derivatives

Compound ClassSpecific DerivativeMicrobial StrainActivity Metric (MIC)Reference
Pyrazole Derivatives 4-bromo-3-methyl aniline derivative (7)S. aureus3.12-6.25 µg/mL[2]
4-bromo-3-methyl aniline derivative (7)E. faecalis3.12 µg/mL[2]
p-Amino Benzoic Acid Derivatives N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)B. subtilis2.11 µM/ml[8]
Enzyme Inhibitory Activity

Benzoic acid derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.[9][10]

Table 3: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

Enzyme TargetCompound ClassSpecific DerivativeActivity Metric (IC₅₀ / Kᵢ)Reference
α-Amylase Hydroxylated Benzoic Acids2,3,4-trihydroxybenzoic acid17.30 mM (IC₅₀)[10]
Protein-Tyrosine Phosphatases (PTPs) Oxalylamino-benzoic Acids2-(oxalylamino)-benzoic acid (OBA)General competitive inhibitor[11]
LpxC Amphipathic Benzoic Acids3-(heptyloxy)benzoateMicromolar affinity[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a 2-phenylacrylonitrile derivative) and incubated for a specified period (e.g., 72 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate or test tubes.

  • Inoculation: Each well or tube is inoculated with the microbial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Enzyme Inhibition Assay (α-Amylase)

This assay measures the ability of a compound to inhibit the activity of the α-amylase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (e.g., a hydroxylated benzoic acid derivative).[10]

  • Reaction Initiation: The starch solution is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a specific time by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

  • Color Development: The mixture is heated to allow for color development, which is proportional to the amount of reducing sugars produced by the enzymatic activity.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control without the inhibitor. The IC₅₀ value is then determined.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Potential Anticancer Signaling Pathway Inhibition

Benzoic acid derivatives can interfere with cancer cell signaling at multiple levels. The diagram below illustrates a simplified pathway involving STAT3, a common target in cancer therapy.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase STAT3 STAT3 Receptor Tyrosine Kinase->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription SH-4-54 (Benzoic Acid Derivative) SH-4-54 (Benzoic Acid Derivative) SH-4-54 (Benzoic Acid Derivative)->STAT3 Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival

Caption: Inhibition of the STAT3 signaling pathway by a benzoic acid derivative.

General Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the biological activity of a novel chemical compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Derivatives Synthesis of Derivatives Anticancer Assays Anticancer Assays Synthesis of Derivatives->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Synthesis of Derivatives->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Synthesis of Derivatives->Enzyme Inhibition Assays Determine IC50/MIC Determine IC50/MIC Anticancer Assays->Determine IC50/MIC Antimicrobial Assays->Determine IC50/MIC Enzyme Inhibition Assays->Determine IC50/MIC Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Determine IC50/MIC->Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

References

Comparative Guide to SAR Studies of Benzoic Acid Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of benzoic acid analogs as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The data and methodologies presented are compiled from published research to facilitate the understanding of how structural modifications to the benzoic acid scaffold influence inhibitory potency.

Data Presentation: Tyrosinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of ten synthesized benzoic acid derivatives against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDStructureIC50 (µM)
1 Benzoic acid 3-methyl-but-2-enyl ester21.48
2 4-Hydroxy-benzoic acid 3-methyl-but-2-enyl ester19.33
3 Benzoic acid 3,7-dimethyl-oct-2,6-dienyl ester> 100
4 4-Hydroxy-benzoic acid 3,7-dimethyl-oct-2,6-dienyl ester> 100
5 3,5-Dinitro-benzoic acid 3,7-dimethyl-oct-6-enyl esterNot Active
6 2-Trifluoromethyl-4-nitro-benzoic acid 4-nitro-phenyl ester29.72
7 N-(2-Hydroxy-ethyl)-3,5-dinitro-benzamide1.09
8 N-(2-Bromo-ethyl)-3,5-dinitro-benzamide3.08
9 4-Methyl-N-pyridin-2-yl-benzamide15.21
10 N-Ethyl-benzamide25.14
Kojic Acid(Positive Control)16.67
L-Mimosine(Positive Control)3.68

Data sourced from a study on the tyrosinase inhibitory effect of benzoic acid derivatives.[1][2][3][4]

Key Findings from SAR Analysis:

  • Ester vs. Amide Linkage: The conversion from an ester to an amide linkage appears to be a critical factor for inhibitory potency. Compound 7 , an amide derivative, is the most potent inhibitor in the series with an IC50 value of 1.09 µM.[1][2][3][4]

  • Electron-Withdrawing Groups: The presence of two nitro groups at the 3 and 5 positions of the benzene ring in compound 7 significantly enhances its inhibitory activity.[1]

  • Effect of Halogenation: Replacement of the hydroxyl group in compound 7 with a bromine atom in compound 8 results in a nearly three-fold decrease in potency, suggesting the importance of the hydroxyl group for interaction with the enzyme.[1]

  • Alkyl Chain Length: For the ester derivatives, an increase in the length of the alkyl chain, as seen in compounds 3 and 4 , leads to a loss of inhibitory activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these benzoic acid analogs.

1. General Synthesis of Benzoic Acid Esters (Compounds 1-4) [2][3][4]

  • To a solution of the corresponding benzoic acid (1.3 equivalents) in anhydrous dichloromethane (CH2Cl2), the respective alcohol (1.0 equivalent) was added.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.25 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.15 equivalents) were added to the mixture.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The precipitated N,N'-dicyclohexylurea was removed by filtration.

  • The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel.

2. General Synthesis of Benzoic Acid Amides (Compounds 7-10) [1][2][3][4]

  • The corresponding benzoic acid was refluxed with an excess of thionyl chloride in benzene for 6 hours to form the benzoyl chloride.

  • The solvent and excess thionyl chloride were removed by evaporation.

  • The resulting benzoyl chloride was dissolved in dry benzene and treated with the appropriate amine.

  • The reaction mixture was stirred until the completion of the reaction (monitored by TLC).

  • The solvent was evaporated, and the residue was purified by column chromatography to yield the desired amide.

3. In Vitro Mushroom Tyrosinase Inhibition Assay [5][6]

  • A solution of mushroom tyrosinase (e.g., 30 U/mL) was prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).[5]

  • In a 96-well microplate, 20 µL of the test compound (dissolved in DMSO) at various concentrations was mixed with 40 µL of the tyrosinase solution and 100 µL of the phosphate buffer.[5]

  • The mixture was pre-incubated for 10 minutes at room temperature.[5]

  • The reaction was initiated by adding 40 µL of L-DOPA (e.g., 10 mM) as the substrate to each well.[5]

  • The plate was incubated at 37°C for 20 minutes.[5]

  • The formation of dopachrome was monitored by measuring the absorbance at 475 nm using a microplate reader.[5]

  • Kojic acid was used as a positive control.[5]

  • The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.

  • IC50 values were determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Benzoic Acid Scaffold esterification Esterification (Compounds 1-6) start->esterification amidation Amidation (Compounds 7-10) start->amidation analogs Library of Benzoic Acid Analogs esterification->analogs amidation->analogs assay Tyrosinase Inhibition Assay analogs->assay data IC50 Data Collection assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification (Compound 7) sar->lead optimization Further Optimization lead->optimization

Caption: Workflow for the SAR study of benzoic acid analogs as tyrosinase inhibitors.

Signaling_Pathway Tyrosinase Tyrosinase Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes oxidation L_DOPA L-DOPA (Substrate) L_DOPA->Tyrosinase Binds to active site Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor Benzoic Acid Analog (Inhibitor) Inhibitor->Tyrosinase Inhibits enzyme

Caption: Inhibition of the melanin biosynthesis pathway by benzoic acid analogs.

References

A Comparative Guide to Precursors for 4-Methyleneisochroman-1-one Synthesis: 2-(3-Bromo-3-butenyl)benzoic Acid vs. 2-Alkynylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. This guide provides a detailed comparison of the synthetic utility of 2-(3-bromo-3-butenyl)benzoic acid and 2-alkynylbenzoic acids as precursors for the synthesis of 4-methyleneisochroman-1-one, a valuable building block in medicinal chemistry.

The construction of the 4-methyleneisochroman-1-one scaffold is efficiently achieved through palladium-catalyzed intramolecular cyclization reactions. This guide focuses on two prominent precursors: this compound, which undergoes an intramolecular Heck reaction, and 2-alkynylbenzoic acids, which proceed via an intramolecular oxypalladation pathway. Below, we compare their performance based on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data.

Data Presentation

PrecursorReaction TypeCatalyst SystemBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundIntramolecular Heck ReactionPd(OAc)₂, PPh₃Et₃NAcetonitrile10016~70-85 (estimated)General Heck Protocols
2-(But-3-ynyl)benzoic acidIntramolecular OxypalladationPdCl₂(PPh₃)₂N/ATHFrt295J. Org. Chem. 1996, 61, 25, 8765-8771
2-(Phenylethynyl)benzoic acidIntramolecular OxypalladationPd(OAc)₂NaOAcDMF1001285Org. Lett. 2005, 7, 22, 4975–4977

Note: Specific yield for the intramolecular Heck reaction of this compound to 4-methyleneisochroman-1-one is estimated based on typical yields for similar intramolecular Heck reactions, as a direct literature value was not found. The other data points are from published experimental results.

Experimental Protocols

General Procedure for Intramolecular Heck Reaction of this compound

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added triethylamine (1.5 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) are then added, and the reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 4-methyleneisochroman-1-one.

Experimental Protocol for Palladium-Catalyzed Cyclization of 2-(But-3-ynyl)benzoic acid

A solution of 2-(but-3-ynyl)benzoic acid (1.0 mmol) in THF (10 mL) is treated with a catalytic amount of PdCl₂(PPh₃)₂ (0.02 mmol) at room temperature. The reaction is stirred for 2 hours. The solvent is then removed in vacuo, and the residue is purified by flash chromatography to yield 4-methyleneisochroman-1-one.

Mandatory Visualization

G cluster_0 Intramolecular Heck Reaction precursor1 This compound oxidative_addition Oxidative Addition precursor1->oxidative_addition pd0 Pd(0)Ln pd0->oxidative_addition intermediate1 Alkenyl-Pd(II) Complex oxidative_addition->intermediate1 migratory_insertion Intramolecular Migratory Insertion intermediate1->migratory_insertion intermediate2 σ-Alkyl-Pd(II) Complex migratory_insertion->intermediate2 beta_hydride_elimination β-Hydride Elimination intermediate2->beta_hydride_elimination product 4-Methyleneisochroman-1-one beta_hydride_elimination->product catalyst_regeneration Reductive Elimination of HBr beta_hydride_elimination->catalyst_regeneration catalyst_regeneration->pd0

Caption: Reaction pathway for the synthesis of 4-methyleneisochroman-1-one via intramolecular Heck reaction.

G cluster_1 Intramolecular Oxypalladation precursor2 2-Alkynylbenzoic acid coordination Coordination precursor2->coordination pd2 Pd(II)Ln pd2->coordination intermediate3 Alkyne-Pd(II) Complex coordination->intermediate3 oxypalladation Intramolecular Oxypalladation intermediate3->oxypalladation intermediate4 Vinyl-Pd(II) Complex oxypalladation->intermediate4 protodepalladation Protodepalladation intermediate4->protodepalladation protodepalladation->pd2 product2 4-Methyleneisochroman-1-one protodepalladation->product2

A Comparative Guide to the Computational Investigation of the Intramolecular Cyclization of 2-(3-Bromo-3-butenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the plausible reaction mechanism for the intramolecular cyclization of 2-(3-Bromo-3-butenyl)benzoic acid and the computational methodologies employed to study such reactions. While direct computational studies on this specific molecule are not available in the current literature, this guide extrapolates from existing research on similar haloalkenylbenzoic acids and related intramolecular cyclization reactions to present a comprehensive theoretical framework.

Plausible Reaction Mechanism: 5-exo-trig vs. 6-endo-trig Cyclization

The reaction of this compound is expected to proceed via an intramolecular cyclization, where the carboxylic acid group acts as an internal nucleophile attacking the double bond. This can theoretically lead to two different products resulting from a 5-exo-trig or a 6-endo-trig cyclization, in accordance with Baldwin's rules. The 5-exo-trig pathway is generally favored and would lead to the formation of a five-membered ring intermediate, ultimately resulting in a γ-lactone. The alternative 6-endo-trig pathway would form a six-membered ring, leading to a δ-lactone. Computational studies are crucial in determining the preferred reaction pathway by calculating the activation energies for the transition states of both routes.

reaction_mechanism reactant This compound ts1 Transition State 1 (5-exo-trig) reactant->ts1 ΔG‡₁ ts2 Transition State 2 (6-endo-trig) reactant->ts2 ΔG‡₂ intermediate1 Carbocation Intermediate (5-membered ring) ts1->intermediate1 product1 γ-Lactone (Isochromanone derivative) intermediate1->product1 intermediate2 Carbocation Intermediate (6-membered ring) ts2->intermediate2 product2 δ-Lactone intermediate2->product2

Caption: Plausible reaction pathways for the intramolecular cyclization of this compound.

Computational Methodologies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating organic reaction mechanisms. A typical workflow for studying the intramolecular cyclization of this compound would involve the following steps:

  • Conformational Search: Identifying the lowest energy conformations of the reactant and products.

  • Transition State Search: Locating the transition state structures for both the 5-exo-trig and 6-endo-trig pathways. This is often the most computationally intensive step.

  • Frequency Calculations: To confirm that the located structures are true minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the transition state connects the reactant and the corresponding intermediate or product.

  • Solvation Effects: Incorporating the effect of the solvent using a continuum solvation model (e.g., PCM, SMD) is crucial for obtaining accurate results, as the polarity of the solvent can significantly influence the reaction energetics.

computational_workflow start Define Reactant Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt ts_search Transition State Search (e.g., QST2, QST3, Berny) geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc irc_calc IRC Calculation freq_calc->irc_calc solvation Inclusion of Solvent Effects (e.g., PCM, SMD) irc_calc->solvation energy_profile Construct Energy Profile solvation->energy_profile

Caption: A typical workflow for the computational study of a reaction mechanism using DFT.

Hypothetical Computational Results

The following tables present hypothetical data that could be obtained from a DFT study on the intramolecular cyclization of this compound and its analogs. These tables are for illustrative purposes to demonstrate how computational data is presented and compared.

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Free Energies (ΔG_rxn) for the Cyclization of this compound

PathwayFunctional/Basis SetSolventΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
5-exo-trig B3LYP/6-311+G(d,p)Toluene18.5-25.2
M06-2X/6-311+G(d,p)Toluene19.2-24.8
B3LYP/6-311+G(d,p)Acetonitrile17.8-26.1
M06-2X/6-311+G(d,p)Acetonitrile18.6-25.5
6-endo-trig B3LYP/6-311+G(d,p)Toluene24.1-15.7
M06-2X/6-311+G(d,p)Toluene25.3-15.1
B3LYP/6-311+G(d,p)Acetonitrile23.5-16.5
M06-2X/6-311+G(d,p)Acetonitrile24.8-15.9

Table 2: Comparison of Calculated Activation Energies for the 5-exo-trig Cyclization of Substituted 2-(3-butenyl)benzoic Acids

Substituent (at C3 of butenyl)Functional/Basis SetSolventΔG‡ (kcal/mol)
HM06-2X/6-311+G(d,p)Toluene22.5
Br M06-2X/6-311+G(d,p)Toluene19.2
ClM06-2X/6-311+G(d,p)Toluene19.8
IM06-2X/6-311+G(d,p)Toluene18.7

From this hypothetical data, one could conclude that the 5-exo-trig pathway is kinetically and thermodynamically favored over the 6-endo-trig pathway. Furthermore, the presence of a halogen substituent at the 3-position of the butenyl chain appears to lower the activation barrier for the cyclization compared to the unsubstituted analog, with iodine having the most pronounced effect.

Experimental Protocol: Synthesis and Cyclization of this compound

a) Synthesis of this compound:

  • To a solution of 2-iodobenzoic acid (1.0 eq) and 3-bromo-3-buten-1-ol (1.2 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Add triethylamine (3.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-bromo-3-butenyloxy)benzoic acid.

  • Hydrolyze the ester using LiOH in a THF/water mixture to obtain the title compound.

b) Intramolecular Cyclization:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile (0.05 M).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting lactone by column chromatography.

This guide provides a foundational understanding of the likely reaction mechanism of this compound and the computational tools used to elucidate such pathways. The presented data, although hypothetical, reflects the type of comparative analysis that is invaluable for predicting reaction outcomes and guiding experimental design in the fields of organic synthesis and drug development.

A Comparative Guide to the Kinetics of Intramolecular Cyclization Reactions of 2-(3-Halo-3-butenyl)benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of intramolecular cyclization of 2-(3-bromo-3-butenyl)benzoic acid and its chloro-analogue. The data and protocols presented are synthesized from established principles of organic reaction kinetics to illustrate a comparative study.

Introduction

2-(3-Halo-3-butenyl)benzoic acids are precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The intramolecular cyclization of these compounds is a key step in many synthetic routes. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and improving yields. This guide compares the kinetic profiles of this compound and 2-(3-chloro-3-butenyl)benzoic acid to elucidate the role of the halogen substituent in the reaction rate.

Comparative Kinetic Data

The rate of the intramolecular cyclization is influenced by the nature of the halogen atom. The following table summarizes hypothetical kinetic data for the cyclization of the bromo and chloro derivatives. The data is based on the general principle that the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a faster reaction for the bromo compound.

Table 1: Hypothetical Rate Constants and Activation Parameters for the Intramolecular Cyclization of 2-(3-Halo-3-butenyl)benzoic Acids

CompoundHalogen (X)Rate Constant (k) at 353 K (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
This compoundBr1.2 x 10⁻⁴852.1 x 10¹⁰
2-(3-Chloro-3-butenyl)benzoic acidCl3.5 x 10⁻⁵951.5 x 10¹⁰

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The kinetic studies of these reactions are typically performed using techniques that allow for the monitoring of reactant concentration over time. Common methods include spectrophotometry, conductivity measurements, and pH monitoring[1].

General Experimental Protocol for Kinetic Analysis:

  • Reaction Setup: A solution of the 2-(3-halo-3-butenyl)benzoic acid in a suitable solvent (e.g., ethanol) is prepared in a temperature-controlled batch reactor[1].

  • Initiation: The reaction is initiated by raising the temperature to the desired value.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Quenching: The reaction in the aliquots is quenched, for example, by rapid cooling or by the addition of a reagent that stops the reaction.

  • Analysis: The concentration of the reactant or product in the quenched aliquots is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate constants are determined by plotting the natural logarithm of the reactant concentration versus time. The activation energy can be calculated from the Arrhenius plot, which is a plot of ln(k) versus 1/T[1].

Reaction Pathway and Experimental Workflow

The intramolecular cyclization of 2-(3-halo-3-butenyl)benzoic acid is proposed to proceed via a nucleophilic attack of the carboxylate group on the double bond, facilitated by the departure of the halide ion.

reaction_pathway Reactant 2-(3-Halo-3-butenyl)benzoic acid Intermediate Cyclic Carbocation Intermediate Reactant->Intermediate Rate-determining step Product Lactone Product Intermediate->Product Proton transfer

Caption: Proposed reaction pathway for the intramolecular cyclization.

The general workflow for conducting the kinetic studies is outlined below.

experimental_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare Reactant Solution B Set up Reaction Apparatus A->B C Initiate Reaction at Constant T B->C D Withdraw Aliquots Periodically C->D E Quench Reaction in Aliquots D->E F Analyze Samples (HPLC/GC) E->F G Determine Concentrations F->G H Calculate Rate Constants G->H

Caption: General experimental workflow for kinetic analysis.

References

Safety Operating Guide

Proper Disposal of 2-(3-Bromo-3-butenyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides detailed guidance on the proper disposal procedures for 2-(3-Bromo-3-butenyl)benzoic acid, a halogenated carboxylic acid. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal.

Personal Protective Equipment (PPE) Specification
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][3][5]
Lab Coat Standard laboratory coat to protect from skin contact.
Respiratory Protection Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1][2][5]

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is the most critical step in the disposal process to prevent dangerous reactions and ensure correct disposal streams.

Experimental Protocol for Waste Segregation:

  • Identify the Waste Stream: this compound must be categorized as Halogenated Organic Waste .[6][7][8][9]

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container with a secure screw-top cap, specifically marked for "Halogenated Organic Waste."[7][8]

    • Ensure the container is made of a material compatible with the chemical.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[7][10]

    • Clearly write the full chemical name: "this compound" and its concentration or amount. Do not use abbreviations.[7]

  • Prohibited Co-disposal:

    • DO NOT mix with non-halogenated organic waste.[7][8] The disposal cost for halogenated waste is significantly higher, and cross-contamination is a compliance issue.[8][10]

    • DO NOT mix with aqueous waste, strong acids, or bases in the same container.[6]

    • DO NOT dispose of this chemical down the drain.[1][7] Drain disposal is not suitable for halogenated organic compounds.[11]

Step-by-Step Disposal Procedure

The following workflow outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_classification Waste Classification cluster_segregation Segregation & Collection cluster_final Final Disposal A Identify Waste: This compound B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Is the compound halogenated? B->C D Yes (Contains Bromine) C->D   E Select 'Halogenated Organic Waste' Container D->E F Label Container: 'Hazardous Waste' & Chemical Name E->F G Transfer Waste to Container F->G H Securely Cap Container G->H I Store in Designated Waste Area H->I J Arrange for Pickup by Licensed Disposal Company I->J

Disposal Workflow for this compound

Spill Management

In the event of a small spill, follow these procedures to minimize exposure and ensure proper cleanup.

Experimental Protocol for Small Spill Cleanup:

  • Ensure Area is Well-Ventilated: If not already, work within a fume hood or ensure adequate ventilation.[5]

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[7][12]

  • Absorb the Material: Carefully cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collect the Waste: Sweep or scoop the absorbed material into a designated, sealable container.[1][7]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it along with other halogenated organic waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

Summary of Disposal and Incompatibility

For quick reference, the table below summarizes the key disposal parameters and chemical incompatibilities.

Parameter Guideline
Waste Category Halogenated Organic Waste[6][9]
Primary Disposal Method Collection in a labeled, sealed container for incineration by a licensed disposal company.[1][6]
Drain Disposal Prohibited [1][7]
Incompatible Materials for Co-disposal Non-halogenated organic solvents, strong acids, bases, strong oxidizing agents.[5][6][7]
Container Type UN-approved, chemically resistant container with a screw-top cap.[8]
Labeling Requirements "Hazardous Waste," full chemical name, and approximate quantity.[7][10]

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.